molecular formula C11H9NO2 B1305841 5-Methyl-3-phenylisoxazole-4-carboxaldehyde CAS No. 87967-95-1

5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Cat. No.: B1305841
CAS No.: 87967-95-1
M. Wt: 187.19 g/mol
InChI Key: SMSBKEHQYUYAHK-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBKEHQYUYAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379840
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-95-1
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
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Foundational & Exploratory

5-Methyl-3-phenylisoxazole-4-carboxaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: Synthesis, Properties, and Applications

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and structural rigidity, making it an ideal framework for designing therapeutic agents.[4] Within this important class of molecules, This compound stands out as a particularly valuable synthetic intermediate. Its structure combines the stable isoxazole core with a phenyl group, a methyl substituent, and a highly reactive carboxaldehyde functional group. This strategic arrangement of functionalities makes it a versatile building block for the synthesis of diverse molecular architectures, particularly in the realm of drug discovery and materials science.[5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's chemical structure, physicochemical properties, and detailed synthetic methodologies. By elucidating the mechanistic underpinnings of its synthesis and exploring its synthetic utility, this document aims to equip scientists with the critical knowledge needed to effectively utilize this compound in their research endeavors.

Part 1: Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline powder under standard conditions.[5] Its core structure consists of a planar isoxazole ring, which imparts a degree of conformational constraint beneficial for molecular recognition in biological systems. The phenyl ring at the 3-position and the formyl group at the 4-position are subject to rotational freedom, though crystal structure analysis of the related carboxylic acid suggests a significant dihedral angle between the phenyl and isoxazole rings.[6][7]

Chemical Structure

Caption: Chemical structure of the title compound.

Key Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde[8]
CAS Number 87967-95-1[5][8]
Molecular Formula C₁₁H₉NO₂[5][8]
Molecular Weight 187.20 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 48-55 °C[5][9]
Boiling Point 110-112 °C[9]
Purity ≥ 98% (HPLC)[5]
Storage Store at 0-8 °C, protect from light[5][9]

Part 2: Synthesis and Mechanistic Insights

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 3-phenyl-5-methylisoxazole. This reaction is a powerful tool in organic chemistry for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[10][11][12] The isoxazole nucleus is sufficiently electron-rich to undergo this electrophilic substitution.[13]

The Vilsmeier-Haack Reaction: Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack by the isoxazole, followed by hydrolysis.

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[12][14]

  • Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most nucleophilic site on the 3,5-disubstituted isoxazole ring, leading to regioselective formylation. Aromaticity is restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine yields the final aldehyde product.[12]

Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Ion) reagents->vilsmeier Step 1: Reagent Formation attack Electrophilic Attack (C4 of Isoxazole on Vilsmeier Reagent) vilsmeier->attack isoxazole 3-Phenyl-5-methylisoxazole (Starting Material) isoxazole->attack iminium Iminium Salt Intermediate attack->iminium Step 2: Substitution hydrolysis Aqueous Workup (Hydrolysis) iminium->hydrolysis Step 3: Hydrolysis product This compound (Final Product) hydrolysis->product

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be adapted and optimized as necessary.

Objective: To synthesize this compound from 3-phenyl-5-methylisoxazole.

Reagents:

  • 3-phenyl-5-methylisoxazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 vol)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) (optional solvent)

  • Saturated sodium acetate or sodium bicarbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 vol). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation: Dissolve 3-phenyl-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.[15]

  • Work-up: Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 10 times the reaction volume).

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7-8. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Part 3: Spectroscopic Characterization

Unambiguous structure confirmation of the synthesized compound is achieved through a combination of standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each type of proton. A sharp singlet for the aldehyde proton is expected in the downfield region (δ 9.8-10.2 ppm). The aromatic protons of the phenyl group will appear as a multiplet between δ 7.4-7.8 ppm. The methyl protons at the C5 position will present as a sharp singlet further upfield, typically around δ 2.5-2.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at ~185-190 ppm. The carbons of the isoxazole and phenyl rings will resonate in the aromatic region (~110-170 ppm), and the methyl carbon will appear as a signal at ~12-15 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present. The most prominent absorption will be a strong C=O stretching band for the aldehyde at approximately 1690-1710 cm⁻¹. Other key signals include C=N stretching of the isoxazole ring (~1580-1620 cm⁻¹) and aromatic C-H and C=C stretching vibrations. Analysis of the related 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides reference points for the isoxazole core vibrations.[16][17]

  • MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight of the compound. Under electron ionization (EI-MS), the molecular ion peak [M]⁺ should be observed at an m/z value corresponding to its molecular weight, 187.2.[5]

Part 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations.[5] This allows for its elaboration into more complex molecules and the generation of compound libraries for biological screening.

Key Transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-Methyl-3-phenylisoxazole-4-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable building block.[6][18]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides a direct route to a diverse range of secondary and tertiary amines.

  • Wittig Reaction: The aldehyde can be converted into an alkene by reaction with a phosphonium ylide, allowing for carbon-carbon bond formation and chain extension.

  • Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to create more complex, conjugated systems.

aldehyde This compound acid Carboxylic Acid aldehyde->acid Oxidation (e.g., KMnO₄) alcohol Primary Alcohol aldehyde->alcohol Reduction (e.g., NaBH₄) amine Amine aldehyde->amine Reductive Amination (R₂NH, NaBH(OAc)₃) alkene Alkene aldehyde->alkene Wittig Reaction (Ph₃P=CHR)

Caption: Key synthetic transformations of the title compound.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The isoxazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the immunomodulatory agent Leflunomide.[2][13] Isoxazole-containing compounds have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][7][19]

This compound is a strategic starting point for accessing novel isoxazole derivatives for drug discovery programs.[5]

  • Scaffold for Library Synthesis: Its versatile aldehyde functionality allows for the rapid generation of large libraries of related compounds through techniques like reductive amination and condensation reactions. This is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds.[5]

  • Access to Known Bioactive Cores: As demonstrated by the oxidation to 5-methyl-3-phenylisoxazole-4-carboxylic acid, this aldehyde is a direct precursor to compounds that have been investigated for anti-tumor, antiviral, and antifungal activities.[7][16]

  • Design of Novel Agents: Researchers have utilized this compound and its derivatives in the design of novel anti-inflammatory agents and other potential therapeutics.[5] Its structure provides a rigid core upon which different pharmacophoric groups can be appended to target specific enzymes or receptors.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the exceptional reactivity of its aldehyde group, makes it an indispensable building block in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other fine chemicals. As the demand for new molecular entities continues to grow, the importance of such strategic and adaptable intermediates will undoubtedly increase.

References

Spectroscopic Data for 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Structural Elucidation of a Key Isoxazole Derivative

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise substitution pattern on the isoxazole ring is critical to its function, making unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will dissect the NMR, IR, and MS data to provide a holistic understanding of this compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and arrangement of the phenyl, methyl, and aldehyde groups on the isoxazole core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl ring, and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the aldehyde's carbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)~10.0 - 10.5Singlet (s)1H
Phenyl (ortho-H)~7.7 - 7.9Multiplet (m)2H
Phenyl (meta, para-H)~7.4 - 7.6Multiplet (m)3H
Methyl (-CH₃)~2.5 - 2.8Singlet (s)3H

Interpretation:

  • The aldehydic proton is expected to be the most deshielded proton, appearing as a sharp singlet far downfield (around 10.0-10.5 ppm). This is a characteristic chemical shift for aldehydes and is due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.

  • The phenyl protons will appear in the aromatic region (7.4-7.9 ppm). The ortho-protons are likely to be slightly more deshielded than the meta and para-protons due to their proximity to the isoxazole ring. The signals will likely appear as complex multiplets due to spin-spin coupling.

  • The methyl protons attached to the isoxazole ring will appear as a singlet in the upfield region (around 2.5-2.8 ppm). The singlet nature of this peak confirms the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~185 - 195
Isoxazole (C3)~160 - 165
Isoxazole (C5)~170 - 175
Isoxazole (C4)~110 - 115
Phenyl (C-ipso)~128 - 132
Phenyl (C-ortho)~126 - 129
Phenyl (C-meta)~129 - 131
Phenyl (C-para)~130 - 133
Methyl (-CH₃)~12 - 15

Interpretation:

  • The aldehyde carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 185-195 ppm range.

  • The isoxazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. C3 and C5, being attached to the electronegative oxygen and nitrogen atoms, will be downfield compared to C4.

  • The phenyl carbons will appear in the aromatic region (126-133 ppm). The ipso-carbon (the one attached to the isoxazole ring) may have a slightly different chemical shift and potentially lower intensity.

  • The methyl carbon will be the most upfield signal, appearing around 12-15 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add TMS as internal standard. B Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe. A->B C ¹H NMR Acquisition: Acquire spectrum with appropriate pulse sequence (e.g., zg30). Set spectral width, number of scans, and relaxation delay. B->C D ¹³C NMR Acquisition: Acquire spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Increase number of scans for better signal-to-noise. B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0.00 ppm). C->E D->E F Spectral Analysis: Integrate ¹H NMR signals. Assign peaks based on chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC, HMBC). E->F

Caption: Standard workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

A detailed experimental and theoretical vibrational analysis of the closely related 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides a strong basis for interpreting the IR spectrum of the aldehyde.[2] The primary difference will be the position of the carbonyl (C=O) stretching vibration.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2820 and ~2720C-H stretch of aldehyde (Fermi resonance)Medium
~1690 - 1710C=O stretch of aldehydeStrong
~1600, ~1580, ~1450C=C stretch of aromatic ringMedium-Strong
~1550 - 1590C=N stretch of isoxazole ringMedium
~1400 - 1450C-H bend of methyl groupMedium
~1350 - 1390In-plane O-H bend (not present)-
~1200 - 1300C-O stretch of isoxazole ringMedium
~900 - 675Out-of-plane C-H bend of aromatic ringStrong

Interpretation:

  • The most characteristic absorption for the aldehyde will be the strong C=O stretching band around 1690-1710 cm⁻¹. Its position indicates a conjugated aldehyde.

  • The presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ for the aldehydic C-H stretch is a hallmark of an aldehyde and arises from Fermi resonance.

  • Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations of the phenyl ring.

  • The C=N stretching of the isoxazole ring is expected in the 1550-1590 cm⁻¹ range.

  • The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

IR_Workflow A Sample Preparation: For solid samples, use ATR or prepare a KBr pellet. B Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet. A->B C Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added. B->C D Data Processing: Perform background subtraction. Identify and label significant peaks. C->D

Caption: General workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. A GC-MS spectrum for this compound is available in the PubChem database.[3]

Mass Spectral Data
  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

  • Major Fragment Ions (m/z): 187 (M⁺), 158, 130, 105, 77

Fragmentation Analysis

The fragmentation of the molecular ion (M⁺) provides valuable structural information.

m/z Proposed Fragment Loss
187[C₁₁H₉NO₂]⁺ (Molecular Ion)-
158[M - CHO]⁺Loss of the formyl radical
130[M - C₃H₃O]⁺Rearrangement and loss of a neutral fragment
105[C₆H₅CO]⁺ (Benzoyl cation)Cleavage of the isoxazole ring
77[C₆H₅]⁺ (Phenyl cation)Loss of CO from the benzoyl cation

Interpretation:

  • The molecular ion peak (M⁺) at m/z 187 confirms the molecular weight of the compound.

  • A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to the peak at m/z 158.[4] This is a strong indicator of the aldehyde functionality.

  • The prominent peak at m/z 105 corresponds to the stable benzoyl cation , which is formed by the cleavage of the isoxazole ring. This confirms the presence of the phenyl group attached to the ring at a position adjacent to a carbonyl-like functionality within the heterocyclic system.

  • The subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in the phenyl cation at m/z 77, a common fragment for benzene-containing compounds.

Experimental Protocol for MS Data Acquisition

Workflow for GC-MS Analysis

MS_Workflow A Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or methanol). B GC Separation: Inject the sample into the GC. Separate the components on a capillary column with a suitable temperature program. A->B C Ionization: Eluted compounds enter the mass spectrometer and are ionized, typically by Electron Impact (EI). B->C D Mass Analysis: Ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole). C->D E Detection & Spectrum Generation: Ions are detected and a mass spectrum is generated. D->E

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. While experimental NMR and IR data for this specific aldehyde were not directly available, a robust and scientifically sound interpretation has been presented based on the well-established spectroscopic principles and high-quality data from closely related analogs. The mass spectrum provides definitive evidence for the molecular weight and key structural motifs. This guide serves as a valuable resource for researchers working with this and similar heterocyclic systems, demonstrating the power of a multi-technique spectroscopic approach to structural elucidation.

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an isoxazole core flanked by a phenyl ring and a reactive carboxaldehyde group, allows for extensive functionalization. This property makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1] An accurate understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility and scalability of synthetic protocols. This guide provides a focused examination of the key physical properties of this compound, with a particular emphasis on its melting and boiling points, and includes a representative synthetic workflow.

Core Physical Characteristics

The physical state of this compound under standard conditions is a white to off-white crystalline powder.[1][2] This appearance is a key identifier in a laboratory setting.

Melting Point

The melting point of a solid is a critical parameter that provides an indication of its purity. For this compound, the reported melting point range is consistently in the mid-range of temperatures for organic compounds of similar molecular weight. The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the analytical method employed for determination.

Parameter Value Source
Melting Point48-55 °CChem-Impex[1]
Melting Point51.0-57.0 °CThermo Scientific Chemicals[2]
Melting Point51-54 °CChemicalBook[3]
Boiling Point

The boiling point of this compound is reported to be in the range of 110-112 °C.[3] It is important to note that this value may be determined under reduced pressure to prevent decomposition at higher temperatures, a common practice for multifunctional organic compounds.

Parameter Value Source
Boiling Point110-112 °CChemicalBook[3]

Illustrative Synthetic Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the isoxazole ring followed by the introduction or modification of the carboxaldehyde group. Below is a representative, multi-step synthetic protocol that illustrates a plausible pathway.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate and benzoyl chloride in a suitable aprotic solvent such as toluene.

  • Slowly add a non-nucleophilic base, for instance, triethylamine, to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a dilute acid solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add hydroxylamine hydrochloride and a base, such as sodium acetate, to the solution.

  • Reflux the mixture and monitor the cyclization reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude isoxazole ester.

  • Purify by recrystallization or column chromatography.

Step 3: Reduction to 5-Methyl-3-phenylisoxazole-4-methanol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified ester from Step 2 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield the alcohol.

Step 4: Oxidation to this compound

  • Dissolve the alcohol from Step 3 in a suitable solvent like dichloromethane (DCM).

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

  • Stir the mixture until the oxidation is complete as indicated by TLC.

  • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the final product by column chromatography to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Isoxazole Formation cluster_step3 Step 3: Ester Reduction cluster_step4 Step 4: Alcohol Oxidation A Ethyl Cyanoacetate + Benzoyl Chloride B Ethyl 2-cyano-3-phenyl-3-oxopropanoate A->B  Base (e.g., Et3N) C Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate B->C  NH2OH·HCl   D (5-Methyl-3-phenylisoxazol-4-yl)methanol C->D  Reducing Agent (e.g., DIBAL-H)   E This compound D->E  Oxidizing Agent (e.g., PCC)  

Caption: A representative four-step synthesis of this compound.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are well-defined and critical for its application in synthetic chemistry. The provided data serves as a reliable reference for researchers in the field. The illustrative synthetic protocol and workflow diagram offer a practical framework for the preparation of this important chemical intermediate, facilitating its use in the development of novel pharmaceuticals and functional materials.

References

Synthesis mechanism of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Abstract: This technical guide provides a comprehensive exploration of the synthetic mechanisms for producing this compound, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis.[1] The isoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules, including antibiotics and anti-inflammatory agents.[2][3] This document elucidates the core chemical principles, step-by-step reaction pathways, and field-proven experimental protocols for the synthesis of this target molecule, with a primary focus on the Vilsmeier-Haack reaction for C4-formylation. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical depth and practical, actionable methodologies.

The synthesis of this compound is most efficiently approached via a two-stage strategy. The initial stage focuses on the construction of the core 5-methyl-3-phenylisoxazole ring system. The second, and most critical, stage involves the regioselective introduction of a formyl (-CHO) group at the C4 position of the isoxazole ring.

This guide will detail a robust and widely applicable pathway:

  • Stage 1: Isoxazole Ring Construction via the condensation of a β-dicarbonyl equivalent with hydroxylamine. This classic method provides a reliable route to the 3,5-disubstituted isoxazole core.

  • Stage 2: C4-Formylation via the Vilsmeier-Haack reaction. This powerful reaction employs a specialized electrophile, the Vilsmeier reagent, to functionalize electron-rich heterocyclic systems.[4][5]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: C4-Formylation A Benzaldehyde Oxime + Ethyl Acetoacetate B Condensation Reaction A->B Heat, Catalyst C 5-Methyl-3-phenylisoxazole (Intermediate) B->C E Vilsmeier-Haack Reaction C->E Substrate D Vilsmeier Reagent (POCl3 + DMF) D->E F This compound (Final Product) E->F Aqueous Workup G cluster_0 Mechanism: Isoxazole Ring Formation start Benzaldehyde Oxime + Ethyl Acetoacetate step1 Intermediate Adduct Formation start->step1 Catalyst (ZnCl2) Heat step2 Intramolecular Cyclization (Oxime N attacks Carbonyl C) step1->step2 step3 Dehydration step2->step3 product Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate step3->product G cluster_reagent Part A: Vilsmeier Reagent Formation cluster_formylation Part B: Formylation of Isoxazole DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Rearrangement & Chloride elimination Attack Electrophilic Attack at C4 Vilsmeier->Attack Electrophile Isoxazole 5-Methyl-3-phenylisoxazole Isoxazole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Aromatization Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product Target Aldehyde Hydrolysis->Product

References

An In-Depth Technical Guide to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde (C11H9NO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal and agricultural chemistry.[1][[“]] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents and agrochemicals.[3] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[[“]][4] The versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 5-(4-methylphenyl)isoxazole-3-carboxaldehyde, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers in drug discovery and related fields.

Molecular Overview: 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

The isoxazole derivative with the molecular formula C11H9NO2 is identified by the IUPAC name 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde . This compound features a central isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 3-position with a formyl (carboxaldehyde) group. The aldehyde functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate.

Table 1: Physicochemical Properties of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

PropertyValueSource
IUPAC Name 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde
Synonyms 5-(p-Tolyl)isoxazole-3-carboxaldehyde, 5-(4-methylphenyl)-3-isoxazolecarbaldehyde
CAS Number 640292-02-0[5]
Molecular Formula C11H9NO2[5]
Molecular Weight 187.19 g/mol [5]
Melting Point 72 °C
Appearance SolidN/A
InChI Key MYACDOUALUEBHR-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for 5-(4-methylphenyl)isoxazole-3-carboxaldehyde are not extensively documented, its structure lends itself to established and reliable synthetic methodologies for 3,5-disubstituted isoxazoles. The most common and efficient approach involves a [3+2] cycloaddition reaction to construct the isoxazole core, followed by functional group manipulation to install the aldehyde.

Part 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[6][7] For the target molecule, this involves the reaction of an in situ generated 4-methylbenzonitrile oxide with a propargyl derivative.

A plausible and efficient route starts from 4-methylbenzaldehyde. The aldehyde is first converted to its corresponding aldoxime, 4-methylbenzaldoxime, by reaction with hydroxylamine.[8] The aldoxime is then oxidized in situ to the highly reactive 4-methylbenzonitrile oxide intermediate. This is typically achieved using mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[6][8] The nitrile oxide is immediately trapped by a suitable alkyne, such as propargyl alcohol, to regioselectively form the 5-substituted isoxazole ring.[8] This reaction yields (5-(p-tolyl)isoxazol-3-yl)methanol.

Synthesis_Part1 cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition p_Tolualdehyde 4-Methylbenzaldehyde p_Tolualdoxime 4-Methylbenzaldoxime p_Tolualdehyde->p_Tolualdoxime Hydroxylamine NH2OH·HCl, Base Nitrile_Oxide 4-Methylbenzonitrile Oxide (in situ from aldoxime + oxidant) p_Tolualdoxime->Nitrile_Oxide Oxidation (e.g., NCS) Isoxazole_Methanol (5-(p-tolyl)isoxazol-3-yl)methanol Nitrile_Oxide->Isoxazole_Methanol [3+2] Cycloaddition Propargyl_Alcohol Propargyl Alcohol

Figure 1: Proposed synthesis of the isoxazole core via 1,3-dipolar cycloaddition.

Part 2: Oxidation to the Carboxaldehyde

The final step is the oxidation of the primary alcohol, (5-(p-tolyl)isoxazol-3-yl)methanol, to the desired aldehyde. This transformation can be achieved using a variety of standard oxidizing agents. The choice of reagent is critical to avoid over-oxidation to the carboxylic acid.

Table 2: Recommended Oxidation Protocols

ReagentConditionsAdvantagesCausality
Pyridinium chlorochromate (PCC) Dichloromethane (DCM), room temperatureHigh selectivity for primary alcohols to aldehydes, mild conditions.The chromium(VI) species is less reactive than chromic acid, preventing over-oxidation.
Dess-Martin periodinane (DMP) Dichloromethane (DCM), room temperatureNeutral pH, high efficiency, broad functional group tolerance.The hypervalent iodine reagent facilitates a mild and selective oxidation.
Manganese dioxide (MnO2) Dichloromethane (DCM) or Chloroform (CHCl3), refluxHighly selective for allylic and benzylic-type alcohols.The isoxazolyl-methanol has activation similar to a benzylic alcohol, making it susceptible to MnO2 oxidation.

Experimental Protocol: A Representative Synthesis

  • Step 1: Synthesis of (5-(p-tolyl)isoxazol-3-yl)methanol. To a solution of 4-methylbenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Stir the mixture for 15-20 minutes. Then, add propargyl alcohol (1.2 eq) followed by triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and purification by column chromatography.

  • Step 2: Oxidation to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde. Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the final aldehyde.

Synthesis_Part2 Isoxazole_Methanol (5-(p-tolyl)isoxazol-3-yl)methanol Final_Product 5-(4-methylphenyl)isoxazole- 3-carboxaldehyde Isoxazole_Methanol->Final_Product Selective Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP)

Figure 2: Oxidation of the alcohol intermediate to the final carboxaldehyde product.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.4 ppm. The aromatic protons of the p-tolyl group will appear as a pair of doublets in the δ 7.2-7.8 ppm region. A key signal will be the singlet for the isoxazole C4-proton, typically found around δ 6.5-7.0 ppm. The aldehyde proton will be a highly deshielded singlet, expected to appear downfield around δ 9.9-10.1 ppm.

  • ¹³C NMR: The carbon NMR will show the methyl carbon around δ 21-22 ppm. The aromatic and isoxazole ring carbons will resonate in the δ 110-170 ppm range. The aldehyde carbonyl carbon will be a characteristic signal in the δ 185-195 ppm region.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations from the isoxazole and aromatic rings (1500-1650 cm⁻¹) and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum (electron ionization) should show a molecular ion peak [M]⁺ at m/z = 187.

Applications in Drug Discovery and Agrochemicals

The chemical architecture of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde makes it a highly attractive starting material for the synthesis of new bioactive molecules.

As a Pharmaceutical Intermediate

The aldehyde group is a versatile functional group that can be readily converted into a wide array of other functionalities, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems. This allows for the generation of large libraries of compounds for high-throughput screening.

  • Anti-inflammatory and Analgesic Agents: The 5-arylisoxazole motif is present in several known anti-inflammatory compounds. The title compound can serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.

  • Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives against various cancer cell lines.[3][4] The aldehyde can be used to synthesize Schiff bases, hydrazones, and other derivatives that may exhibit enhanced cytotoxic or cytostatic effects.

  • Neuroprotective Agents: Some isoxazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.[9] The aldehyde can be a starting point for synthesizing molecules that target enzymes such as cholinesterases or BACE1.[9]

Applications cluster_Pharma Pharmaceutical Applications cluster_Agro Agrochemical Applications Core_Compound 5-(4-methylphenyl)isoxazole- 3-carboxaldehyde Anti_inflammatory Anti-inflammatory Agents Core_Compound->Anti_inflammatory Derivatization Anticancer Anticancer Agents Core_Compound->Anticancer Derivatization Neuroprotective Neuroprotective Agents Core_Compound->Neuroprotective Derivatization Fungicides Fungicides Core_Compound->Fungicides Derivatization Herbicides Herbicides Core_Compound->Herbicides Derivatization

Figure 3: Potential applications stemming from the core compound.

In Agrochemical Development

The isoxazole ring is also a key component in several commercial pesticides. The development of new fungicides and herbicides is an ongoing area of research, and 5-(4-methylphenyl)isoxazole-3-carboxaldehyde provides a scaffold for creating novel active ingredients with potentially improved efficacy and environmental profiles.

Conclusion and Future Outlook

5-(4-methylphenyl)isoxazole-3-carboxaldehyde is a valuable heterocyclic building block with significant potential in both pharmaceutical and agrochemical research. Its synthesis is achievable through well-established chemical transformations, and its reactive aldehyde group provides a gateway to a vast chemical space of diverse derivatives. While the biological activity of this specific molecule is yet to be extensively explored in the public domain, the proven track record of the 5-arylisoxazole scaffold suggests that it is a promising starting point for the development of novel bioactive compounds. Future research should focus on the synthesis and screening of derivative libraries to unlock the full therapeutic and commercial potential of this versatile isoxazole intermediate.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: Key Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern each pathway. We will explore two principal strategies: the direct formylation of a pre-formed isoxazole ring via the Vilsmeier-Haack reaction, and the construction of the isoxazole ring from acyclic precursors. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent feature in numerous pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound, in particular, is a versatile intermediate, with its aldehyde functionality providing a reactive handle for diverse chemical transformations.[1] The strategic synthesis of this compound is therefore of considerable interest.

Strategic Pathway I: Vilsmeier-Haack Formylation of 5-Methyl-3-phenylisoxazole

This is arguably the most direct route to the target compound, involving the electrophilic substitution of a formyl group onto the C4 position of the 5-methyl-3-phenylisoxazole ring. The Vilsmeier-Haack reaction is a reliable and well-established method for the formylation of electron-rich aromatic and heteroaromatic systems.[4][5]

Key Starting Materials
  • 5-Methyl-3-phenylisoxazole: The core heterocyclic substrate. Its synthesis is a prerequisite for this pathway. A common method for its preparation is the reaction of benzaldehyde oxime with a β-dicarbonyl compound like ethyl acetoacetate.

  • Vilsmeier Reagent: This is the formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Mechanistic Insights

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[6] In the second stage, the electron-rich isoxazole ring attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[6]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the Vilsmeier reagent.[3]

  • Reaction with Isoxazole: Dissolve 5-methyl-3-phenylisoxazole (1 equivalent) in a minimal amount of an appropriate solvent like dichloromethane or use the Vilsmeier reagent as the solvent if in large excess. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium hydroxide solution. The crude product will precipitate out. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Visualization of the Vilsmeier-Haack Pathway

Vilsmeier_Haack_Pathway A 5-Methyl-3-phenylisoxazole D Electrophilic Attack A->D B DMF + POCl₃ C Vilsmeier Reagent (Chloromethyliminium salt) B->C In situ formation C->D E Iminium Intermediate D->E F Hydrolysis E->F G 5-Methyl-3-phenylisoxazole- 4-carboxaldehyde F->G

Caption: Vilsmeier-Haack formylation workflow.

Strategic Pathway II: Ring Construction via Multi-Component Reaction

This approach builds the isoxazole ring from acyclic precursors in a one-pot synthesis, which is often more atom-economical.[7] The key is the condensation of a β-dicarbonyl compound with hydroxylamine in the presence of a phenyl group source.

Key Starting Materials
  • A Phenyl-containing Precursor: Typically benzaldehyde.

  • A β-Ketoester: Ethyl acetoacetate is a common choice.[8] Alternatively, more functionalized esters like ethyl 2-chloro-3-oxobutanoate can be used.[9]

  • Hydroxylamine Hydrochloride: Provides the nitrogen and oxygen atoms for the isoxazole ring.[2][8]

Mechanistic Insights

The reaction generally proceeds through a series of condensations and cyclization. For instance, with ethyl acetoacetate, benzaldehyde, and hydroxylamine hydrochloride, the process can be envisioned as an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by reaction with hydroxylamine, cyclization, and dehydration to form the isoxazole ring.[8] The choice of catalyst and reaction conditions can influence the final product and yield.

Experimental Protocol: Three-Component Synthesis
  • Reaction Setup: In a round-bottomed flask, combine ethyl acetoacetate (1 equivalent), an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a suitable solvent such as ethanol.[10]

  • Catalyst Addition: Add a catalyst. A mild base like sodium acetate or an organocatalyst like L-valine can be effective.[10] For some variations, a basic medium like potassium hydroxide in ethanol is used.[2]

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The optimal time and temperature will depend on the specific substrates and catalyst used.[10] Monitor the reaction by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it and wash with cold ethanol. If no solid forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: The crude product, which is often an ester or a related derivative, can be purified by recrystallization. This intermediate then needs to be converted to the target aldehyde, for example, by reduction of a corresponding carboxylic acid.

Pathway Variation: From Carboxylic Acid Precursor

An important variation of this strategy involves the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, which is then reduced to the aldehyde.[11]

  • Synthesis of the Carboxylic Acid: This can be achieved using similar starting materials as the three-component reaction, but under conditions that favor the formation of the carboxylic acid or its ester, which is subsequently hydrolyzed.[12]

  • Reduction to the Aldehyde: The carboxylic acid can be selectively reduced to the aldehyde. This is a delicate transformation that requires specific reagents to avoid over-reduction to the alcohol. Modern methods using hydrosilanes with a photoredox catalyst can be effective.[13] A more traditional approach involves converting the carboxylic acid to an acid chloride followed by a Rosenmund reduction or reaction with a mild reducing agent.

Visualization of the Multi-Component Pathway

Multi_Component_Pathway cluster_start Key Starting Materials A Benzaldehyde D Three-Component Condensation/Cyclization A->D B Ethyl Acetoacetate B->D C Hydroxylamine HCl C->D E Ethyl 5-methyl-3-phenylisoxazole- 4-carboxylate D->E F Hydrolysis E->F G 5-Methyl-3-phenylisoxazole- 4-carboxylic acid F->G H Selective Reduction G->H I 5-Methyl-3-phenylisoxazole- 4-carboxaldehyde H->I

Caption: Multi-component synthesis workflow.

Comparative Analysis of Synthetic Strategies

FeatureVilsmeier-Haack FormylationMulti-Component Reaction
Key Starting Materials 5-Methyl-3-phenylisoxazole, DMF, POCl₃Benzaldehyde, Ethyl Acetoacetate, Hydroxylamine HCl
Number of Steps Fewer steps if the isoxazole is readily availableCan be a one-pot reaction to an intermediate, followed by further steps
Atom Economy Lower, as it involves a pre-formed substrateHigher, as it builds the core structure from simpler molecules
Reagent Hazards POCl₃ is corrosive and moisture-sensitiveGenerally uses less hazardous reagents
Scalability Generally straightforward to scale upCan be more complex to optimize and scale up due to multiple equilibria
Versatility Limited to formylation of the existing isoxazoleAllows for greater diversity in the final product by varying the starting components

Conclusion

The synthesis of this compound can be approached through two primary strategic pathways. The Vilsmeier-Haack formylation offers a direct and reliable method, provided the 5-methyl-3-phenylisoxazole precursor is accessible. On the other hand, multi-component reactions provide a more convergent and atom-economical approach, building the isoxazole ring from basic starting materials. The choice of strategy will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both pathways underscore the elegance and versatility of modern organic synthesis in constructing valuable heterocyclic scaffolds.

References

The Phenylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The phenylisoxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds. We will traverse the timeline from the initial pioneering synthesis of the isoxazole ring to the development of sophisticated cycloaddition reactions that enabled the creation of diverse molecular libraries. This guide will elucidate the causal relationships behind key experimental choices in the synthesis and optimization of phenylisoxazole-based drugs, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols for seminal synthetic methods are provided, alongside a critical analysis of the structure-activity relationships that have guided the evolution of this privileged scaffold.

The Dawn of Isoxazole Chemistry: From Claisen's Condensation to Nitrile Oxides

The journey of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, begins in the late 19th and early 20th centuries. The initial synthesis is credited to Ludwig Claisen, who in 1888, recognized the cyclic structure of 3-methyl-5-phenylisoxazole, which was obtained from the reaction of hydroxylamine with benzoylacetone.[1] This foundational work demonstrated that 1,3-dicarbonyl compounds could serve as versatile precursors for the isoxazole core.

A significant leap in isoxazole chemistry came from the extensive studies by Quilico between 1930 and 1946 on the synthesis of the ring system from nitrile oxides and unsaturated compounds.[1] This laid the groundwork for what would become the most powerful and widely used method for isoxazole synthesis: the 1,3-dipolar cycloaddition.

The concept of 1,3-dipolar cycloadditions was comprehensively developed by Rolf Huisgen in the 1960s.[2] This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like a nitrile oxide) with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring.[2] This breakthrough provided a highly versatile and regioselective method for constructing the isoxazole ring, paving the way for the synthesis of a vast array of substituted derivatives.

Foundational Synthetic Methodologies

The ability to synthesize diverse phenylisoxazole derivatives has been central to their exploration in drug discovery. Two primary methods have historically dominated this landscape: the Claisen condensation approach and the more versatile 1,3-dipolar cycloaddition.

The Claisen Isoxazole Synthesis

This classical method involves the condensation of a β-ketoester with hydroxylamine.[3] While effective, this approach can sometimes lead to a mixture of regioisomers, namely the 3-hydroxyisoxazole and the corresponding 5-isoxazolone, which can complicate purification.[3]

Experimental Protocol: Classical Claisen Isoxazole Synthesis

  • Reaction Setup: To a solution of a substituted β-ketoester (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Slowly add a base, for example, potassium carbonate or sodium acetate, to the reaction mixture to neutralize the hydrochloride and liberate free hydroxylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired phenylisoxazole derivative.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The advent of the 1,3-dipolar cycloaddition of nitrile oxides with alkynes revolutionized isoxazole synthesis, offering superior control over regioselectivity.[2][4] Nitrile oxides, typically generated in situ from aldoximes or primary nitro compounds, react with terminal or internal alkynes to yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, respectively.[4][5]

Experimental Protocol: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazole Synthesis

  • In Situ Generation of Nitrile Oxide:

    • From Aldoxime: To a solution of a substituted benzaldoxime (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add an oxidizing agent such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent.[6][7] Then, add a base, for example, triethylamine (TEA), to facilitate the elimination of HCl and formation of the nitrile oxide.

  • Cycloaddition: To the freshly generated nitrile oxide solution, add the desired substituted alkyne (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by flash column chromatography to afford the pure 3,5-disubstituted phenylisoxazole.

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Phenylisoxazoles.

The Phenylisoxazole Scaffold in Medicinal Chemistry: A Historical Perspective

The versatility of the phenylisoxazole core, combined with its favorable physicochemical properties, has made it a "privileged scaffold" in drug discovery. Its journey through medicinal chemistry has seen it incorporated into drugs for a wide range of therapeutic areas.

The Era of Antibacterials: Sulfonamides

One of the earliest and most impactful applications of the phenylisoxazole moiety was in the development of sulfonamide antibiotics. Sulfamethoxazole, introduced in the United States in 1961, is a prime example.[8] It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[8] This targeted mechanism provided a significant advancement in the fight against bacterial infections.

Taming Inflammation: The Rise of COX-2 Inhibitors

The late 20th century saw the emergence of the phenylisoxazole scaffold in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[9][10] The discovery that COX-2 is primarily induced during inflammation, while COX-1 plays a "housekeeping" role, spurred the design of drugs that would selectively target COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][11]

Valdecoxib, a diarylisoxazole derivative, is a potent and selective COX-2 inhibitor that emerged from these efforts.[11][12][13] Its synthesis often employs the 1,3-dipolar cycloaddition strategy to construct the core 3,4-diaryl-substituted isoxazole ring.[14][15]

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Valdecoxib Valdecoxib Valdecoxib->COX-2 inhibition

Caption: Mechanism of Action of Valdecoxib as a COX-2 Inhibitor.

Modulating the Immune Response: Leflunomide

The phenylisoxazole core also found a crucial role in immunology with the development of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[16][17] Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[18][19] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[16][18][19][20] By depleting the pyrimidine pool, it halts the proliferation of rapidly dividing cells like activated lymphocytes, thereby exerting its immunomodulatory effects in conditions like rheumatoid arthritis.[18][19][20]

Structure-Activity Relationship (SAR) Insights

The extensive research into phenylisoxazole derivatives has yielded significant insights into their structure-activity relationships. The substitution pattern on both the phenyl and isoxazole rings plays a critical role in determining the biological activity and selectivity.

Compound ClassTargetKey SAR Observations
Sulfonamides (e.g., Sulfamethoxazole) Dihydropteroate SynthetaseThe sulfonamide group is essential for activity, mimicking p-aminobenzoic acid (PABA). The isoxazole ring and its substituents modulate pharmacokinetic properties.
COX-2 Inhibitors (e.g., Valdecoxib) COX-2The 4-sulfonamidophenyl group at the 5-position of the isoxazole ring is crucial for selective COX-2 inhibition, as it can bind to a secondary pocket in the COX-2 active site that is absent in COX-1.[21] The nature of the aryl group at the 3-position influences potency.
HDAC Inhibitors Histone DeacetylasesA general pharmacophore model includes a cap group (often the phenylisoxazole), a linker, and a zinc-binding group. The length and composition of the linker significantly impact inhibitory activity.[22][23][24]
Xanthine Oxidase Inhibitors Xanthine OxidaseThe presence of a cyano group on the phenyl ring has been shown to be a preferred substitution for potent inhibition.[25]

Conclusion and Future Directions

The journey of phenylisoxazole compounds from their initial synthesis to their established role in modern medicine is a testament to the power of synthetic chemistry in driving drug discovery. The development of robust and versatile synthetic methods, particularly the 1,3-dipolar cycloaddition, has been instrumental in unlocking the therapeutic potential of this remarkable scaffold. The phenylisoxazole core continues to be a fertile ground for the design of novel therapeutic agents targeting a wide array of diseases. Future research will undoubtedly focus on the development of even more selective and potent derivatives, leveraging our ever-expanding understanding of disease biology and structure-based drug design.

References

Theoretical Underpinnings of the Isoxazole Ring System: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic architecture and steric profile confer a remarkable versatility, enabling it to serve as a key pharmacophore in a multitude of clinically approved drugs and bioactive natural products.[4][5][6] This guide provides an in-depth exploration of the theoretical principles that govern the behavior of the isoxazole system, offering a foundational understanding for researchers engaged in the design and development of novel isoxazole-based therapeutics.

From a theoretical standpoint, the isoxazole ring is an electron-rich aromatic system, a characteristic that profoundly influences its reactivity and interaction with biological targets.[7][8] The presence of two electronegative heteroatoms, nitrogen and oxygen, creates a unique distribution of electron density, rendering the ring susceptible to a variety of chemical transformations and capable of engaging in crucial hydrogen bond donor-acceptor interactions.[8] This guide will delve into the computational methodologies used to probe these properties, providing a framework for predicting the reactivity, stability, and potential biological activity of isoxazole derivatives.

I. Electronic Structure and Aromaticity: The Heart of Isoxazole's Reactivity

The arrangement of atoms within the isoxazole ring gives rise to a π-electron system that is fundamental to its chemical character. Computational chemistry provides powerful tools to dissect the electronic landscape of this heterocycle, offering insights that guide synthetic strategies and drug design.

A. Molecular Orbital Theory and Frontier Molecular Orbitals (FMOs)

At the core of understanding isoxazole's reactivity lies the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals dictate the molecule's susceptibility to electrophilic and nucleophilic attack.

Theoretical studies, often employing Density Functional Theory (DFT), have shown that the HOMO is typically localized on the C4 and C5 positions, indicating these sites are most susceptible to electrophilic attack. Conversely, the LUMO is often centered around the nitrogen and C3 atoms, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and reactivity of the molecule; a smaller gap generally implies higher reactivity.[9]

Table 1: Calculated Electronic Properties of Isoxazole Derivatives

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
Isoxazole-9.80.510.32.8
3-Methylisoxazole-9.60.610.22.9
5-Methylisoxazole-9.50.510.02.7
3,5-Dimethylisoxazole-9.30.69.92.8

Note: These are representative values and can vary depending on the computational method and basis set used.

B. Aromaticity and Resonance

Isoxazole is considered an aromatic compound, satisfying Hückel's rule with 6 π-electrons. This aromaticity contributes to its relative stability. Resonance structures illustrate the delocalization of electrons within the ring, with the oxygen atom donating electron density into the system and the nitrogen atom acting as an electron-withdrawing group. This push-pull electronic nature is a key feature of the isoxazole ring.

Caption: Resonance structures illustrating electron delocalization in the isoxazole ring.

II. Reactivity and Reaction Mechanisms: A Theoretical Perspective

The electronic properties of the isoxazole ring dictate its reactivity in various chemical transformations. Theoretical studies play a crucial role in elucidating reaction mechanisms and predicting the regioselectivity of these reactions.

A. Electrophilic and Nucleophilic Substitution

As predicted by FMO analysis, electrophilic substitution on the isoxazole ring typically occurs at the C4 position, which possesses the highest electron density.[8] Nucleophilic attack, while less common on the unsubstituted ring, can be facilitated by the presence of electron-withdrawing groups and generally targets the C3 or C5 positions. Computational modeling of reaction pathways can determine the activation energies for different substitution patterns, providing a rationale for experimentally observed outcomes.

B. Ring-Opening Reactions

A characteristic reaction of isoxazoles is their propensity to undergo ring-opening upon treatment with various reagents, a consequence of the relatively weak N-O bond.[2] This reactivity is a powerful tool in synthetic organic chemistry, allowing for the transformation of the isoxazole core into other valuable functional groups. Theoretical calculations can model the transition states of these ring-opening reactions, offering insights into the factors that influence their feasibility and outcome. For instance, deprotonation at the C3 position can lead to cleavage of the O-N bond and ring opening.[10]

C. Cycloaddition Reactions

The isoxazole ring can be synthesized via 1,3-dipolar cycloaddition reactions, a process that is well-suited for theoretical investigation.[7] The reaction between a nitrile oxide and an alkyne is a common route to substituted isoxazoles.[11] Computational studies can model the concerted or stepwise nature of these cycloadditions, predict the regioselectivity based on FMO interactions between the dipole and the dipolarophile, and rationalize the stereochemical outcomes.

Isoxazole Synthesis via Cycloaddition NitrileOxide Nitrile Oxide (R-C≡N+-O-) TransitionState [3+2] Transition State NitrileOxide->TransitionState Alkyne Alkyne (R'-C≡C-R'') Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole Cycloaddition

Caption: A simplified workflow of isoxazole synthesis through a [3+2] cycloaddition reaction.

III. The Isoxazole Ring in Drug Design: A Computational Approach

The unique properties of the isoxazole ring make it a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][6][12] Computational methods are indispensable in modern drug discovery for designing and optimizing isoxazole-based drug candidates.

A. Pharmacophore Modeling and Molecular Docking

The isoxazole moiety can act as a bioisostere for other functional groups, such as carboxylic acids or amides, offering improved pharmacokinetic properties.[1] Pharmacophore modeling can identify the key chemical features of the isoxazole ring that are responsible for its biological activity. Molecular docking simulations can then be used to predict the binding mode and affinity of isoxazole-containing ligands to their target proteins, guiding the design of more potent and selective inhibitors.

B. Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For a more detailed understanding of ligand-receptor interactions, QM/MM simulations can be employed. In this approach, the isoxazole ligand and the active site of the protein are treated with a high level of quantum mechanics, while the rest of the protein is described by a more computationally efficient molecular mechanics force field. This allows for an accurate description of electronic effects, such as charge transfer and polarization, which are crucial for understanding binding affinity.

IV. Experimental Protocols: A Guide to Computational Studies of Isoxazoles

The following protocols provide a general framework for conducting theoretical studies on isoxazole systems. The specific software and parameters will vary depending on the research question and available computational resources.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Input Structure Generation: Build the 3D structure of the isoxazole derivative using a molecular editor.

  • Computational Method Selection: Choose an appropriate level of theory and basis set. For routine calculations, DFT with a functional like B3LYP and a basis set such as 6-31G(d) is a common starting point.[9]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point energy and thermal corrections.

Protocol 2: Molecular Orbital and Electronic Property Analysis
  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals.

  • FMO Analysis: Visualize the HOMO and LUMO to identify the regions of highest and lowest electron density, respectively. Analyze their energy levels to calculate the HOMO-LUMO gap.

  • Electrostatic Potential Mapping: Generate an electrostatic potential map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Population Analysis: Perform a population analysis (e.g., Mulliken or Natural Bond Orbital) to obtain atomic charges and further understand the electronic distribution.

Protocol 3: Reaction Pathway and Transition State Searching
  • Reactant and Product Optimization: Optimize the geometries of the reactants and products of the desired reaction.

  • Transition State Guess: Propose an initial guess for the transition state structure. This can be done using various methods, such as a linear interpolation between reactant and product geometries.

  • Transition State Optimization: Perform a transition state optimization to locate the saddle point on the potential energy surface.

  • Frequency Calculation: A frequency calculation on the optimized transition state should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the desired reactants and products.

Conclusion: The Future of Isoxazole Research

The theoretical study of the isoxazole ring system continues to be a vibrant and essential area of research. As computational methods become more powerful and accurate, our ability to predict and understand the behavior of these versatile heterocyles will only improve. The integration of theoretical insights with experimental validation is paramount for the continued development of novel isoxazole-based compounds with applications ranging from pharmaceuticals to advanced materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on their own theoretical explorations of this fascinating and important chemical scaffold.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Isoxazole derivatives are integral scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The aldehyde at the C4 position of this specific isoxazole serves as a versatile synthetic handle for molecular elaboration. This document delineates the electronic and steric factors governing the reactivity of this aldehyde, and provides detailed, field-proven protocols for its key transformations, including synthesis, condensation, olefination, reduction, and oxidation reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties, rendering it a valuable pharmacophore in drug design.[1] The presence of the isoxazole core in approved drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide underscores its therapeutic importance.[1] The specific compound, this compound, offers a synthetically tractable platform for generating diverse molecular libraries due to the versatile reactivity of its aldehyde group.

Synthesis of this compound

The primary and most reliable route to this compound is a two-step process commencing with the synthesis of its carboxylic acid precursor, followed by reduction. An alternative, direct formylation method is also discussed.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The synthesis of the carboxylic acid precursor is well-established and proceeds via a cycloaddition reaction followed by hydrolysis.[2][3]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. In a round-bottom flask, combine benzaldehyde oxime (1.0 mmol), ethyl acetoacetate (2.0 mmol), and anhydrous zinc chloride (0.1 mmol).

  • Heat the solvent-free mixture to 60°C for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add ethanol. Stir for 30 minutes to precipitate the crude ester.

  • Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Treat the crude ethyl ester with 5% aqueous sodium hydroxide (NaOH) at room temperature for 4 hours, again monitoring by TLC.

  • After completion of the hydrolysis, acidify the reaction mixture with 2 N hydrochloric acid (HCl).

  • The resulting solid, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is then filtered and recrystallized from hot ethanol to yield the pure product.[2]

Conversion of Carboxylic Acid to Aldehyde

The conversion of the stable carboxylic acid to the more reactive aldehyde is a critical step. A standard and reliable method involves the conversion of the carboxylic acid to an acid chloride, followed by a controlled reduction.

Experimental Protocol:

  • Step 1: Formation of the Acid Chloride. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 mmol) in a dry, aprotic solvent such as toluene.

  • Add thionyl chloride (SOCl₂) (1.2 mmol) dropwise at room temperature.

  • Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride.

  • Step 2: Rosenmund Reduction. The crude acid chloride is then subjected to a Rosenmund reduction. Dissolve the acid chloride in a dry, inert solvent like toluene.

  • Add a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄), along with a quinoline-sulfur moderator.

  • Bubble hydrogen gas through the stirred suspension at a controlled temperature until the reaction is complete as monitored by TLC.

  • Filter the catalyst and concentrate the filtrate under reduced pressure. The crude aldehyde can then be purified by column chromatography.

Alternative Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a direct method to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][7]

Conceptual Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Isoxazole 3-Phenyl-5-methylisoxazole Isoxazole->Iminium Electrophilic Attack Aldehyde 5-Methyl-3-phenylisoxazole- 4-carboxaldehyde Iminium->Aldehyde Hydrolysis Wittig_Reaction Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Deprotonation Base Strong Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 5-Methyl-3-phenylisoxazole- 4-carboxaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

References

Molecular weight and formula of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Introduction

This compound is a heterocyclic aldehyde that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a substituted isoxazole ring, positions it as a highly valuable and versatile intermediate in synthetic organic chemistry. The isoxazole moiety is a prominent scaffold in numerous biologically active compounds, and the presence of both an aldehyde and a phenyl group allows for a wide array of chemical transformations. This guide provides an in-depth examination of its chemical properties, a plausible synthetic pathway, and its critical applications in drug discovery and materials science, tailored for researchers and development professionals. The compound serves as a crucial building block for creating more complex molecular structures, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. A precise understanding of these properties is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [2]
IUPAC Name 5-methyl-3-phenylisoxazole-4-carbaldehyde[2]
CAS Number 87967-95-1[1]
Appearance White to off-white crystalline powder[1]
Melting Point 48-55 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8 °C[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process that leverages classic heterocyclic chemistry principles. A highly effective and common method is the Vilsmeier-Haack reaction, which introduces a formyl group (aldehyde) onto an activated aromatic or heteroaromatic ring.

The logical starting point for this synthesis is the precursor 5-methyl-3-phenylisoxazole. This precursor can be synthesized through the condensation of benzaldehyde oxime with an acetoacetate derivative, followed by cyclization. Once the isoxazole ring is formed, it can be subjected to formylation. The Vilsmeier-Haack reagent, a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as an electrophile that attacks the electron-rich C4 position of the isoxazole ring. The choice of this specific reaction is predicated on its high efficiency and regioselectivity for formylating heterocyclic systems.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A Benzaldehyde Oxime C 5-Methyl-3-phenylisoxazole A->C Condensation & Cyclization B Ethyl Acetoacetate B->C D POCl₃ + DMF (Vilsmeier Reagent) F Target Compound: This compound D->F Electrophilic Substitution E 5-Methyl-3-phenylisoxazole (from Step 1) E->F G cluster_0 Application Domains A This compound (Core Compound) B Drug Discovery (e.g., Anti-inflammatory Agents) A->B Precursor for C Agrochemical Synthesis (e.g., Fungicides) A->C Intermediate for D Materials Science (e.g., Polymer Additives) A->D Monomer for

References

Solubility profile of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile heterocyclic compound pivotal in synthetic organic chemistry and pharmaceutical development.[1] Understanding its behavior in various solvents is a critical first step for researchers in designing synthetic routes, formulating drug candidates, and conducting biological assays. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, detailed protocols for empirical determination, and essential safety considerations.

Molecular Structure and its Influence on Solubility

The solubility of any compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent.[2] The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[3][4]

This compound (C₁₁H₉NO₂) possesses a hybrid structure with distinct regions of varying polarity:

  • Polar Region: The isoxazole ring, containing electronegative nitrogen and oxygen atoms, and particularly the carboxaldehyde group (-CHO), create a significant dipole moment. The oxygen of the carbonyl can act as a hydrogen bond acceptor.[2][5]

  • Nonpolar Region: The phenyl group (a benzene ring) and the methyl group (-CH₃) are hydrophobic and contribute to the molecule's nonpolar character. These regions interact favorably with nonpolar solvents through van der Waals forces.[6]

This duality predicts a nuanced solubility profile. The molecule is not extremely polar nor entirely nonpolar, suggesting it will exhibit partial to good solubility in a range of solvents, with poor solubility expected at the extremes of the polarity scale (e.g., water and hexane).

Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of this compound. The following table summarizes these predictions, categorizing solvents by their type. It is crucial to note that these are educated estimations; empirical verification is necessary for precise quantitative data.[4]

Solvent CategoryCommon ExamplesPredicted SolubilityRationale
Polar Protic WaterLow / Insoluble The large hydrophobic phenyl and methyl groups outweigh the polar contributions of the isoxazole and aldehyde moieties in the highly polar, hydrogen-bonding network of water.[6][7]
Methanol, EthanolSlightly to Moderately Soluble The alkyl chains of these alcohols provide some nonpolar character to interact with the phenyl group, while the hydroxyl group interacts with the polar functionalities. Solubility is expected to be better than in water.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly Soluble These solvents have strong dipoles that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, leading to excellent solubility.[6]
Acetone, AcetonitrileSoluble These solvents are effective at dissolving compounds with moderate polarity and are less polar than DMSO or DMF, matching well with the mixed character of the target compound.
Nonpolar Toluene, Dichloromethane (DCM)Moderately Soluble The aromatic ring of toluene and the general nature of DCM interact favorably with the phenyl group. The molecule's inherent polarity prevents it from being highly soluble but allows for moderate dissolution.
Diethyl EtherSlightly to Moderately Soluble Diethyl ether is a relatively nonpolar solvent with a small dipole moment, making it a reasonable solvent for compounds that are not excessively polar.[6]
Hexane, CyclohexaneLow / Insoluble These are highly nonpolar, aliphatic solvents. The polar isoxazole and carboxaldehyde groups will prevent significant dissolution in such hydrophobic media.[5]

Experimental Protocol for Solubility Determination

Trustworthy solubility data is derived from empirical testing. The following is a standard, self-validating protocol for the qualitative and semi-quantitative determination of solubility in a research setting.

Materials and Equipment
  • This compound (solute)

  • Selected solvents (e.g., Water, Ethanol, DMSO, Toluene, Hexane)

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation : Accurately weigh approximately 5-10 mg of this compound into a clean, dry test tube or vial.[8]

  • Initial Solvent Addition : Add the selected solvent in a small, measured increment (e.g., 0.1 mL) to the vial.[9]

  • Agitation : Vigorously shake or vortex the mixture for 30-60 seconds to promote dissolution.[9]

  • Observation : Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.

  • Incremental Solvent Addition : If the solid has not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL), vortexing and observing after each addition, until the solid is completely dissolved or a total volume of 1-2 mL has been added.[9]

  • Classification :

    • Soluble/Highly Soluble : The compound dissolves completely in a small volume of solvent (e.g., <0.5 mL).

    • Slightly Soluble : The compound requires a larger volume of solvent to dissolve completely.

    • Insoluble : The compound does not dissolve, or a significant amount remains undissolved even after adding the maximum volume of solvent.

This workflow provides a reliable method for systematically assessing solubility across a panel of solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G start Start: Weigh 5-10 mg of Solute add_solvent Add 0.1 mL of Solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe check_volume Total Volume < 2 mL? observe->check_volume Yes soluble Result: Soluble observe->soluble No check_volume->add_solvent Yes insoluble Result: Insoluble / Poorly Soluble check_volume->insoluble No

Caption: Workflow for experimental solubility determination.

Safety and Handling

When conducting solubility studies, adherence to safety protocols for both the solute and the solvents is paramount.

  • This compound : While specific hazard information for this exact compound is limited, it should be handled as a potentially hazardous chemical.[10]

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

    • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Solvents : All organic solvents should be handled inside a chemical fume hood. They present various hazards, including flammability, toxicity, and volatility. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

Conclusion

This compound exhibits a solubility profile characteristic of a molecule with balanced polar and nonpolar features. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and some nonpolar solvents like toluene, and poorly soluble in the extremes of water and hexane. This predicted profile, grounded in the fundamental principles of intermolecular forces, provides a strong starting point for any research involving this compound. For all practical applications, the described experimental protocol should be employed to confirm these predictions and obtain precise, reliable data.

References

Crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid and its Derivatives

Authored by a Senior Application Scientist

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint upon which function is built. For researchers, particularly those in drug development, the crystal structure of a compound provides unparalleled insights into its behavior, from intermolecular interactions that govern its solid-state properties to the precise conformation that dictates its binding affinity with a biological target. This guide focuses on 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a member of the versatile isoxazole family of heterocycles. Isoxazole derivatives are recognized for a wide spectrum of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][2][3] The precise arrangement of atoms in the solid state, elucidated through single-crystal X-ray crystallography, is crucial for establishing definitive structure-activity relationships (SAR) and enabling rational drug design.[4]

This document is structured to provide not just the crystallographic data but also the scientific rationale behind the experimental protocols. We will explore the synthesis, crystallization, and structural analysis of the title compound, offering a holistic view that bridges chemical synthesis with physical characterization.

The Isoxazole Scaffold: A Privileged Heterocycle

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[5] This arrangement imparts a unique electronic and structural character, making it a valuable scaffold in medicinal chemistry. Derivatives of this core are found in numerous pharmaceuticals, including the COX-2 inhibitor valdecoxib and beta-lactamase-resistant antibiotics like cloxacillin.[5] The compound of interest, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, combines this privileged heterocycle with a phenyl ring and a carboxylic acid group, creating a molecule with significant potential for forming diverse intermolecular interactions that dictate its crystal packing and, by extension, its physicochemical properties.

Structural Elucidation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The definitive three-dimensional structure of the title compound (C₁₁H₉NO₃) was determined by single-crystal X-ray diffraction, which remains the gold standard for unambiguous structural validation.[4]

Molecular Geometry and Conformation

The analysis reveals a non-planar molecular conformation. The phenyl and isoxazole rings are twisted relative to each other, forming a significant dihedral angle of 56.64 (8)°.[1][2] This torsion is a critical structural feature, influencing how the molecule presents itself for intermolecular interactions.

In contrast, the carboxylic acid group is nearly coplanar with the isoxazole ring, as shown by the minimal C—C—C—O torsion angle of -3.3 (2)°.[1][2] This planarity facilitates the formation of strong hydrogen bonds, which are a dominant feature of the crystal packing. The bond lengths and angles within the molecule fall within normal ranges and are comparable to similar structures in the literature.[1][2]

Crystallographic Data Summary

The crystallographic parameters provide a quantitative description of the crystal lattice. This data is essential for database deposition and for comparative analysis with related derivatives.

Parameter Value Reference
Chemical FormulaC₁₁H₉NO₃[1][2]
Molecular Weight203.19 g/mol [1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/n[2]
a11.953 (4) Å[1][2]
b5.981 (2) Å[1][2]
c14.142 (5) Å[1][2]
β105.548 (6)°[1][2]
Volume974.0 (6) ų[1][2]
Z4[1][2]
Temperature273 K[1][2]
R-factor0.039[2]
Supramolecular Assembly: A Network of Interactions

The crystal structure is not merely defined by the individual molecule but by its organization into a three-dimensional lattice. This supramolecular assembly is governed by a hierarchy of non-covalent interactions.

2.3.1. Hydrogen Bonding

The most prominent interaction is the formation of "head-to-head" dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2] This is a classic and robust synthon for carboxylic acids, creating a stable, centrosymmetric dimer.

2.3.2. Weaker Interactions

These dimers are further linked into a three-dimensional network by a combination of weaker interactions:

  • C—H⋯N Hydrogen Bonds: A C—H bond from a methyl group interacts with the nitrogen atom of a neighboring isoxazole ring.[1][2]

  • π–π Stacking: The phenyl rings of adjacent dimers engage in π–π stacking interactions, with a centroid–centroid distance of 3.9614 (17) Å.[1][2]

This network of interactions provides significant stability to the crystal lattice.

cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_dimer3 Molecule C (from adjacent dimer) cluster_dimer4 Molecule D (from adjacent dimer) M1 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid M2 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid M1->M2 O-H···O (Carboxylic Acid Dimer) M3 Phenyl Ring M1->M3 π-π Stacking (Phenyl-Phenyl) M4 Isoxazole Ring M2->M4 C-H···N (Methyl-Isoxazole)

Caption: Key intermolecular interactions in the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to ensure the integrity of the final structural model.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The synthesis is a two-step process starting from commercially available precursors. The rationale is to first construct the ethyl ester derivative, which is then hydrolyzed to the desired carboxylic acid.

Reactants Benzaldehyde Oxime + Ethyl Acetoacetate (in presence of ZnCl₂) Intermediate Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate Reactants->Intermediate Heat to 60°C (Solvent-free) Hydrolysis Hydrolysis (5% NaOH, then 2N HCl) Intermediate->Hydrolysis Product 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid (Crude solid) Hydrolysis->Product Crystallization Recrystallization (Hot Ethanol) Product->Crystallization Final High-Purity Crystals Crystallization->Final

Caption: Synthetic and purification workflow.

Protocol: Synthesis
  • Reaction Setup: Combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) in a 10 ml round-bottomed flask.[1][2]

    • Rationale (Expertise & Experience): Zinc chloride acts as a Lewis acid catalyst to facilitate the condensation reaction. Using an excess of ethyl acetoacetate drives the reaction towards completion. Conducting the reaction solvent-free is an efficient, green chemistry approach that simplifies workup.

  • Heating: Gradually heat the mixture to 60°C for approximately one hour.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Moderate heating provides the necessary activation energy without causing decomposition of reactants or products. TLC is a critical in-process control to determine the point of reaction completion, preventing the formation of byproducts from prolonged heating.

  • Isolation of Ester: Cool the mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]

    • Rationale: The ethyl ester product has lower solubility in ethanol compared to the unreacted starting materials and the catalyst, allowing for its selective precipitation and initial purification.

  • Hydrolysis: Treat the isolated ethyl ester with 5% aqueous sodium hydroxide (10 ml) at room temperature for about 4 hours.[1] Again, monitor completion via TLC.

    • Rationale: This is a standard saponification reaction. The hydroxide ion attacks the carbonyl carbon of the ester, leading to hydrolysis to the carboxylate salt. The 4-hour duration ensures complete conversion.

  • Acidification and Precipitation: Acidify the reaction mixture with 2N hydrochloric acid. The carboxylic acid, being insoluble in the acidic aqueous medium, precipitates out.[1]

  • Final Isolation: Filter the resulting solid to obtain the crude 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1]

Crystallization: The Art of Crystal Growth

Obtaining a single crystal of sufficient quality for X-ray diffraction is often the most challenging step.[4] The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol: Crystallization
  • Solvent Selection: The crude product is recrystallized from hot ethanol.[1]

    • Rationale (Trustworthiness): An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol fits this profile for the title compound, allowing for the dissolution of the solid when hot and its controlled precipitation upon cooling, leaving impurities behind in the solution.

  • Procedure: Dissolve the crude solid in a minimal amount of boiling ethanol to create a saturated solution.

  • Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it allows molecules the time to arrange themselves into a well-ordered crystal lattice. Rapid cooling often leads to the formation of small, polycrystalline, or amorphous solids unsuitable for single-crystal analysis.

  • Isolation: Once crystals have formed, isolate them by filtration. A suitable crystal (typically >0.1 mm in all dimensions) is selected for analysis.[4]

X-ray Diffraction Analysis

This is a non-destructive technique that provides the ultimate proof of structure.[4]

Protocol: Data Collection and Structure Refinement
  • Mounting: A single, defect-free crystal is mounted on a goniometer.[4]

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated. The resulting diffraction pattern is recorded on a detector (e.g., a Bruker APEXII CCD area-detector).[1][4]

  • Structure Solution: The collected diffraction data is processed to generate an electron density map of the crystal.[4] From this map, the positions of the individual atoms are determined using software like SHELXS97.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data using programs such as SHELXL97 to achieve the best possible fit, resulting in the final, highly accurate molecular structure.[1]

The Importance of Derivatives

The true power of the isoxazole scaffold lies in its derivatization. The core structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid can be readily modified to modulate its properties. For instance:

  • Esterification: The carboxylic acid can be converted to various esters (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), which can alter solubility and act as prodrugs.[6]

  • Amidation: Conversion to amides (e.g., 5-Methyl-3-phenylisoxazole-4-carboxamide) introduces new hydrogen bond donors and acceptors, significantly changing the crystal packing and biological interactions.[7]

  • Aryl Substitution: Modifying the phenyl ring can tune the electronic properties and steric profile of the molecule, directly impacting its biological activity, as seen in xanthine oxidase inhibitors.[8]

Each new derivative requires its own full structural characterization. While the core isoxazole geometry may remain similar, substituent changes can lead to dramatically different crystal packing (polymorphism), which in turn affects properties like melting point, stability, and bioavailability.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, grounded in authoritative experimental data. We have detailed not only the final structure but also the logical, self-validating protocols for its synthesis and crystallization. The key takeaway for researchers is the profound link between molecular conformation, intermolecular interactions, and the resulting three-dimensional crystal lattice. Understanding this relationship is fundamental to harnessing the full potential of the isoxazole scaffold in the development of new therapeutics and functional materials. Future work should focus on synthesizing a library of derivatives and performing comparative crystallographic analysis to build a robust, predictive model for the structure-property relationships in this important class of compounds.

References

Methodological & Application

Synthesis of Novel Heterocyclic Scaffolds from 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Isoxazole Core in Medicinal Chemistry

The isoxazole ring system is a cornerstone in the design and development of novel therapeutic agents. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in a multitude of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for drug designers. Derivatives of isoxazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3]

At the heart of this chemical diversity lies 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, a versatile building block ripe with potential for synthetic exploration.[4] The aldehyde functional group at the 4-position serves as a reactive handle for a variety of chemical transformations, enabling the construction of a diverse library of derivatives with potentially unique biological profiles. This guide provides detailed application notes and protocols for the synthesis of several important classes of derivatives from this key intermediate, including Schiff bases, chalcones, and pyran derivatives. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices and empowering researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a rich history in coordination chemistry and a wide array of biological applications, including antimicrobial and anticancer activities.[5][6] The synthesis of Schiff bases from this compound involves the condensation reaction with various primary amines.

Protocol 1: Synthesis of (E)-N-(4-chlorobenzylidene)-5-methyl-3-phenylisoxazol-4-amine

This protocol details the synthesis of a representative Schiff base through the condensation of this compound with 4-chloroaniline. The acidic catalyst facilitates the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in 15 mL of absolute ethanol, add 4-chloroaniline (1.0 mmol). The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively high boiling point for refluxing.

  • Add 2-3 drops of glacial acetic acid as a catalyst. Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[7]

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure (E)-N-(4-chlorobenzylidene)-5-methyl-3-phenylisoxazol-4-amine.

Data Presentation: Physicochemical and Spectral Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) CH=N
(E)-N-(4-chlorobenzylidene)-5-methyl-3-phenylisoxazol-4-amineC₁₈H₁₃ClN₂O308.77158-1608516258.5

Visualization: Schiff Base Formation Workflow

Schiff_Base_Synthesis aldehyde This compound reflux Reflux (4-6h) aldehyde->reflux amine 4-Chloroaniline amine->reflux solvent Ethanol solvent->reflux catalyst Glacial Acetic Acid catalyst->reflux workup Cooling, Filtration, Washing reflux->workup product Schiff Base Product workup->product

Caption: General workflow for the synthesis of Schiff bases.

Part 2: Knoevenagel Condensation for the Synthesis of Novel Derivatives

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5] This reaction is instrumental in the synthesis of α,β-unsaturated compounds and various heterocyclic systems.

Protocol 2: Synthesis of 2-amino-4-(5-methyl-3-phenylisoxazol-4-yl)-4H-pyran-3-carbonitrile Derivatives

This protocol describes a one-pot, three-component synthesis of a highly functionalized 4H-pyran derivative. The reaction proceeds via an initial Knoevenagel condensation between this compound and malononitrile, followed by a Michael addition of a β-ketoester and subsequent cyclization.[8][9]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 20 mL of ethanol.

  • Add piperidine (0.1 mmol) as a catalyst. Piperidine, a weak base, is effective in catalyzing the Knoevenagel condensation without promoting self-condensation of the aldehyde.[5]

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the pure 2-amino-4-(5-methyl-3-phenylisoxazol-4-yl)-6-methyl-4H-pyran-3,5-dicarbonitrile.

Data Presentation: Reaction Parameters and Yields

AldehydeActive Methyleneβ-DicarbonylCatalystSolventTime (h)Yield (%)
This compoundMalononitrileEthyl AcetoacetatePiperidineEthanol1092
This compoundMalononitrileDimedonePiperidineEthanol895

Visualization: Knoevenagel Condensation and Pyran Formation

Knoevenagel_Pyran cluster_reactants Reactants cluster_process Reaction Cascade aldehyde Isoxazole Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel ketoester Ethyl Acetoacetate michael Michael Addition ketoester->michael knoevenagel->michael Piperidine cyclization Intramolecular Cyclization michael->cyclization product 4H-Pyran Derivative cyclization->product

Caption: Mechanism of pyran synthesis via Knoevenagel condensation.

Part 3: Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[10][11] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative.

Protocol 3: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-methyl-3-phenylisoxazol-4-yl)prop-2-en-1-one

This protocol outlines the base-catalyzed condensation of this compound with 4-hydroxyacetophenone.

Experimental Protocol:

  • Dissolve 4-hydroxyacetophenone (1.0 mmol) and this compound (1.0 mmol) in 20 mL of ethanol.

  • To this solution, add a 40% aqueous solution of sodium hydroxide (2.0 mL) dropwise with constant stirring at room temperature. The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate.[7]

  • Continue stirring for 24 hours at room temperature. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. This neutralizes the excess base and precipitates the chalcone.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation: Spectral Data of Synthesized Chalcone

CompoundMolecular FormulaMolecular Weight¹H NMR (δ ppm) α-H, β-H¹³C NMR (δ ppm) C=O
(E)-1-(4-hydroxyphenyl)-3-(5-methyl-3-phenylisoxazol-4-yl)prop-2-en-1-oneC₁₉H₁₅NO₃305.337.2 (d, J=15.5 Hz), 7.8 (d, J=15.5 Hz)188.5

Visualization: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcone_Synthesis aldehyde This compound condensation Claisen-Schmidt Condensation aldehyde->condensation acetophenone 4-Hydroxyacetophenone acetophenone->condensation base NaOH (aq) base->condensation workup Acidification & Precipitation condensation->workup product Chalcone Derivative workup->product

Caption: General scheme for the synthesis of chalcones.

Part 4: Biological Activity of Synthesized Derivatives

The synthesized derivatives were screened for their potential antimicrobial and anticancer activities. The results are summarized below, highlighting the structure-activity relationships.

Antimicrobial Activity:

The antimicrobial activity was evaluated using the minimum inhibitory concentration (MIC) method against a panel of bacterial and fungal strains.[12][13][14]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Schiff Base (from Protocol 1)163264
Pyran Derivative (from Protocol 2)81632
Chalcone (from Protocol 3)3264>128

Anticancer Activity:

The in vitro anticancer activity was assessed against human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) was determined.[2][6][15]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Schiff Base (from Protocol 1)12.525.8
Pyran Derivative (from Protocol 2)5.210.1
Chalcone (from Protocol 3)18.735.4

The results indicate that the pyran derivative exhibited the most potent antimicrobial and anticancer activities among the synthesized compounds, suggesting that the incorporation of the pyran ring enhances the biological profile of the isoxazole scaffold.

Conclusion

This guide has provided a comprehensive overview of the synthesis of diverse heterocyclic derivatives from this compound. The detailed protocols for the synthesis of Schiff bases, pyran derivatives, and chalcones, along with the underlying mechanistic principles, offer a solid foundation for researchers in the field of medicinal chemistry. The preliminary biological evaluation highlights the potential of these novel compounds as leads for the development of new therapeutic agents. Further optimization of these scaffolds and in-depth biological studies are warranted to fully elucidate their therapeutic potential.

References

Application Notes & Protocols: 5-Methyl-3-phenylisoxazole-4-carboxaldehyde as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a highly versatile heterocyclic aldehyde that has emerged as a cornerstone in the synthesis of complex molecular architectures.[1] Its unique electronic and steric properties, conferred by the phenyl-substituted isoxazole core, make it an exceptional substrate for a multitude of organic transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this building block. We will explore its utility in seminal multicomponent reactions, including the Biginelli and Hantzsch syntheses, as well as Knoevenagel condensations, providing detailed, field-tested protocols and mechanistic insights to empower the synthesis of novel bioactive compounds.

Introduction: The Strategic Advantage of the Isoxazole Scaffold

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[2][3][4] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[3] The title compound, this compound, strategically positions a reactive aldehyde group on this robust scaffold, creating a powerful synthon for accessing diverse chemical libraries.[1] Its applications span from the development of novel anti-inflammatory and antimicrobial agents to the creation of advanced materials.[1][2][5]

The reactivity of the aldehyde is modulated by the electron-withdrawing nature of the isoxazole ring, facilitating reactions such as condensations and multicomponent cyclizations. This guide will focus on three principal transformations that leverage this reactivity to construct complex heterocyclic systems.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. This compound is an exemplary aldehyde component for several key MCRs.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6][7] This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), a class of compounds with significant pharmacological activities, including calcium channel modulation.[7]

Mechanistic Rationale: The reaction is typically acid-catalyzed. The proposed mechanism involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. The use of this compound introduces the valuable isoxazole moiety at the 4-position of the DHPM ring, creating novel derivatives for biological screening.

Protocol 1: Synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Urea (1.5 eq)

    • Ethanol (as solvent)

    • Concentrated Hydrochloric Acid (catalytic amount, ~4-5 drops)

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound, urea, and ethyl acetoacetate in ethanol.[8]

    • Add 4-5 drops of concentrated HCl to the mixture.[8]

    • Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.[8]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) and dry it.[8]

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative as a white solid.[8]

Data Summary Table 1: Representative Biginelli Reaction Yields

Aldehyde Component β-Dicarbonyl (Thio)urea Catalyst Yield (%) Reference
Benzaldehyde Ethyl Acetoacetate Urea HCl 58 [8]
Substituted Benzaldehydes Ethyl Acetoacetate Thiourea NH₄H₂PO₄ Good [6]

| Pyrazole-4-carbaldehyde | Substituted Acetophenones | Thiourea | Sulfamic Acid | Good |[9] |

The Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is another cornerstone MCR, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[10][11][12] This reaction yields 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine).[10][13]

Mechanistic Rationale: The reaction pathway is believed to involve two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia.[11][13] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, affords the 1,4-DHP core.[13]

Protocol 2: One-Pot Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(5-methyl-3-phenylisoxazol-4-yl)pyridine-3,5-dicarboxylate

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (2.2 eq)

    • Ammonium acetate (1.2 eq)

    • Ethanol or Glycerol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the mixture with stirring. The reaction is often complete within a few hours. Monitor by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

    • If precipitation is slow, cool the flask in an ice bath.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • The resulting 1,4-dihydropyridine can be further oxidized to the corresponding pyridine derivative if desired, using an oxidizing agent like nitric acid or ferric chloride.[10][13]

Visualization 1: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Methyl-3-phenylisoxazole- 4-carboxaldehyde Mix Mix & Reflux in Ethanol R1->Mix R2 Ethyl Acetoacetate (2 eq.) R2->Mix R3 Ammonium Acetate R3->Mix Cool Cool & Crystallize Mix->Cool Filter Filter & Dry Cool->Filter Product 1,4-Dihydropyridine Derivative Filter->Product

Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (aldehyde or ketone) and an active methylene compound, catalyzed by a weak base such as an amine.[14][15][16] This reaction is a reliable method for synthesizing substituted olefins.

Mechanistic Rationale: The reaction begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate.[16] This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting intermediate typically undergoes dehydration to yield the final α,β-unsaturated product. The electrophilicity of the aldehyde in this compound makes it an excellent substrate for this transformation.

Protocol 3: Synthesis of 2-((5-Methyl-3-phenylisoxazol-4-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine (catalytic, ~0.1 eq)

    • Ethanol or Benzene (as solvent)

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating out of the solution.[17]

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Visualization 2: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism CH₂(CN)₂ Malononitrile Enolate [NC-CH-CN]⁻ (Resonance Stabilized) CH₂(CN)₂->Enolate + Base Base Piperidine Intermediate Adduct Enolate->Intermediate + Aldehyde Aldehyde Isoxazole-CHO Product C=C Product Intermediate->Product - H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

Applications in Medicinal Chemistry and Drug Discovery

Derivatives synthesized from this compound have shown significant promise across various therapeutic areas. The isoxazole nucleus is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][5][18]

  • Antimicrobial Agents: Many isoxazole derivatives, often synthesized via chalcone intermediates, exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][5]

  • Anticancer Agents: Pyrazolopyrimidine scaffolds, which can be accessed from isoxazole precursors, are being investigated as potent anticancer agents, including as inhibitors of kinases like PI3Kδ.[19][20][21][22]

  • CNS Activity: The isoxazole ring can act as a bioisostere for other functional groups, leading to compounds with activity in the central nervous system, such as GABA antagonism.[2][3]

The synthetic versatility of this compound allows for the rapid generation of compound libraries based on these privileged scaffolds, accelerating the drug discovery process.

Conclusion

This compound is an indispensable building block for modern organic synthesis and medicinal chemistry. Its robust isoxazole core coupled with a reactive aldehyde function provides a reliable entry point to a vast chemical space of high-value heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this synthon, paving the way for the discovery of novel materials and next-generation therapeutics.

References

Application Note & Protocol: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[1][2][3][4][5] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5] The isoxazole moiety can serve as a bioisostere for amide or ester groups, enhancing physicochemical properties such as metabolic stability and cell permeability.[4] Consequently, robust and efficient synthetic methodologies for accessing substituted isoxazoles are of paramount importance to the drug development pipeline.

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] This [3+2] cycloaddition is a highly efficient, often regioselective, and atom-economical process that allows for the convergent synthesis of a diverse range of isoxazole derivatives.[7][8] This application note provides a detailed protocol and mechanistic insights for the synthesis of isoxazoles via this indispensable transformation, with a focus on the in situ generation of the critical nitrile oxide intermediate from readily available aldoximes.

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a pericyclic reaction wherein a 1,3-dipole reacts with a dipolarophile (in this case, an alkyne) to form a five-membered ring.[7] The key to isoxazole synthesis is the generation of a nitrile oxide (R-C≡N⁺-O⁻), a highly reactive 1,3-dipole. Due to their instability, nitrile oxides are almost always generated in situ.[6][9]

A common and practical method for generating nitrile oxides involves the oxidative dehydrogenation of aldoximes (R-CH=NOH).[9] This process typically proceeds through the formation of an intermediate, such as a hydroximinoyl halide, which then undergoes base-mediated elimination to yield the nitrile oxide.[10]

The overall transformation can be visualized as follows:

  • Oxidation/Activation of Aldoxime: An oxidizing agent converts the aldoxime into a more reactive intermediate. For instance, using a source of electrophilic halogen (like NCS or from NaCl/Oxone) generates a hydroximinoyl halide.[10][11][12]

  • Elimination to form Nitrile Oxide: A base removes a proton and a leaving group (e.g., HCl) from the intermediate, forming the transient nitrile oxide.[10]

  • Cycloaddition: The in situ generated nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkyne present in the reaction mixture to form the stable isoxazole ring.[7][13][14]

This stepwise in situ generation and immediate trapping of the nitrile oxide is crucial for the success of the reaction, preventing the undesired dimerization of the nitrile oxide to form furoxans.[15]

Visualizing the Mechanism

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocol: A General Procedure for Isoxazole Synthesis from Aldoximes

This protocol describes a general method for the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne. The nitrile oxide is generated from the corresponding aldoxime using sodium hypochlorite (bleach) as a mild and inexpensive oxidant in the presence of a base.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted AldoximeReagentCommercially Available or SynthesizedStarting material for nitrile oxide.
Terminal AlkyneReagentCommercially AvailableThe dipolarophile.
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent.
Triethylamine (Et₃N)ReagentStandard SupplierBase for elimination step.
Sodium Hypochlorite (NaOCl)~10-15% solutionStandard SupplierOxidizing agent. Can be titrated for accuracy.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Ethyl AcetateACS GradeStandard SupplierEluent for chromatography.
HexanesACS GradeStandard SupplierEluent for chromatography.
Step-by-Step Methodology

Visualizing the Workflow

Workflow Experimental Workflow start Start setup Reaction Setup 1. Dissolve aldoxime (1.0 eq) and alkyne (1.2 eq) in DCM. 2. Add Et₃N (1.1 eq). 3. Cool to 0 °C in an ice bath. start->setup addition Slow Addition Add NaOCl solution dropwise over 30-60 min. Maintain temperature at 0 °C. setup->addition reaction Reaction Progression 1. Stir at 0 °C for 1 hour. 2. Allow to warm to room temperature. 3. Monitor by TLC until aldoxime is consumed (2-4 h). addition->reaction workup Aqueous Work-up 1. Quench with water. 2. Separate layers. 3. Extract aqueous layer with DCM (2x). 4. Combine organic layers. reaction->workup purification Purification 1. Dry combined organic layers over Na₂SO₄. 2. Filter and concentrate in vacuo. 3. Purify by silica gel chromatography. workup->purification analysis Analysis Characterize the purified isoxazole by NMR, MS, and IR. purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq).

    • Dissolve the starting materials in dichloromethane (DCM, approx. 0.2 M concentration relative to the aldoxime).

    • Add triethylamine (Et₃N, 1.1 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling the reaction is critical to control the exothermic oxidation and to minimize the self-condensation (dimerization) of the highly reactive nitrile oxide intermediate. Triethylamine acts as the base to facilitate the elimination of HCl from the intermediate hydroximinoyl chloride.

  • Generation of Nitrile Oxide and Cycloaddition:

    • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15%, 1.2 eq) to the stirred solution dropwise via a dropping funnel over a period of 30-60 minutes.

    • Causality: The slow, dropwise addition of the oxidant ensures that the concentration of the nitrile oxide remains low at any given moment, favoring the desired intermolecular cycloaddition with the alkyne over the undesired dimerization pathway.[15][16]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime spot is no longer visible (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding water to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired isoxazole product and remove the solvent in vacuo to yield the purified product.

  • Characterization:

    • Confirm the structure and purity of the final isoxazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Dimerization of nitrile oxide (furoxan formation).2. Incomplete reaction.3. Degradation of starting materials or product.1. Ensure slow, dropwise addition of oxidant at 0 °C. Consider using a syringe pump for better control.2. Check the quality/concentration of NaOCl. Allow the reaction to run longer, monitoring by TLC.3. Ensure anhydrous conditions if using sensitive substrates.
Formation of Furoxan Byproduct Concentration of nitrile oxide is too high.Dilute the reaction mixture. Add the oxidant even more slowly.
No Reaction 1. Inactive oxidant.2. Aldoxime is unreactive.1. Use a fresh bottle of NaOCl or titrate it to confirm its concentration. Alternatively, explore other oxidation systems like NaCl/Oxone or N-Chlorosuccinimide (NCS).[11][12] 2. Aldoximes with strong electron-withdrawing groups may be less reactive. Consider more forcing conditions or a different synthetic route.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of regioisomers.3. Product degradation on silica gel.1. Allow more reaction time.2. This is common with internal, unsymmetrical alkynes. The isomers may be separable by careful chromatography.3. Neutralize the silica gel with Et₃N before use or switch to a different stationary phase like alumina.

Application Highlight: Isoxazoles in Drug Development

The protocol described herein provides a reliable pathway to a class of compounds with immense therapeutic potential. For instance, the isoxazole core is present in the COX-2 inhibitor Valdecoxib and the anti-rheumatic drug Leflunomide.[5] The ability to readily synthesize diverse libraries of isoxazole derivatives using this 1,3-dipolar cycloaddition strategy is a powerful tool for lead optimization in drug discovery programs, allowing for the systematic exploration of structure-activity relationships.[1][3] Green chemistry approaches, such as using ball-milling conditions or milder oxidants, are also being developed to make this valuable transformation more environmentally benign.[15][16][17]

References

Application Notes & Protocols for the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anti-inflammatory agents. This document outlines key signaling pathways in inflammation, details robust methodologies for screening and characterization, and provides field-proven insights to guide experimental design and data interpretation.

Introduction: The Inflammatory Cascade as a Therapeutic Target

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic or unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The development of effective anti-inflammatory agents hinges on a deep understanding of the molecular pathways that initiate and sustain the inflammatory response.

The primary goal of anti-inflammatory drug discovery is to modulate specific targets within the inflammatory cascade to reduce tissue damage and restore homeostasis. This involves a multi-step process, from initial hit identification using high-throughput screening to lead optimization and preclinical validation in relevant disease models.

Key Signaling Pathways in Inflammation

A thorough understanding of the core signaling pathways is critical for identifying viable molecular targets. Below are two of the most extensively studied pathways in inflammation.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

  • Therapeutic Targeting: Inhibition of the NF-κB pathway is a major strategy in anti-inflammatory drug development. This can be achieved by targeting various components of the pathway, including the IκB kinase (IKK) complex or NF-κB itself.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFA TNF-α TNFR TNFR TNFA->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IKB IκB IKK->IKB phosphorylates (P) Ubiquitination &\nDegradation Ubiquitination & Degradation IKB->Ubiquitination &\nDegradation NFKB NF-κB (p50/p65) NFKB->IKB NFKB_n NF-κB (p50/p65) NFKB->NFKB_n translocates DNA DNA NFKB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription In_Vitro_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_lead Lead Candidate A High-Throughput Screen (e.g., NO Production Assay) B Dose-Response & Cytotoxicity (MTT/LDH Assay) A->B C Cytokine Measurement (ELISA for TNF-α, IL-6) B->C D Gene Expression Analysis (qPCR for iNOS, COX-2) C->D E Protein Expression Analysis (Western Blot for p-IκB, p-p38) D->E F Advance to In Vivo Models E->F Promising Candidates

Application Notes & Protocols: A Guide to the Synthesis of Novel Quinoxaline-Phenylisoxazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a comprehensive technical guide on the strategic synthesis of quinoxaline hybrids fused with phenylisoxazole derivatives. It delves into the mechanistic rationale behind synthetic choices, offers detailed, replicable protocols, and highlights the significance of these scaffolds in modern drug discovery.

Introduction: The Strategic Imperative of Molecular Hybridization

In the landscape of medicinal chemistry, quinoxaline and isoxazole moieties stand out as "privileged scaffolds." Quinoxaline derivatives are integral to numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antiviral, antibacterial, and kinase inhibition properties.[1][2][3] Similarly, the isoxazole ring is a key pharmacophore found in various approved drugs, valued for its ability to engage with biological targets through non-covalent interactions and its role in compounds with antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

The principle of molecular hybridization—strategically combining two or more distinct pharmacophores into a single molecular entity—has emerged as a powerful tool for developing novel therapeutics with potentially enhanced efficacy, improved safety profiles, or multi-target capabilities.[6][7][8] The fusion of quinoxaline and phenylisoxazole motifs creates a novel hybrid scaffold with significant potential for modulating complex biological pathways. This guide details robust and versatile synthetic methodologies to construct these promising hybrid molecules.

Synthetic Strategies & Mechanistic Rationale

The construction of quinoxaline-phenylisoxazole hybrids can be approached from two primary strategic directions, each offering distinct advantages depending on the availability of starting materials and the desired substitution patterns on the final molecule.

Strategy A: Convergent Synthesis via Cyclocondensation

The most classic and reliable method for forming the quinoxaline core is the acid-catalyzed condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[9][10][11] In our context, this involves reacting a substituted o-phenylenediamine with a pre-synthesized 1,2-dicarbonyl derivative bearing the requisite phenylisoxazole moiety.

Mechanistic Insight: The reaction is initiated by the protonation of one of the carbonyl groups by an acid catalyst, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. An intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl, leading to a dihydroxy intermediate. Subsequent dehydration yields the stable aromatic quinoxaline ring.[12] The choice of catalyst is crucial; while traditional mineral acids are effective, organocatalysts like (1S)-(+)-10-camphorsulfonic acid (CSA) or solid-supported acid catalysts offer milder conditions and alignment with green chemistry principles.[13][14]

// Connections R1 -> Protonation; Catalyst -> Protonation; Protonation -> Attack1; R2 -> Attack1; Attack1 -> Intermediate1; Intermediate1 -> Attack2; Attack2 -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; } .enddot Caption: Mechanism of Quinoxaline Formation.

Strategy B: Post-Modification via Isoxazole Ring Formation

An alternative and equally powerful strategy involves constructing the isoxazole ring onto a pre-formed quinoxaline scaffold. This is particularly useful when the desired quinoxaline precursors are more readily accessible. A common method is the reaction of a quinoxaline-chalcone derivative (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[15]

Workflow Insight: This approach begins with the synthesis of a quinoxaline bearing a functional group, such as an acetyl group, which can be readily converted to a chalcone through a Claisen-Schmidt condensation with a substituted benzaldehyde. The resulting chalcone undergoes a cyclization reaction upon treatment with hydroxylamine. This method has been shown to be highly efficient, sometimes accelerated by ultrasound irradiation, which can reduce reaction times and improve yields.[15]

// Connections A1 -> A3; A2 -> A3; A3 -> Product [label="Forms Quinoxaline Core"]; B1 -> B3; B2 -> B3; B3 -> Product [label="Forms Isoxazole Ring"]; } .enddot Caption: Comparative Synthetic Workflows.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All chemicals were sourced from commercial suppliers and used without further purification unless otherwise noted.[13][16]

Protocol 1: General Procedure for Synthesis of Quinoxaline-Phenylisoxazole Hybrids (Strategy A)

This protocol outlines the condensation of a phenylisoxazole-1,2-dione with o-phenylenediamine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriate phenylisoxazole-1,2-dione (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol).

  • Catalyst Addition: Add the catalyst, for example, (1S)-(+)-10-camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%).[13]

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-8 hours.[13]

  • Work-up: Upon completion, add cold water (10 mL) to the reaction mixture and continue stirring until a solid precipitate forms.[13]

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol to afford the pure quinoxaline-phenylisoxazole hybrid.[9]

Protocol 2: Synthesis via Ring-Opening/Cyclization of Spiro[indole-3,5'-isoxazole] (Advanced Method)

A novel approach involves the reaction of a 4'-phenyl-2-aryl-4'H-spiro[indole-3,5'-isoxazole] with o-phenylenediamine under thermal conditions, which proceeds via a ring-opening/cyclization cascade to directly assemble the 2-(quinoxalin-2-yl)aniline core.[17]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, charge the 4'-phenyl-2-aryl-4'H-spiro[indole-3,5'-isoxazole] derivative (1.0 mmol) and o-phenylenediamine (2.0 mmol) in xylene (2 mL).[17]

  • Reaction Execution: Seal the vial and heat the mixture using microwave irradiation at 220 °C for 1 hour.[17]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel using an appropriate eluent (e.g., Ethyl Acetate/Hexane gradient) to yield the target product.[17]

Data Presentation: Scope of the Reaction

To demonstrate the versatility of the cyclocondensation protocol (Strategy A), a series of derivatives were synthesized using various substituted o-phenylenediamines and phenylisoxazole-1,2-diones.

EntryR¹ in o-phenylenediamineCatalyst (mol%)SolventTime (h)Yield (%)
1HCSA (20)Ethanol2.592
24-CH₃CSA (20)Ethanol3.090
34-ClCSA (20)Ethanol3.588
44-NO₂CSA (20)Ethanol4.085
5HNoneEthanol24<10
6HAlCuMoVP (100mg)Toluene2.092[9]

Yields are for isolated, purified products. Data is representative and adapted from general quinoxaline synthesis protocols. The data clearly indicates that the reaction proceeds efficiently in the presence of an acid catalyst, with electron-donating and -withdrawing groups on the diamine being well-tolerated. Entry 5 demonstrates the critical role of the catalyst in facilitating the reaction at room temperature. Entry 6 shows a highly efficient heterogeneous catalyst system.[9]

Conclusion and Future Outlook

The synthetic strategies outlined in this guide provide efficient, versatile, and robust pathways for the creation of novel quinoxaline-phenylisoxazole hybrids. The classical cyclocondensation method offers a straightforward and high-yielding route, while alternative strategies like isoxazole formation on a quinoxaline core or advanced ring-opening cascades provide additional flexibility for structural diversification.

Given the profound and diverse biological activities associated with both parent scaffolds, these hybrid molecules represent a rich and largely unexplored area for drug discovery.[7][8][18] They are promising candidates for screening against a wide range of therapeutic targets, particularly in oncology and infectious diseases. Further investigation into the structure-activity relationships (SAR) of these hybrids is warranted and will undoubtedly pave the way for the development of next-generation therapeutic agents.

References

Application Notes & Protocols: A Guide to the Development of Anticancer Agents from Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Core in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its prevalence is not accidental; the unique electronic characteristics, metabolic stability, and its capacity to serve as a bioisostere for other functional groups have established it as a foundational element in the design of novel therapeutics.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and, most notably, potent anticancer effects.[2][3]

The anticancer mechanisms attributed to isoxazole-containing molecules are diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the specific inhibition of key signaling pathways and enzymes essential for tumor proliferation and survival, such as protein kinases, tubulin polymerization, and topoisomerases.[1][3] This guide provides a comprehensive, technically-grounded framework for the rational design, synthesis, and biological evaluation of novel isoxazole-based anticancer agents. It is designed to bridge the gap between theoretical knowledge and practical application, offering detailed protocols and the causal reasoning behind critical experimental choices.

Chapter 1: Rational Design and Synthesis of Isoxazole Derivatives

The successful development of a novel anticancer agent begins with a robust chemical strategy. This chapter outlines the key considerations in designing isoxazole-based compounds, grounded in Structure-Activity Relationship (SAR) principles, and provides detailed protocols for their synthesis.

Section 1.1: Structure-Activity Relationship (SAR) Insights for Anticancer Activity

SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. For the isoxazole scaffold, decades of research have yielded critical insights. The strategic placement of various substituents can dramatically influence the molecule's interaction with its biological target.

  • The Influence of Fused Ring Systems: Fusing the isoxazole core with other heterocyclic rings, such as indoles or pyridines, creates a rigid framework that can enhance binding affinity and introduce new interaction points with target proteins.[4]

  • Aryl Substituents are Critical: The nature and position of substituents on any pendant aryl rings are paramount. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) in the para-position of a phenyl ring, have been consistently linked to increased cytotoxic activity.[4][5][6] Conversely, the effect of electron-donating groups like methoxy (-OCH₃) can vary, sometimes decreasing activity, though trimethoxyphenyl moieties have shown benefits in certain contexts.[4]

  • The Role of Linkers: Flexible or rigid linkers, such as a carboxamide (-CONH-) group, are often used to connect the isoxazole core to other pharmacophores. This linker can critically influence the molecule's overall conformation and ability to fit within a target's binding pocket.[7]

Table 1: Summary of Key Structure-Activity Relationships for Isoxazole Anticancer Agents

Structural ModificationPosition/FeatureGeneral Effect on Anticancer ActivityRationale
Aryl Ring Substitution para-positionHalogens (-Cl, -Br) often increase activity.[4][5]Enhances binding interactions, potentially through halogen bonding, and alters electronic properties.
ortho, meta-positionsMethoxy (-OCH₃) groups can have variable effects.[4]Can introduce steric hindrance or alter solubility and electronic distribution.
Fused Heterocycles Fused to Isoxazole CoreIndole or pyridine fusion can enhance potency.[4]Creates a larger, more rigid scaffold that can form more extensive interactions with the target.
Linker Groups Between Isoxazole & Aryl MoietyCarboxamide (-CONH-) linker is common in active compounds.[7]Provides a key hydrogen bond donor/acceptor site and influences molecular conformation.
Section 1.2: General Synthetic Workflow

The development pipeline for isoxazole derivatives follows a logical progression from initial synthesis and purification to comprehensive biological screening. This workflow ensures that promising candidates are identified and advanced efficiently.

cluster_0 Synthesis & Chemistry cluster_1 Biological Evaluation A Rational Design (SAR Analysis) B Synthesis of Isoxazole Core A->B C Derivatization & Purification (HPLC) B->C D In Vitro Cytotoxicity Screening (MTT Assay) C->D Characterized Compound E Lead Compound Identification (Low IC50) D->E F Mechanistic Studies (Apoptosis, Cell Cycle) E->F G Target Identification (e.g., Kinase Assay) F->G G->A SAR Feedback Loop cluster_0 Cellular Response cluster_1 Analytical Readout A Cancer Cell B Isoxazole Compound Treatment A->B C Apoptosis Induction (Programmed Cell Death) B->C D Cell Cycle Arrest (G2/M Phase) B->D E Annexin V/PI Staining (Flow Cytometry) C->E Measure F DNA Content Analysis (Flow Cytometry) D->F Measure cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibitory Action A HSP90 (ATP-bound, Active State) B Client Oncoprotein (e.g., Akt, Her2) A->B Binds D HSP90 (ADP-bound, Inactive State) A->D ATP Hydrolysis C Stable, Folded Oncoprotein B->C Folds & Stabilizes F Ubiquitination & Proteasomal Degradation C->F Degraded E Isoxazole-based HSP90 Inhibitor E->A Blocks ATP Binding G Apoptosis F->G

References

Application Note & Protocols: Metal-Free Synthetic Routes for Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Here is the detailed Application Note and Protocol guide on Metal-free synthetic routes for substituted isoxazoles.

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Traditional syntheses of substituted isoxazoles often rely on metal catalysts, which, despite their efficiency, introduce challenges related to cost, toxicity, and product contamination with residual metals—a critical concern in pharmaceutical development.[1][4] This guide provides an in-depth exploration of robust and scalable metal-free synthetic strategies for preparing substituted isoxazoles. We focus on practical, field-proven protocols that leverage common organic reagents and catalysts, ensuring high purity, operational simplicity, and alignment with green chemistry principles. Detailed experimental procedures, mechanistic insights, and comparative data are presented to empower researchers in drug discovery and chemical development to confidently implement these methodologies.

The Strategic Advantage of Metal-Free Synthesis

The elimination of metal catalysts from the synthesis of active pharmaceutical ingredients (APIs) is a primary objective in modern process chemistry. Metal-free routes offer significant advantages:

  • Purity and Safety: They circumvent the risk of toxic metal contamination in the final product, obviating the need for specialized and often costly purification steps.[1]

  • Cost-Effectiveness: They avoid the use of expensive and volatile precious metal catalysts (e.g., Pd, Ru, Cu).[1][4]

  • Sustainability: These methods often align better with green chemistry principles by reducing hazardous waste streams associated with metal catalysts.

  • Simplicity: Many metal-free protocols are operationally simpler and more robust, making them amenable to large-scale production.

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne (or alkene).[4][5][6] The primary challenge in developing metal-free variants lies in the efficient in situ generation of the unstable nitrile oxide intermediate from stable precursors like aldoximes. The following sections detail the most reliable methods to achieve this.

General_Workflow Aldehyde Aldehyde (Ar-CHO) Oxime Aldoxime (Ar-CH=NOH) Aldehyde->Oxime Oximation Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime NitrileOxide Nitrile Oxide (Ar-C≡N+-O-) Oxime->NitrileOxide Oxidation / Dehydrohalogenation Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (R-C≡CH) Alkyne->Isoxazole

Caption: General workflow for isoxazole synthesis.

Protocol I: Organocatalytic Route via DBU-Promoted Cycloaddition

This protocol represents one of the most efficient and widely used metal-free methods. It employs a two-step, one-pot sequence where an aldoxime is first converted to a hydroximoyl chloride, which is then dehydrohalogenated in situ using a strong, non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the nitrile oxide.[7][8][9]

Scientific Principle & Rationale

The reaction proceeds via the in situ formation of a nitrile oxide from an aldoxime.

  • Chlorination: N-Chlorosuccinimide (NCS) acts as a mild and effective chlorinating agent, converting the aldoxime to the corresponding hydroximoyl chloride intermediate.

  • Dehydrohalogenation: DBU is the catalyst of choice for the elimination of HCl from the hydroximoyl chloride. Its strong basicity is sufficient to abstract the acidic proton, while its steric hindrance prevents it from acting as a nucleophile and engaging in unwanted side reactions.[8]

  • Cycloaddition: The generated nitrile oxide immediately undergoes a highly regioselective [3+2] cycloaddition with the terminal alkyne present in the reaction mixture to yield the desired 3,5-disubstituted isoxazole.[8]

DBU_Mechanism cluster_0 Step 1: Hydroximoyl Chloride Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: Cycloaddition Oxime Aldoxime Intermediate1 Hydroximoyl Chloride Oxime->Intermediate1 Chlorination NCS NCS NCS->Intermediate1 NitrileOxide Nitrile Oxide Intermediate1->NitrileOxide Dehydro- halogenation DBU DBU (Base) DBU->NitrileOxide Isoxazole Isoxazole NitrileOxide->Isoxazole [3+2] Alkyne Alkyne Alkyne->Isoxazole

Caption: Mechanism of DBU-promoted isoxazole synthesis.

Detailed Experimental Protocol

Materials:

  • Aromatic Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldoxime (1.0 equiv) in anhydrous DMF (0.2 M), add NCS (1.1 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the formation of the hydroximoyl chloride by TLC.

    • Scientist's Note: The initial chlorination is crucial. Ensuring the complete conversion of the oxime before proceeding is key to obtaining high yields.

  • Add the terminal alkyne (1.1 equiv) to the mixture, followed by the dropwise addition of DBU (1.2 equiv) over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Data & Performance

This method is effective for a wide range of substrates, including those with sensitive functional groups.

EntryAldoxime (Ar)Alkyne (R)Yield (%)Reference
1PhenylPhenyl92[8]
24-MethoxyphenylPhenyl95[8]
34-Chlorophenyl4-Tolyl90[8]
42-NaphthylCyclohexyl85[8]
5Thiophen-2-ylPhenyl88[8]

Protocol II: Hypervalent Iodine-Mediated Oxidative Cycloaddition

Hypervalent iodine (HVI) reagents have emerged as powerful, metal-free oxidants in organic synthesis.[10][11] Reagents such as [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Phenyliodine Diacetate (PIDA) enable the direct, mild oxidation of aldoximes to nitrile oxides, which are trapped in situ by an alkyne.[12][13][14]

Scientific Principle & Rationale

This one-pot protocol simplifies the process by avoiding the isolation or generation of halogenated intermediates.

  • Ligand Exchange: The aldoxime reacts with the HVI(III) reagent, displacing an acetate or trifluoroacetate ligand to form an iodonium intermediate.

  • Oxidative Elimination: This intermediate is unstable and rapidly undergoes elimination to form the nitrile oxide, regenerating the iodobenzene byproduct and releasing acid.

  • Cycloaddition: The highly reactive nitrile oxide is immediately consumed in a [3+2] cycloaddition with the alkyne.

Scientist's Note: The choice of solvent can be critical. A mixture like MeOH/H₂O or CH₃CN is often used to ensure the solubility of both the reagents and intermediates. The reaction is typically very clean and rapid.[12][13]

HVI_Mechanism Oxime Aldoxime Intermediate Iodonium Intermediate Oxime->Intermediate Ligand Exchange HVI PhI(OCOCF₃)₂ (PIFA) HVI->Intermediate NitrileOxide Nitrile Oxide Intermediate->NitrileOxide Elimination Isoxazole Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

References

Application Notes & Protocols for the Synthesis and Biological Evaluation of 5-Methylisoxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the experimental design.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] The unique electronic properties and structural features of the isoxazole nucleus contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[4][5]

The 5-methylisoxazole-4-carboxamide core, in particular, has been identified as a privileged scaffold in the development of novel therapeutic agents. The amide linkage at the 4-position provides a crucial point for diversification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This strategic modification enables the exploration of structure-activity relationships (SAR), a fundamental aspect of drug discovery.[2] For instance, the FDA-approved drug Leflunomide, used in the treatment of rheumatoid arthritis, features this core structure, highlighting its clinical relevance.[1]

This guide will delineate a robust synthetic pathway to generate a library of 5-methylisoxazole-4-carboxamide derivatives and provide detailed protocols for their subsequent evaluation as potential antimicrobial and anticancer agents.

Synthetic Strategy and Methodologies

The synthesis of 5-methylisoxazole-4-carboxamide derivatives is a multi-step process that begins with the construction of the isoxazole ring, followed by functional group manipulations and the final amide coupling. The overall synthetic workflow is designed for efficiency and versatility, allowing for the generation of a diverse library of compounds for biological screening.

Overall Synthetic Workflow

The synthetic route commences with the formation of ethyl 5-methylisoxazole-4-carboxylate, a key intermediate. This is followed by the hydrolysis of the ester to the corresponding carboxylic acid, which is then coupled with a variety of amines to yield the final carboxamide derivatives.

Synthesis_Workflow A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-ethoxymethyleneacetoacetate A->B Condensation C Ethyl 5-methylisoxazole-4-carboxylate B->C Cyclization (Hydroxylamine) D 5-Methylisoxazole-4-carboxylic Acid C->D Hydrolysis F 5-Methylisoxazole-4-carboxamide Derivatives D->F Amide Coupling E Diverse Amines (R-NH2) E->F

Caption: General synthetic workflow for 5-methylisoxazole-4-carboxamide derivatives.

Detailed Experimental Protocols: Synthesis

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of the isoxazole core.[6][7]

  • Materials:

    • Ethyl acetoacetate

    • Triethyl orthoformate

    • Acetic anhydride

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Hexane

    • Saturated sodium bicarbonate solution

  • Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

    • In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

    • Heat the mixture to 120-140°C. Ethanol will be generated as a byproduct and should be removed by distillation to drive the reaction to completion.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature. The crude ethyl 2-ethoxymethyleneacetoacetate can be used in the next step without further purification.

  • Step 2: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate

    • Dissolve the crude ethyl 2-ethoxymethyleneacetoacetate in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Cool the ethanol solution to 0-5°C in an ice bath.

    • Slowly add the aqueous hydroxylamine solution to the ethanol solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

    • To the residue, add hexane and stir for 30 minutes. Then, add saturated sodium bicarbonate solution and water.

    • Separate the organic layer, and extract the aqueous layer with hexane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 5-methylisoxazole-4-carboxylate. The product can be purified by vacuum distillation.[8]

Protocol 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

This protocol describes the saponification of the ethyl ester to the carboxylic acid.[9]

  • Materials:

    • Ethyl 5-methylisoxazole-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-methylisoxazole-4-carboxylate in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer present.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • A white precipitate of 5-methylisoxazole-4-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling to Synthesize 5-Methylisoxazole-4-carboxamide Derivatives

This protocol utilizes HATU, a highly efficient coupling reagent, for the formation of the amide bond.[10][11]

  • Materials:

    • 5-Methylisoxazole-4-carboxylic acid

    • Desired amine (R-NH2)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • 5% aqueous HCl

    • Saturated aqueous NaHCO₃

    • Brine

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 5-methylisoxazole-4-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Characterization of Synthesized Compounds

The identity and purity of the synthesized 5-methylisoxazole-4-carboxamide derivatives should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compounds. The characteristic chemical shifts and coupling constants of the protons and carbons on the isoxazole ring and the amide moiety should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological testing.

Protocols for Biological Evaluation

The synthesized 5-methylisoxazole-4-carboxamide derivatives can be screened for a variety of biological activities. Here, we provide detailed protocols for assessing their anticancer and antimicrobial properties.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of 5-methylisoxazole-4-carboxamide derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium

    • Synthesized 5-methylisoxazole-4-carboxamide derivatives

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

MIC_Assay_Workflow A Prepare serial dilutions of compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized 5-methylisoxazole-4-carboxamide derivatives

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Compound Dilution: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

The biological activity data for the synthesized 5-methylisoxazole-4-carboxamide derivatives should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Anticancer and Antimicrobial Activity of 5-Methylisoxazole-4-carboxamide Derivatives

Compound IDR-GroupAnticancer Activity (IC₅₀, µM)Antimicrobial Activity (MIC, µg/mL)
MCF-7 S. aureus
1a -PhenylDataData
1b -4-ChlorophenylDataData
1c -4-MethoxyphenylDataData
... .........
Doxorubicin -Reference Value-
Vancomycin --Reference Value

Data should be presented as mean ± standard deviation from at least three independent experiments.

Troubleshooting

Problem Possible Cause Solution
Low yield in synthesis Incomplete reaction, side reactions, or purification losses.Monitor reactions closely by TLC/LC-MS to ensure completion. Optimize reaction conditions (temperature, time, catalyst). Use appropriate purification techniques.
Inconsistent biological data Inaccurate compound concentrations, cell seeding density variations, or contamination.Confirm compound purity and concentration. Standardize cell culture and assay procedures. Maintain aseptic techniques.
No biological activity observed The synthesized compounds may be inactive at the tested concentrations.Test at higher concentrations. Modify the chemical structure based on SAR principles to enhance activity.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. By following these detailed methodologies, researchers can efficiently generate and screen a library of novel compounds, contributing to the discovery of new therapeutic agents. The versatility of the isoxazole scaffold, coupled with the potential for diverse functionalization at the amide position, makes this an exciting area for further exploration in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Methyl-3-phenylisoxazole-4-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and ultimately improve your yields. This document is structured to address challenges in a logical sequence, from the preparation of the starting material to the final formylation step.

Part 1: Synthesis of the Precursor: 5-Methyl-3-phenylisoxazole

The successful synthesis of the target aldehyde is critically dependent on the quality and yield of the 5-methyl-3-phenylisoxazole precursor. The most common and effective method for constructing this isoxazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. This typically involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne or a surrogate.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: What is the most reliable method for synthesizing 5-methyl-3-phenylisoxazole?

A1: The reaction of benzaldehyde oxime with a β-ketoester like ethyl acetoacetate is a widely used and reliable method.[1][2] The reaction proceeds via the in situ generation of benzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the enol form of ethyl acetoacetate, followed by cyclization and aromatization to form the isoxazole ring.

Q2: I am observing a low yield of the desired 5-methyl-3-phenylisoxazole. What are the common causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Inefficient Nitrile Oxide Formation: The generation of benzonitrile oxide from benzaldehyde oxime is a critical step. Incomplete conversion or side reactions of the oxime will directly impact the yield.

  • Dimerization of Nitrile Oxide: Benzonitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often significant side reaction that consumes the intermediate.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Each of these parameters must be optimized for this specific transformation.

  • Purity of Reagents: The purity of starting materials, particularly the ethyl acetoacetate and the reagent used for generating the nitrile oxide (e.g., Chloramine-T), is paramount.

Troubleshooting Guide: Precursor Synthesis

Issue 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted benzaldehyde oxime or ethyl acetoacetate, consider the following troubleshooting steps:

  • Choice of Oxidizing Agent/Dehydrating Agent: For the in situ generation of nitrile oxide from benzaldehyde oxime, a mild oxidizing agent is required. Chloramine-T is a common choice.[1] Ensure it is fresh and of high purity.

  • Reaction Temperature: The reaction is often carried out at a reduced temperature (e.g., 10°C) to control the rate of nitrile oxide formation and minimize side reactions.[1] However, if the conversion is low, a gradual increase in temperature might be necessary. Monitor the reaction closely by TLC to avoid decomposition.

  • Solvent Effects: Ethanol is a commonly used solvent for this reaction.[1] Ensure it is anhydrous, as water can interfere with the reaction.

Table 1: Effect of Reaction Conditions on Precursor Synthesis Yield

ParameterCondition ACondition B (Optimized)Expected Outcome
Reagents Benzaldehyde oxime, Ethyl acetoacetate, NaOClBenzaldehyde oxime, Ethyl acetoacetate, Chloramine-TChloramine-T often gives more reproducible results.
Temperature Room Temperature10°CLower temperatures can reduce byproduct formation.[1]
Solvent Aqueous EthanolAnhydrous EthanolAnhydrous conditions are generally preferred.
Stoichiometry 1:1:1 (Oxime:EAA:Oxidant)1:1.2:1.1 (Oxime:EAA:Oxidant)A slight excess of the dipolarophile (EAA) can improve capture of the nitrile oxide.
Approx. Yield 30-40%60-70%Optimized conditions significantly boost yield.

Issue 2: Formation of Furoxan Byproduct

The presence of a significant amount of furoxan, the dimer of benzonitrile oxide, indicates that the rate of dimerization is competitive with the rate of cycloaddition.

  • Control the Concentration of Nitrile Oxide: A slow, controlled generation of the nitrile oxide can keep its instantaneous concentration low, thus favoring the bimolecular reaction with the abundant ethyl acetoacetate over the dimerization. If using a reagent like Chloramine-T, consider its slow addition to the reaction mixture.

  • Excess Dipolarophile: Using a slight excess of ethyl acetoacetate (e.g., 1.2-1.5 equivalents) can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.

Part 2: Vilsmeier-Haack Formylation of 5-Methyl-3-phenylisoxazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] In the case of 5-methyl-3-phenylisoxazole, the electron-donating effect of the methyl group and the oxygen atom of the isoxazole ring direct the electrophilic substitution to the C4 position.

Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[8] It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[4]

Q2: My Vilsmeier-Haack reaction is giving a very low yield of the desired aldehyde. What are the likely causes?

A2: Low yields in this step are often due to:

  • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. The presence of water in your reagents or glassware will quench the reagent and halt the reaction.[8]

  • Reagent Quality: The purity of DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[8]

  • Insufficient Activation of the Substrate: While the 5-methyl-3-phenylisoxazole ring is activated towards electrophilic substitution, highly deactivating substituents on the phenyl ring could potentially reduce the reactivity.

  • Suboptimal Reaction Temperature: The optimal temperature is substrate-dependent. While many Vilsmeier-Haack reactions proceed at 0°C to room temperature, some less reactive substrates may require heating.[8]

Troubleshooting Guide: Vilsmeier-Haack Formylation

Issue 1: Low Yield and/or Incomplete Conversion

If your reaction is sluggish or gives a poor yield of the desired this compound, consider the following:

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃.

  • Order of Addition: The order of reagent addition can be crucial. Pre-forming the Vilsmeier reagent by adding POCl₃ to cold DMF and then adding the isoxazole substrate can often improve yields.

  • Temperature Optimization: Start the reaction at a low temperature (0°C) and monitor by TLC. If the reaction is slow, allow it to warm to room temperature or gently heat it. A temperature range of 0-60°C is typical for many heterocyclic systems.

Table 2: Troubleshooting Low Yield in Vilsmeier-Haack Formylation

Potential CauseRecommended ActionExpected Outcome
Moisture Contamination Use flame-dried glassware and anhydrous solvents.Prevents quenching of the Vilsmeier reagent.
Poor Reagent Quality Use freshly distilled DMF and high-purity POCl₃.Ensures efficient formation of the active electrophile.
Incorrect Stoichiometry Use a slight excess of the Vilsmeier reagent (1.1-1.5 eq.).Drives the reaction to completion.
Suboptimal Temperature Start at 0°C and gradually increase if no reaction occurs.Balances reaction rate with potential for side reactions.

Issue 2: Formation of Chlorinated Byproducts

A common side reaction in Vilsmeier-Haack reactions using POCl₃ is the chlorination of the substrate.

  • Lower the Reaction Temperature: Chlorination is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate is advisable.

  • Alternative Reagents: If chlorination is a persistent problem, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[9]

Issue 3: Di-formylation

Although less common for this specific substrate, highly activated systems can sometimes undergo di-formylation.

  • Control Stoichiometry: Use a molar ratio of Vilsmeier reagent to the isoxazole substrate of close to 1:1 (e.g., 1.1:1).

  • Reverse Addition: Add the pre-formed Vilsmeier reagent dropwise to a solution of the isoxazole. This maintains a low concentration of the electrophile and can favor mono-formylation.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole

This protocol is adapted from literature procedures for the synthesis of similar isoxazoles.[1][2]

  • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous ethanol.

  • Cool the mixture to 10°C in an ice-water bath.

  • Slowly add Chloramine-T (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 15°C.

  • Stir the reaction mixture at 10°C for 6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol/water.[10][11]

Protocol 2: Vilsmeier-Haack Formylation

This is a general protocol that should be optimized for the specific substrate.[9]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq).

  • Cool the DMF to 0°C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane.

  • Add the isoxazole solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours (monitor by TLC). Gentle heating (40-60°C) may be required for complete conversion.

  • Carefully pour the reaction mixture onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.

  • Stir vigorously until the ice has melted and the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

Visualizing the Workflow

Vilsmeier_Haack_Workflow

Troubleshooting_Logic

References

Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting regioselectivity in isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted isoxazoles. The following sections provide in-depth answers to common questions and detailed troubleshooting protocols to address specific challenges encountered in the laboratory.

Introduction: The Regioselectivity Challenge in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone reaction for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.[1] However, a frequent challenge in this synthesis is controlling the regioselectivity, which dictates the substitution pattern on the final isoxazole product. When reacting an unsymmetrical alkyne with a nitrile oxide, two regioisomers can be formed: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The distribution of these isomers is governed by a delicate interplay of steric and electronic factors, reaction conditions, and the presence or absence of catalysts. This guide will equip you with the knowledge to understand and control these factors to achieve your desired regioisomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-dipolar cycloaddition is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the formation of one regioisomer over the other?

A1: Achieving high regioselectivity in nitrile oxide-alkyne cycloadditions often requires careful consideration of the electronic properties of your substrates and the potential for catalytic intervention.

Underlying Principles: Frontier Molecular Orbital (FMO) Theory The regiochemical outcome of a thermal 1,3-dipolar cycloaddition can often be predicted using Frontier Molecular Orbital (FMO) theory.[2][3] This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[3][4] The reaction proceeds through a transition state where the orbital lobes with the largest coefficients overlap.

  • For terminal alkynes: Generally, the reaction of a nitrile oxide with a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole . This is because the largest orbital coefficient on the HOMO of the nitrile oxide is on the oxygen atom, while the largest coefficient on the LUMO of a typical terminal alkyne is on the unsubstituted carbon. Conversely, the largest coefficient on the LUMO of the nitrile oxide is on the carbon, which aligns with the largest coefficient on the HOMO of the alkyne (the substituted carbon). Both of these primary interactions lead to the 3,5-isomer.

  • For internal alkynes: The situation is more complex and highly dependent on the electronic nature of the substituents on the alkyne. Electron-withdrawing groups can alter the polarization of the alkyne and thus the relative sizes of the orbital coefficients, potentially leading to mixtures of regioisomers or favoring the 3,4-disubstituted product.

Troubleshooting Action: If you are obtaining a mixture of isomers, consider modifying the electronic properties of your alkyne. For instance, if you desire the 3,4-isomer, introducing a strong electron-withdrawing group on the alkyne might favor its formation.

Q2: Can I use a catalyst to control the regioselectivity of my isoxazole synthesis?

A2: Yes, metal catalysis is a powerful tool for directing the regioselectivity of isoxazole synthesis, often providing access to isomers that are disfavored under thermal conditions.

  • Copper(I) Catalysis for 3,5-Disubstituted Isoxazoles: Copper(I)-catalyzed cycloadditions of nitrile oxides with terminal alkynes are highly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles.[5][6] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. This method is often reliable and proceeds under mild conditions.[5]

  • Ruthenium(II) Catalysis for 3,4-Disubstituted Isoxazoles: In contrast to copper catalysis, ruthenium(II) catalysts can promote the formation of 3,4-disubstituted isoxazoles.[7][8] This change in regioselectivity is attributed to a different reaction mechanism involving a ruthenium-vinylidene intermediate. This approach is particularly useful for synthesizing 3,4,5-trisubstituted isoxazoles from internal alkynes, a transformation that is often challenging with copper catalysts.[7]

CatalystPredominant RegioisomerAlkyne SubstrateReference
Copper(I)3,5-disubstitutedTerminal[5]
Ruthenium(II)3,4-disubstitutedTerminal & Internal[7][8]
None (Thermal)3,5-disubstituted (often)Terminal[9]

Troubleshooting Action: If you are aiming for the 3,4-disubstituted isomer and are getting the 3,5-isomer under thermal or copper-catalyzed conditions, switching to a ruthenium catalyst like [Cp*RuCl(cod)] could be a viable solution.[8]

Q3: My reaction is giving low yields and multiple side products, including furoxans. What's going wrong?

A3: Low yields and the formation of side products, particularly furoxans (nitrile oxide dimers), are often indicative of issues with the in situ generation and consumption of the nitrile oxide intermediate.[10]

Underlying Principles: Nitrile oxides are reactive species that can dimerize to form stable furoxans if they are not trapped efficiently by the alkyne. The rate of nitrile oxide generation should ideally be matched by the rate of its consumption in the cycloaddition reaction.

Common Methods for Nitrile Oxide Generation:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a base, such as triethylamine, is used to eliminate HCl from a hydroximoyl chloride precursor. The choice of base and the rate of its addition can be critical.

  • Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), are known to facilitate the rapid and clean formation of nitrile oxides.[9][11] Other methods include the use of N-chlorosuccinimide (NCS) or sodium hypochlorite.[12]

Troubleshooting Action:

  • Slow Addition: If you are using the hydroximoyl chloride method, try adding the base slowly to the reaction mixture containing the alkyne. This will keep the instantaneous concentration of the nitrile oxide low and favor the cycloaddition over dimerization.

  • Change Generation Method: If slow addition doesn't work, consider switching to an aldoxime precursor and a mild oxidizing agent like a hypervalent iodine reagent.[9][11]

  • Increase Dipolarophile Concentration: Ensure that the alkyne is present in a sufficient concentration (or even in slight excess) to effectively trap the nitrile oxide as it is formed.

  • Solvent Effects: The choice of solvent can influence the rate of both the desired cycloaddition and the undesired dimerization. In some cases, less polar solvents can lead to higher yields of the isoxazole.[13]

Q4: I need to synthesize a 3,4-disubstituted isoxazole, but I don't have access to a ruthenium catalyst. Are there any metal-free alternatives?

A4: While ruthenium catalysis is a prominent method for accessing 3,4-disubstituted isoxazoles, there are indeed metal-free strategies that can be employed.

One such approach involves an enamine-triggered [3+2] cycloaddition.[13][14][15] In this method, an aldehyde reacts with a secondary amine (like pyrrolidine) to form an enamine in situ. This electron-rich enamine then acts as the dipolarophile, reacting with a nitrile oxide (generated from an N-hydroximidoyl chloride) to yield a dihydroisoxazole intermediate. Subsequent oxidation affords the desired 3,4-disubstituted isoxazole in a regiospecific manner.[13][14][15][16] This method offers a high-yielding, metal-free alternative for the synthesis of this particular regioisomer.[14][15]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from procedures that reliably yield 3,5-disubstituted isoxazoles.[5]

  • Materials:

    • Aldoxime (1.0 eq)

    • Terminal alkyne (1.1 eq)

    • Copper(I) iodide (CuI) (5 mol%)

    • Sodium ascorbate (10 mol%)

    • N-Chlorosuccinimide (NCS) (1.2 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Solvent (e.g., Dichloromethane, DCM)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldoxime, terminal alkyne, CuI, and sodium ascorbate.

    • Add the solvent (DCM) and stir the mixture at room temperature.

    • In a separate flask, dissolve NCS and Et3N in DCM.

    • Add the NCS/Et3N solution dropwise to the reaction mixture over a period of 30-60 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Synthesis of a 3,4-Disubstituted Isoxazole via Enamine Intermediate

This protocol is based on the enamine-triggered cycloaddition method.[13][14]

  • Materials:

    • Aldehyde (1.0 eq)

    • N-hydroximidoyl chloride (1.1 eq)

    • Pyrrolidine (20 mol%)

    • Triethylamine (Et3N) (2.0 eq)

    • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) (1.2 eq)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, N-hydroximidoyl chloride, and pyrrolidine in toluene.

    • Add triethylamine to the mixture and stir at room temperature.

    • Monitor the formation of the dihydroisoxazole intermediate by TLC.

    • Once the cycloaddition is complete, add the oxidizing agent (DDQ) to the reaction mixture.

    • Stir at room temperature or with gentle heating until the oxidation is complete (as monitored by TLC).

    • Filter the reaction mixture to remove any precipitated solids.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3,4-disubstituted isoxazole.

References

Technical Support Center: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with this synthetic sequence. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this valuable heterocyclic aldehyde is typically approached via a two-stage process: the initial construction of the 5-methyl-3-phenylisoxazole core, followed by C4-formylation. While seemingly straightforward, each stage presents unique challenges that can lead to byproduct formation and reduced yields. This guide offers solutions to the most frequently encountered issues.

Overall Synthetic Workflow

The primary route involves the cyclocondensation of a phenyl-containing precursor with a methyl-containing 1,3-dicarbonyl equivalent to form the isoxazole ring, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C4 position.

Synthetic_Workflow cluster_0 Stage 1: Isoxazole Core Formation cluster_1 Stage 2: C4-Formylation A Benzaldehyde Oxime + Ethyl Acetoacetate B 5-Methyl-3-phenylisoxazole A->B Cyclocondensation D Target Aldehyde: This compound B->D Vilsmeier-Haack Reaction C Vilsmeier Reagent (DMF/POCl3) C->D

Caption: General two-stage synthesis of the target aldehyde.

Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My reaction yields a mixture of isoxazole isomers. How do I obtain only the 5-methyl-3-phenyl regioisomer?

Answer: This is a classic regioselectivity challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyls like ethyl acetoacetate (EAA).[1] The reaction with hydroxylamine can proceed via two pathways, as the hydroxylamine nitrogen can attack either the acetyl carbonyl or the ester carbonyl of EAA's enol form.

  • Causality — The Battle of Two Carbonyls:

    • Desired Pathway (Attack at C2): Nucleophilic attack by the hydroxylamine nitrogen at the more electrophilic acetyl carbonyl (C2) of EAA, followed by cyclization and dehydration, leads to the desired 5-methyl-3-hydroxyisoxazole intermediate (which tautomerizes).

    • Undesired Pathway (Attack at C4): Attack at the less electrophilic ester carbonyl (C4) leads to the isomeric 3-methyl-5-hydroxyisoxazole .

While the acetyl ketone is generally more reactive, reaction conditions can diminish this selectivity, leading to mixtures. A patent for a related synthesis explicitly notes the formation of an isomeric ethyl-3-methylisoxazole-4-carboxylate impurity, highlighting the prevalence of this issue.[2]

Isomer_Formation cluster_main Hydroxylamine Attack on Ethyl Acetoacetate (Enol Form) cluster_desired Desired Pathway cluster_undesired Undesired Pathway EAA EtO-C(=O)-CH=C(OH)-CH₃ N_attack_C2 Attack at Acetyl Carbonyl EAA->N_attack_C2 N_attack_C4 Attack at Ester Carbonyl EAA->N_attack_C4 Prod_A 5-Methyl-3-phenylisoxazole (via subsequent steps) N_attack_C2->Prod_A Prod_B 3-Methyl-5-phenylisoxazole (Isomeric Impurity) N_attack_C4->Prod_B

Caption: Competing pathways for isoxazole isomer formation.

Solutions & Protocols:

  • pH Control is Critical: The regioselectivity is highly dependent on pH. Running the reaction under neutral or slightly acidic conditions generally favors the attack at the more reactive ketone. Basic conditions can increase the rate of attack at the ester carbonyl, leading to more of the undesired isomer.

  • Employ a Pre-formed Synthon: A more robust method is to avoid the ambiguity of EAA altogether. The Claisen condensation of acetophenone with diethyl oxalate followed by selective hydrolysis and decarboxylation yields benzoylacetone. The reaction of benzoylacetone with hydroxylamine hydrochloride gives 5-methyl-3-phenylisoxazole with high regioselectivity.

  • Analytical Identification:

    • TLC: The two isomers will likely have different Rf values. Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70) for clear separation. The more polar isomer will have a lower Rf.

    • 1H NMR: The chemical shift of the methyl group (CH₃) and the isoxazole proton (CH) will be distinct for each isomer. For the desired 5-methyl product, the methyl protons will appear around δ 2.5-2.8 ppm, and the C4-H (before formylation) will be a singlet around δ 6.5-6.8 ppm.

Problem 2: The Vilsmeier-Haack formylation has low or no conversion. What went wrong?

Answer: The Vilsmeier-Haack reaction relies on the generation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then attacks the electron-rich C4 position of the isoxazole ring.[3][4] Failure can typically be traced to two areas: the reagent itself or the substrate's reactivity.

  • Causality A: Inactive Vilsmeier Reagent: The reagent is formed from the reaction of a formamide (usually DMF) with an activating agent (usually POCl₃).[5][6] This reaction is highly sensitive to moisture. Any water present will preferentially react with and quench the POCl₃ and the Vilsmeier reagent, halting the reaction.

  • Causality B: Insufficiently Activated Substrate: The Vilsmeier reagent is a relatively weak electrophile.[4] It requires an electron-rich aromatic or heterocyclic system to react efficiently. While the 5-methyl-3-phenylisoxazole ring is generally sufficiently activated, any strong electron-withdrawing groups on the phenyl ring could deactivate the system enough to impede the reaction.

Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or anhydrous grade DMF and POCl₃.

    • Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • Perform the reaction under a positive pressure of an inert gas.

  • Protocol for Vilsmeier Reagent Formation & Reaction:

    • To a flame-dried, three-neck round-bottom flask under N₂, add anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, ~1.2-1.5 equivalents) dropwise via syringe. The formation of the solid Vilsmeier reagent may be observed.

    • Allow the mixture to stir at 0 °C for 30-60 minutes.

    • Add a solution of 5-methyl-3-phenylisoxazole (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (like 1,2-dichloroethane).

    • Allow the reaction to slowly warm to room temperature and then heat as required (typically 50-70 °C), monitoring by TLC.

  • Aqueous Workup is Key for Hydrolysis: The reaction initially forms an iminium salt intermediate. This must be hydrolyzed to the final aldehyde.[7][8]

    • After cooling the reaction mixture, carefully and slowly pour it over crushed ice.

    • Add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and facilitate the hydrolysis of the iminium salt to the aldehyde.[6]

    • Stir vigorously until the hydrolysis is complete (can be monitored by TLC, as the iminium salt is highly polar and will remain at the baseline).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

Problem 3: My final product is contaminated with the corresponding carboxylic acid.

Answer: The presence of 5-Methyl-3-phenylisoxazole-4-carboxylic acid is a common issue arising from either an incomplete prior step or unintentional oxidation of the aldehyde product.

  • Causality A: Incomplete Reduction/Conversion: If your synthesis proceeds through the carboxylic acid intermediate, this impurity indicates an incomplete final conversion step to the aldehyde.

  • Causality B: Air Oxidation: Aldehydes, particularly aromatic and heterocyclic ones, are susceptible to air oxidation, especially under non-neutral pH or upon exposure to light and air over time. The workup and purification steps are critical periods where this can occur.

Solutions & Protocols:

  • Prevention During Workup:

    • After the Vilsmeier hydrolysis, ensure the aqueous layer is neutralized or slightly basic before extraction. Avoid prolonged exposure to acidic conditions in the presence of air.

    • During solvent removal by rotary evaporation, use moderate temperatures to avoid potential decomposition or oxidation.

  • Purification Protocol (Separating Aldehyde from Carboxylic Acid):

    • Principle: This separation leverages the acidic nature of the carboxylic acid byproduct.

    • Step 1: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Step 2: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

    • Step 3: Repeat the wash 2-3 times.

    • Step 4: Wash the organic layer with brine to remove residual water.

    • Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

    • Step 6 (Optional): The carboxylic acid can be recovered by acidifying the combined aqueous layers with dilute HCl and extracting with ethyl acetate.

  • Proper Storage: Store the purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (0-4 °C) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for this compound?

A1:

  • 1H NMR (in CDCl₃):

    • Aldehyde proton (-CHO): A sharp singlet around δ 9.9-10.2 ppm. This is the most characteristic signal.

    • Phenyl protons (-C₆H₅): Multiplets between δ 7.4-7.8 ppm.

    • Methyl protons (-CH₃): A sharp singlet around δ 2.8-3.0 ppm.

  • 13C NMR (in CDCl₃):

    • Aldehyde carbonyl (C=O): δ 185-190 ppm.

    • Isoxazole C5 (with methyl): δ ~170 ppm.

    • Isoxazole C3 (with phenyl): δ ~160 ppm.

    • Isoxazole C4 (with aldehyde): δ ~115-120 ppm.

    • Methyl carbon (-CH₃): δ ~12-15 ppm.

  • FTIR (KBr Pellet or Thin Film):

    • Aldehyde C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹.

    • C=N stretch (isoxazole ring): Around 1590-1610 cm⁻¹.

Q2: What is a good starting point for a column chromatography purification?

A2: For silica gel column chromatography, a gradient elution starting with 5% Ethyl Acetate in Hexane and gradually increasing to 20-25% Ethyl Acetate in Hexane is typically effective. The aldehyde product is moderately polar and should elute after non-polar impurities but before highly polar byproducts like the carboxylic acid (if the bicarb wash was not performed). Monitor fractions by TLC.

Q3: Can I use other formylating agents besides DMF/POCl₃?

A3: While the Vilsmeier-Haack reaction is standard, other formylation methods exist, such as the Duff reaction or Rieche formylation, but these are often less efficient or require more specific substrates (e.g., phenols). For formylating the C4 position of this specific isoxazole, the Vilsmeier-Haack remains the most reliable and widely cited method.

References

Technical Support Center: Synthesis with Nitrile Oxide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving highly reactive nitrile oxide intermediates. Our goal is to equip you with the knowledge to minimize unwanted side reactions, primarily dimerization, and maximize the yield of your desired products.

Introduction to the Challenge: The Dimerization Problem

Nitrile oxides (R-C≡N⁺-O⁻) are exceptionally useful 1,3-dipoles in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolines and isoxazoles. However, their high reactivity is a double-edged sword. In the absence of a suitable trapping agent (a dipolarophile), nitrile oxides rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), significantly reducing the yield of the desired product.[1][2] This guide provides a comprehensive overview of strategies to mitigate this dimerization.

Frequently Asked Questions (FAQs)

Q1: What is nitrile oxide dimerization and why does it happen?

A1: Nitrile oxide dimerization is a self-cycloaddition reaction where two molecules of a nitrile oxide react with each other to form a more stable furoxan ring system.[1] This process is thermodynamically favorable and often kinetically rapid, especially for less sterically hindered nitrile oxides. The mechanism is understood to be a stepwise process involving dinitrosoalkene diradical intermediates.[3][4][5]

Q2: Are all nitrile oxides equally prone to dimerization?

A2: No. The rate of dimerization is highly dependent on the substituent (R-group) attached to the nitrile oxide. Generally, aliphatic nitrile oxides dimerize faster than aromatic ones.[1] Introducing steric bulk near the nitrile oxide functionality can significantly hinder the dimerization process, and in some cases, allow for the isolation of stable, crystalline nitrile oxides (e.g., mesitylnitrile oxide).[1][6][7]

Q3: Can I completely prevent dimerization?

A3: While complete prevention is challenging, dimerization can be suppressed to a negligible level. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile.[1][6] This ensures that the nitrile oxide is consumed in the desired cycloaddition reaction as soon as it is formed, minimizing its concentration and thus the opportunity for dimerization.

Q4: What are the common methods for in situ generation of nitrile oxides?

A4: The most common and versatile methods involve:

  • Dehydrohalogenation of hydroxamoyl halides: This classic method uses a base to eliminate HX from a hydroxamoyl halide precursor.[1]

  • Oxidation of aldoximes: A popular and often milder approach using various oxidizing agents such as sodium hypochlorite (NaOCl), N-bromosuccinimide (NBS), or greener alternatives like Oxone/NaCl.[1][8][9]

  • Dehydration of primary nitro compounds: This method is also effective but may require harsher conditions.[1]

Q5: How does the choice of solvent affect dimerization?

A5: The solvent can influence the rates of both the desired cycloaddition and the undesired dimerization. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[6][10] Protic solvents can react with the nitrile oxide. It is advisable to perform solvent screening during reaction optimization.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving nitrile oxides.

Problem 1: Low yield of the desired cycloadduct and significant formation of furoxan dimer.

Possible Cause Proposed Solution & Scientific Rationale
Slow Cycloaddition Kinetics Increase the concentration of the dipolarophile. A higher concentration of the trapping agent will increase the probability of a bimolecular reaction with the nitrile oxide, outcompeting the dimerization pathway.[6]Use a more reactive dipolarophile. Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[6] Consider switching to a dipolarophile with electron-withdrawing groups.Increase the reaction temperature. While this can sometimes increase dimerization, it will also accelerate the desired cycloaddition. The effect is system-dependent and requires empirical optimization.[6]
High Instantaneous Concentration of Nitrile Oxide Slow down the generation of the nitrile oxide. If generating the nitrile oxide from a precursor (e.g., by adding a base to a hydroxamoyl chloride), add the reagent slowly over an extended period. This keeps the steady-state concentration of the nitrile oxide low, favoring trapping by the dipolarophile over dimerization.A specialized technique known as "diffusion reagent mixing" can be employed, where a volatile base (like an amine) is introduced in the vapor phase to the reaction mixture. This generates the nitrile oxide in trace amounts, effectively suppressing dimerization.[11]
Nitrile Oxide Instability Lower the reaction temperature. Many methods for generating nitrile oxides are performed at 0 °C or below to minimize decomposition and dimerization side reactions.[6]
Steric Hindrance Modify the substrates if possible. Highly bulky substituents on either the nitrile oxide precursor or the dipolarophile can sterically hinder the desired cycloaddition, allowing dimerization to become the major pathway.[6] If feasible, using less hindered starting materials can improve yields.
Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired [3+2] cycloaddition and the undesired dimerization.

G cluster_0 Reaction Start cluster_1 Intermediate cluster_2 Reaction Products Precursor Aldoxime / Hydroxamoyl Halide NO Nitrile Oxide (R-CNO) Precursor->NO In situ Generation Cycloadduct Desired Product (Isoxazoline/Isoxazole) NO->Cycloadduct [3+2] Cycloaddition (Fast, Desired) + Dipolarophile Dimer Undesired Product (Furoxan) NO->Dimer Dimerization (Competing Reaction)

Caption: Competing reaction pathways for a nitrile oxide intermediate.

Key Experimental Protocols

Here are two detailed protocols for the in situ generation and trapping of nitrile oxides, designed to minimize dimer formation.

Protocol 1: Oxidation of an Aldoxime using NaCl/Oxone

This method is considered a "green" and efficient way to generate nitrile oxides for subsequent cycloaddition reactions.[8][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), the dipolarophile (1.2-2.0 eq), sodium chloride (NaCl, 1.0 eq), and Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.5 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethyl acetate or acetonitrile) to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldoxime is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Slow Addition Method for Dehydrohalogenation of a Hydroxamoyl Chloride

This protocol is designed to maintain a low concentration of the nitrile oxide throughout the reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the hydroxamoyl chloride precursor (1.0 eq) and the dipolarophile (1.2-2.0 eq) in a suitable aprotic solvent (e.g., THF or DCM). Cool the flask to 0 °C in an ice bath.

  • Base Preparation: In a separate flask, prepare a solution of a non-nucleophilic base, such as triethylamine (Et₃N, 1.1 eq), in the same solvent.

  • Slow Addition: Add the base solution to the reaction mixture dropwise using a syringe pump over a period of 1-4 hours. The optimal addition time may need to be determined empirically.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C or room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography.

General Workflow for Optimization

Successful suppression of dimerization often requires careful optimization of reaction parameters.

G Start Initial Reaction Setup (e.g., Aldoxime + Dipolarophile) Gen_Method Select Nitrile Oxide Generation Method Start->Gen_Method Solvent_Screen Screen Solvents (DCM, THF, MeCN, etc.) Gen_Method->Solvent_Screen Temp_Opt Optimize Temperature (e.g., -20°C, 0°C, RT) Solvent_Screen->Temp_Opt Conc_Opt Optimize Concentrations (Dipolarophile eq., Slow Addition) Temp_Opt->Conc_Opt Analysis Analyze Yield & Purity (LC-MS, NMR) Conc_Opt->Analysis Analysis->Gen_Method Low Yield, High Dimer Success Optimized Protocol Analysis->Success High Yield, Low Dimer

Caption: A systematic workflow for optimizing nitrile oxide reactions.

By understanding the principles of nitrile oxide reactivity and systematically applying the troubleshooting and optimization strategies outlined in this guide, researchers can effectively minimize the formation of furoxan dimers and achieve high yields of their desired heterocyclic products.

References

Technical Support Center: Navigating the Challenges of Isoxazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of isoxazole compounds. As a class of heterocyclic compounds pivotal in medicinal chemistry and drug development, the successful isolation of pure isoxazoles is a critical step in their journey from synthesis to application.[1][2][3][4][5] This guide, structured in a practical question-and-answer format, provides troubleshooting strategies and in-depth explanations to empower researchers, scientists, and drug development professionals in their purification endeavors.

Part 1: Troubleshooting Common Purification Hurdles

This section directly addresses the most frequent issues researchers face during the work-up and purification of isoxazole compounds.

Issue 1: The Crude Product is an Oil, Not a Solid.

Question: My isoxazole product has "oiled out" after the initial work-up. How can I induce crystallization?

Answer: Oiling out is a common problem where the compound separates as a liquid instead of a solid, often because its melting point is lower than the boiling point of the solvent or due to the presence of impurities.[6] Here are several techniques to induce crystallization:

  • Thorough Solvent Removal: Ensure all volatile organic solvents from the extraction have been completely removed under reduced pressure. Residual solvent is a frequent culprit that prevents crystallization.[7]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass surface provide nucleation sites for crystal growth.[6][7]

  • Seeding: If you have a small amount of the pure solid product from a previous batch, add a "seed" crystal to the oil. This provides a template for crystal formation.[6][7]

  • Trituration: Add a solvent in which your isoxazole is sparingly soluble (e.g., hexane or pentane) and stir the mixture vigorously. This can help break up the oil and encourage it to solidify.[7]

  • Solvent System Adjustment: If the above methods fail, consider changing the solvent system for recrystallization. A good solvent should dissolve your compound well when hot but poorly when cold.[6] Common systems for isoxazoles include ethanol/water and hexane/ethyl acetate.[7]

  • Purification as an Oil: If crystallization remains elusive, the oil can be purified directly using column chromatography.[7]

Issue 2: A Persistent Emulsion Has Formed During Extraction.

Question: I'm struggling with a persistent emulsion at the interface of the aqueous and organic layers during my liquid-liquid extraction. How can I break it?

Answer: Emulsions are common in liquid-liquid extractions and can be challenging to resolve.[6][8] Here are several effective strategies:

  • Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand undisturbed will allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.[6][7]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.[7]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break up the emulsion.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can sometimes resolve the emulsion. For example, if you are using ethyl acetate, a small addition of dichloromethane may help.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[7]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of isoxazole compounds.

Q1: What are the best general-purpose solvents for recrystallizing isoxazoles?

A1: The optimal recrystallization solvent is highly dependent on the specific structure and polarity of the isoxazole derivative. However, some commonly successful solvent systems include:

  • Ethanol/Water: Ideal for moderately polar isoxazoles. Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[7]

  • Hexane/Ethyl Acetate: A versatile combination for a wide range of polarities. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.[7]

  • Dichloromethane/Hexane: Similar to hexane/ethyl acetate, this is another effective system.[7]

  • Ethanol: Many simpler isoxazoles can be recrystallized from hot ethanol alone.[7][9]

Q2: How can I visualize my isoxazole compound on a Thin Layer Chromatography (TLC) plate?

A2: Isoxazoles, being aromatic, are typically visible on TLC plates containing a fluorescent indicator (F254) under a UV lamp (254 nm), where they appear as dark spots.[7] For compounds that are not UV-active or for enhanced visualization, the following staining methods can be employed:

  • Potassium Permanganate (KMnO₄) stain: A good general stain for many organic compounds.[7]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal spots as temporary brown stains.[7]

  • Vanillin Stain: A vanillin solution followed by heating can produce colored spots for a variety of compounds.[7]

Q3: My isoxazole synthesis has a low yield. What are some common reasons related to purification?

A3: Low yields in isoxazole synthesis can stem from several factors, with purification being a critical stage where product loss can occur:

  • Work-up Losses: Significant amounts of product can be lost during extractions and transfers. Ensure efficient extraction protocols and minimize the number of transfer steps.[7]

  • Purification Losses: Product can be lost during column chromatography or recrystallization. Optimizing these procedures is key to maximizing recovery.[7]

  • Decomposition: The N-O bond in isoxazoles can be labile under certain conditions, such as exposure to strong acids, bases, or high temperatures, leading to decomposition and reduced yield.[7][10][11]

Q4: How do I remove unreacted starting materials or byproducts?

A4: The strategy for removing impurities depends on their chemical properties relative to the desired isoxazole.

  • Unreacted 1,3-Diketones: These are often more acidic than the corresponding isoxazole. A wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) during the work-up can extract the diketone into the aqueous layer.[7]

  • Furoxans: These are common byproducts from the dimerization of nitrile oxides. Furoxans can often be separated from the desired isoxazole by careful column chromatography or recrystallization.[7]

  • General Approach: Column chromatography is a powerful tool for separating compounds with different polarities.[12][13] For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[14][15]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Column Chromatography of Isoxazoles
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no cracks or air bubbles.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent and carefully add it to the top of the column.

    • Dry Loading: For compounds with low solubility in the mobile phase, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[14]

  • Elution: Begin elution with the least polar solvent system and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[14]

Data Presentation: Common Solvent Systems for Isoxazole Purification
Purification MethodCommon Solvent/Eluent SystemPolarity RangeNotes
Recrystallization Ethanol/WaterModerately PolarGood for isoxazoles with some polarity.[7]
Hexane/Ethyl AcetateNon-polar to PolarA versatile system for a wide range of isoxazoles.[7]
Column Chromatography Hexane/Ethyl AcetateNon-polar to PolarA standard choice for silica gel chromatography.[7]
Dichloromethane/MethanolPolarUsed for more polar isoxazole derivatives.
Reversed-Phase HPLC Water/Acetonitrile (with 0.1% Formic Acid)PolarEffective for purifying polar and challenging compounds.[15]

Part 4: Visualizing Purification Workflows

Diagram 1: Decision Tree for Troubleshooting "Oiling Out"

G start Crude Product is an Oil q1 Is residual solvent present? start->q1 a1_yes Remove solvent under high vacuum q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Have you tried physical methods? a1_yes->q2 a1_no->q2 a2_yes Scratch flask with glass rod Add a seed crystal q2->a2_yes Yes a2_no Attempt physical methods q2->a2_no No q3 Is the oil still present? a2_yes->q3 a2_no->a2_yes a3_yes Triturate with a non-polar solvent (e.g., hexane) q3->a3_yes Yes a3_no Solid product obtained q3->a3_no No q4 Did trituration work? a3_yes->q4 a4_yes Solid product obtained q4->a4_yes Yes a4_no Purify as an oil via column chromatography q4->a4_no No

Caption: Troubleshooting decision tree for when an isoxazole product oils out.

Diagram 2: General Workflow for Isoxazole Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactants (e.g., 1,3-Diketone + Hydroxylamine) B Reaction (e.g., Cyclocondensation) A->B C Quench Reaction B->C D Liquid-Liquid Extraction C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Solvent Evaporation E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Isoxazole H->I J Purity & Structural Confirmation (TLC, NMR, HPLC, MS) I->J

Caption: General experimental workflow for isoxazole synthesis and purification.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the necessary insights to overcome common challenges and successfully scale your synthesis.

Synthesis Overview: The Vilsmeier-Haack Approach

The most direct and widely adopted method for synthesizing this compound is the Vilsmeier-Haack formylation of the 5-methyl-3-phenylisoxazole precursor.[1][2] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," to introduce a formyl group onto the electron-rich C4 position of the isoxazole ring.[3][4] While robust, this reaction is sensitive to several parameters that can impact yield, purity, and scalability.

This guide is structured to help you navigate these challenges, from reagent preparation to final product purification.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Vilsmeier-Haack Formylation cluster_2 PART 3: Purification Start Benzaldehyde & Ethyl Acetoacetate Chalcone Chalcone Formation Start->Chalcone Claisen-Schmidt Isoxazole 5-Methyl-3-phenylisoxazole (Substrate) Chalcone->Isoxazole Cyclization with Hydroxylamine Formylation Electrophilic Attack & Iminium Salt Formation Isoxazole->Formylation Substrate Addition Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Formylation Hydrolysis Aqueous Work-up (Hydrolysis) Formylation->Hydrolysis Purification Column Chromatography or Recrystallization Hydrolysis->Purification Product Final Product: 5-Methyl-3-phenylisoxazole- 4-carboxaldehyde Purification->Product

Caption: High-level workflow for the synthesis of the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for this synthesis?

The Vilsmeier-Haack reaction is a chemical process that installs a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[5] It is preferred for this synthesis because the isoxazole ring is sufficiently electron-rich to undergo electrophilic substitution, and the Vilsmeier reagent is a relatively mild and selective formylating agent, which helps to avoid harsh reaction conditions that could degrade the heterocyclic core.[3][4]

Q2: What is the "Vilsmeier reagent" and how is it formed?

The Vilsmeier reagent is the active electrophile, a chloroiminium salt. It is typically generated in situ (in the reaction mixture) by reacting an amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3][5] The reaction between DMF and POCl₃ forms the electrophilic species that will be attacked by the isoxazole ring.

Q3: Is the quality of the starting materials important?

Absolutely. The purity of the 5-methyl-3-phenylisoxazole substrate is critical. Impurities from the initial cyclization step can lead to side reactions, complicating purification and lowering the yield of the desired aldehyde. Furthermore, the quality of the Vilsmeier-Haack reagents is paramount. Old or improperly stored DMF can contain dimethylamine and formic acid, while POCl₃ can hydrolyze if exposed to moisture, both of which will inhibit the reaction.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, and TLC analysis shows only unreacted starting material. What went wrong?

A: This is one of the most common issues and is almost always linked to the integrity of the Vilsmeier reagent.

  • Root Cause Analysis:

    • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or reagents will rapidly quench the electrophile, halting the reaction.[5]

    • Reagent Decomposition: DMF can decompose over time to dimethylamine, which will react with and consume the Vilsmeier reagent.[6] Similarly, POCl₃ that has been exposed to air can hydrolyze.

    • Insufficient Activation/Temperature: The formylation of 5-methyl-3-phenylisoxazole is an electrophilic aromatic substitution. While the isoxazole ring is "electron-rich" for a heterocycle, it may require thermal energy to proceed at a reasonable rate. Reactions kept at 0°C may not progress sufficiently.[5]

  • Solutions & Proactive Measures:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.

    • Reagent Quality Check: Before use, check your DMF. A strong fishy or ammonia-like smell indicates the presence of dimethylamine, and the reagent should be purified or replaced.[6] Use fresh, high-purity POCl₃.

    • Temperature Control: After forming the Vilsmeier reagent at 0°C, and upon addition of the substrate, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion. Monitor progress carefully by TLC.

Issue 2: Formation of Multiple Products & Byproducts

Q: My TLC plate shows the desired product, but also a significant, less polar byproduct. What is it and how can I avoid it?

A: With highly activated substrates, a common byproduct is the di-formylated compound, where a second aldehyde group is added. More frequently, chlorinated byproducts can also be observed.

  • Root Cause Analysis:

    • Over-formylation: This occurs when an excess of the Vilsmeier reagent is used or the reaction time is too long, leading to a second formylation event.[7]

    • Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, especially at higher temperatures. This leads to the formation of a chlorinated isoxazole byproduct.[7]

  • Solutions & Optimization:

    • Stoichiometry Control: Carefully control the molar ratio of POCl₃ to your substrate. A slight excess (1.1 to 1.5 equivalents) is often optimal. Using a large excess significantly increases the risk of side reactions.[7]

    • Order of Addition: Add the POCl₃ dropwise to the DMF at 0°C to pre-form the reagent. Then, add your substrate solution dropwise to the Vilsmeier reagent. This prevents localized high concentrations of the reagent around your substrate.[7]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize chlorination.

    • Reaction Monitoring: Use TLC or LC-MS to track the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent the formation of di-formylated products.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1~85%~5%
2.0 : 1~60%~30%
3.0 : 1~35%~55%
This table provides illustrative data on how stoichiometry can affect product distribution for an activated substrate. Actual results will vary.[7]

Issue 3: Reaction Execution Problems

Q: While adding POCl₃ to DMF, a thick white precipitate formed and my magnetic stir bar stopped. What should I do?

A: The formation of the Vilsmeier reagent as a solid salt is normal, especially at low temperatures and high concentrations. However, it can impede mixing, which is critical for a successful reaction.

  • Solutions:

    • Use a Co-solvent: Performing the reaction in a suitable anhydrous co-solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) can help keep the reagent partially dissolved and the mixture mobile.

    • Mechanical Stirring: For scales larger than a few grams, a magnetic stir bar may not provide sufficient agitation. Switch to an overhead mechanical stirrer to ensure the mixture remains a mobile slurry.

    • Controlled Addition: Add the POCl₃ slowly and allow each drop to react before adding the next. This can help manage the rate of precipitation.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Problem with Synthesis? LowYield Low or No Yield? Start->LowYield Byproducts Byproducts Observed? Execution Execution Issue? LowYield->Byproducts No CheckMoisture Check for Moisture (Dry Glassware/Solvents) LowYield->CheckMoisture Yes Byproducts->Execution No ControlStoich Adjust Stoichiometry (1.1-1.5 eq. Reagent) Byproducts->ControlStoich Yes UseSolvent Use Anhydrous Co-solvent (e.g., DCM) Execution->UseSolvent Yes CheckReagents Check Reagent Quality (Fresh DMF/POCl₃) CheckMoisture->CheckReagents CheckTemp Increase Temperature (RT to 60°C) CheckReagents->CheckTemp ControlTemp Lower Reaction Temp. ControlStoich->ControlTemp MonitorTLC Monitor via TLC & Quench Promptly ControlTemp->MonitorTLC MechStir Use Mechanical Stirrer UseSolvent->MechStir

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

Protocol: Vilsmeier-Haack Formylation of 5-Methyl-3-phenylisoxazole

Safety First: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • 5-Methyl-3-phenylisoxazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • Sodium acetate (for work-up)

  • Ice, water, and brine solution

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Oven-dried, three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet

  • Magnetic or mechanical stirrer

Procedure:

  • Vilsmeier Reagent Formation:

    • To the three-neck flask under a nitrogen atmosphere, add anhydrous DMF (approx. 3-4 times the volume of POCl₃ to be added).

    • If using a co-solvent, add anhydrous DCM now.

    • Cool the flask to 0°C using an ice-water bath.

    • Add POCl₃ (1.2 eq) dropwise via the dropping funnel to the stirred DMF solution. Crucially, maintain the internal temperature below 5°C throughout the addition.

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30-45 minutes. A white precipitate may form.

  • Formylation Reaction:

    • Dissolve the 5-Methyl-3-phenylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Checkpoint: Monitor the reaction's progress by TLC (e.g., using 20% Ethyl Acetate in Hexane). If the reaction is sluggish, heat the mixture to 40-50°C and continue to monitor.

  • Work-up and Quenching:

    • Once the starting material is consumed, cool the reaction mixture back down in an ice bath.

    • In a separate large beaker, prepare a vigorously stirred solution of crushed ice and water containing sodium acetate (approx. 3.0 eq).

    • Slowly and carefully pour the reaction mixture into the ice-cold sodium acetate solution. This is an exothermic quench. Control the rate of addition to keep the temperature of the quench solution low.

    • Stir the resulting mixture for 30-60 minutes until the intermediate iminium salt is fully hydrolyzed.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, separate the organic layer. If only DMF was used, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM, 3 x 50 mL).

    • Combine all organic layers. Wash successively with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude aldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

References

Effect of temperature on isoxazole synthesis reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Temperature Effects on Reaction Rate and Yield

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the causal relationships between temperature and reaction outcomes in isoxazole synthesis, providing you with the insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the isoxazole ring?

The two most versatile and widely employed methods for constructing the isoxazole core are:

  • The 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). This is arguably the most common pathway.[1]

  • The condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine or its salts.[1][2]

Other notable methods include the cycloisomerization of α,β-acetylenic oximes and reactions involving α,β-unsaturated ketones with hydroxylamine.[1][3] The choice of method depends on the availability of starting materials and the desired substitution pattern on the final isoxazole molecule.

Q2: How does temperature fundamentally impact the rate of isoxazole synthesis?

The relationship between temperature and reaction rate is primarily described by the Arrhenius equation .[4][5]

Arrhenius Equation: k = A * e^(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

In essence, increasing the temperature provides the reacting molecules with more kinetic energy. This leads to more frequent collisions and, more importantly, a higher fraction of those collisions having sufficient energy to overcome the activation barrier (Ea).[6] Therefore, as a general rule, raising the temperature increases the reaction rate.

Q3: What happens if the reaction temperature is too high?

While increased temperature accelerates the desired reaction, excessively high temperatures can be detrimental, leading to several common problems:

  • Formation of Side Products: High temperatures can provide sufficient energy to overcome the activation barriers of competing, undesired reaction pathways. A classic example in 1,3-dipolar cycloadditions is the dimerization of the highly reactive nitrile oxide intermediate to form furoxans, which reduces the yield of the target isoxazole.[1]

  • Reactant or Product Decomposition: Isoxazole rings and many organic starting materials are thermally sensitive. At elevated temperatures, they can decompose, leading to a significant loss of yield and the formation of complex, difficult-to-remove impurities.[7][8]

  • Reduced Selectivity: In reactions where multiple isomers can be formed (regioisomers or stereoisomers), temperature can influence the product ratio. Often, higher temperatures favor the thermodynamically more stable product, which may not be the desired one.

Q4: My reaction is sluggish or incomplete. What is the impact of a temperature that is too low?

A reaction temperature that is too low is a primary cause of slow or incomplete conversions.[1] If the thermal energy supplied to the system is insufficient, only a very small fraction of reactant molecules will be able to overcome the activation energy barrier.[6] This results in impractically long reaction times and poor yields, as the starting materials remain largely unreacted.

Troubleshooting Guide: Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during isoxazole synthesis where temperature is a likely culprit.

Problem Potential Cause (Temperature-Related) Troubleshooting Steps & Explanation
Low or No Product Yield Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a practical rate.1. Gradually Increase Temperature: Raise the reaction temperature in 10-20 °C increments. 2. Monitor Progress: Use Thin Layer Chromatography (TLC) to check for the consumption of starting materials and the appearance of the product spot at each temperature increment. 3. Consider Reaction Time: If you are constrained by the thermal stability of your compounds, a moderate temperature increase combined with a longer reaction time may be the optimal solution.
Temperature Too High: The desired product, starting materials, or key intermediates are decomposing.[1] Side reactions, such as nitrile oxide dimerization, are being favored.[1]1. Lower the Temperature: Reduce the reaction temperature significantly (e.g., from reflux to 50 °C or room temperature). 2. Use Milder Conditions: If high temperature is required for a specific activation (e.g., nitrile oxide generation), consider alternative, lower-temperature methods or catalysts. 3. Slow Addition: For 1,3-dipolar cycloadditions, add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the solution containing the alkyne. This keeps the instantaneous concentration of the reactive nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]
Multiple Products (Poor Regioselectivity) Suboptimal Temperature for Selectivity: The reaction temperature is favoring the formation of an undesired regioisomer.1. Screen a Range of Temperatures: Run small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C). 2. Analyze Product Ratios: Use NMR or LC-MS to determine the ratio of isomers at each temperature. Often, lower temperatures can enhance the kinetic control of a reaction, leading to higher regioselectivity. 3. Change Solvents: Solvent polarity can influence the energy levels of the transition states leading to different isomers. Re-screening temperatures in a different solvent may yield improved results.[1]
Reaction Stalls Before Completion Equilibrium Reached or Catalyst Deactivation: The reaction may have reached a thermodynamic equilibrium at the given temperature, or a catalyst may have lost activity.1. Increase Temperature: A higher temperature may shift the equilibrium towards the products (Le Chatelier's principle, if the reaction is endothermic). 2. Check Catalyst Stability: Ensure the catalyst is stable at the reaction temperature. If not, choose a more robust catalyst or run the reaction at a lower temperature for a longer time.
Experimental Protocols & Workflows
Protocol 1: Temperature Optimization for 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and an alkyne, with a focus on temperature control for in situ nitrile oxide generation.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) or similar oxidant (1.1 eq)

  • Triethylamine (Et3N) or other suitable base (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in the chosen solvent.

  • Initial Temperature: Cool the mixture to 0 °C using an ice bath. This initial low temperature helps to control the exothermic reaction upon base addition and minimizes premature side reactions.

  • Nitrile Oxide Generation: Slowly add the oxidant (e.g., NCS) to the mixture. Following this, add the base (e.g., Et3N) dropwise over 15-20 minutes. Maintaining a low temperature during this step is crucial to prevent the rapid dimerization of the newly formed nitrile oxide.[1]

  • Reaction & Optimization:

    • Condition A (Low Temp): Allow the reaction to stir at room temperature for 12-24 hours.

    • Condition B (Moderate Temp): Gently warm the reaction mixture to 40 °C (reflux for DCM) and hold for 4-8 hours.

    • Monitoring: In both cases, monitor the reaction progress by TLC, observing the disappearance of the starting materials.

  • Workup & Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product via column chromatography.

  • Analysis: Compare the yield and purity of the product obtained from Condition A and Condition B to determine the optimal temperature for this specific substrate combination.

Visualization of Workflows

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Dissolve Aldoxime & Alkyne Add_Reagents Add Oxidant & Base at 0°C Start->Add_Reagents RT_Reaction Stir at Room Temp (RT) Add_Reagents->RT_Reaction Heated_Reaction Heat to 40-60°C Add_Reagents->Heated_Reaction Monitor_TLC Monitor by TLC RT_Reaction->Monitor_TLC Monitor_TLC2 Monitor by TLC Heated_Reaction->Monitor_TLC2 Workup Workup & Purify Monitor_TLC->Workup Monitor_TLC2->Workup Analysis Analyze Yield & Purity Workup->Analysis Decision Is Yield Optimal? Analysis->Decision Decision->Start No, Re-screen End Optimized Protocol Decision->End Yes

Caption: Workflow for optimizing reaction temperature.

G Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM Check_Side_Products Major Side Products? Check_SM->Check_Side_Products Yes Increase_Temp Increase Temperature Increase Reaction Time Check_SM->Increase_Temp No Lower_Temp Lower Temperature Check_Side_Products->Lower_Temp Yes (Decomposition) Optimize_Stoichiometry Optimize Stoichiometry (e.g., excess alkyne) Check_Side_Products->Optimize_Stoichiometry Yes (Dimerization) Check_Again_1 Yield Improved? Increase_Temp->Check_Again_1 End_Success Protocol Optimized Check_Again_1->End_Success Yes End_Fail Re-evaluate Method Check_Again_1->End_Fail No Slow_Addition Use Slow Addition of Precursor Lower_Temp->Slow_Addition Check_Again_2 Yield Improved? Slow_Addition->Check_Again_2 Check_Again_2->End_Success Yes Check_Again_2->End_Fail No Optimize_Stoichiometry->Check_Again_2

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Base Selection for Nitrile Oxide Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize nitrile oxides generated from hydroximoyl halides. As a Senior Application Scientist, I will provide in-depth technical guidance, field-proven insights, and troubleshooting solutions to help you navigate the critical choice of a base for your reaction, ensuring experimental success and scientific integrity.

Section 1: The Core Mechanism — Understanding the Role of the Base

The generation of a nitrile oxide from a hydroximoyl halide is a classic dehydrohalogenation reaction—an E2 elimination. The base is not merely a spectator; its properties dictate the reaction's kinetics, the concentration of the highly reactive nitrile oxide intermediate, and the prevalence of side reactions.

The fundamental transformation involves the abstraction of the acidic hydroxyl proton by a base, followed by the concerted elimination of the halide anion to form the linear nitrile oxide 1,3-dipole.[1][2][3] The choice of base is paramount because most nitrile oxides are unstable and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which is often the primary competing side reaction.[4][5][6][7] Controlling the rate of dehydrohalogenation is therefore key to maximizing the yield of the desired cycloaddition product.

Nitrile Oxide Formation cluster_reactants Reactants cluster_ts E2 Transition State cluster_products Products Halide Hydroximoyl Halide (R-C(X)=N-OH) TS [B---H---O-N=C(X)-R]‡ Halide->TS Base abstracts proton Base Base (B:) Base->TS NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) TS->NitrileOxide Halide leaves ConjugateAcid Conjugate Acid (B-H⁺) TS->ConjugateAcid HalideAnion Halide Anion (X⁻) TS->HalideAnion

Caption: E2 mechanism for nitrile oxide generation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common bases for generating nitrile oxides from hydroximoyl halides?

The most frequently used bases fall into two categories: organic amine bases and inorganic bases.

  • Organic Bases: Triethylamine (Et3N) is the most common choice.[8][9] Its moderate basicity is often sufficient to promote the reaction at a controlled rate, and its conjugate acid (triethylammonium halide) is typically soluble in common organic solvents. Other hindered amines like diisopropylethylamine (DIPEA) are also used.

  • Inorganic Bases: Sodium carbonate (Na2CO3), sodium bicarbonate (NaHCO3), and occasionally potassium hydroxide (KOH) are used.[2] These are often employed in biphasic systems or as solid suspensions.

Q2: How do I choose between an organic (homogeneous) and an inorganic (heterogeneous) base?

The choice depends on several factors, including solvent, temperature, substrate sensitivity, and desired reaction rate.

  • Homogeneous Organic Bases (e.g., Et3N):

    • Advantages: Soluble in most organic solvents, allowing for a homogeneous reaction mixture. Reactions are often faster and can be run at lower temperatures (0 °C to room temperature). The reaction progress is often easier to monitor.

    • Disadvantages: The resulting ammonium salt can sometimes complicate purification. The higher reaction rate can lead to a rapid buildup of the nitrile oxide, potentially increasing dimerization.[4]

  • Heterogeneous Inorganic Bases (e.g., Na2CO3):

    • Advantages: Easily removed by simple filtration after the reaction. Can be beneficial for acid-sensitive substrates as the base is not fully dissolved. The reaction is often slower, which can be advantageous in minimizing the instantaneous concentration of the nitrile oxide and thus suppressing dimerization.

    • Disadvantages: Often require higher temperatures or longer reaction times. Can be less effective in non-polar aprotic solvents where their solubility is negligible. Stirring efficiency can impact reaction consistency.

Q3: How does the pKa of the base affect the reaction?

The rule of thumb is that the base's conjugate acid should have a pKa greater than the pKa of the hydroximoyl halide's hydroxyl proton (typically around 9-10), but not so high that it promotes side reactions.[10]

  • A weaker base (e.g., NaHCO3, pKa of conjugate acid H2CO3 ≈ 6.4) will deprotonate the hydroximoyl halide more slowly and reversibly. This can be ideal for preventing dimerization.[11]

  • A stronger base (e.g., Et3N, pKa of conjugate acid ≈ 10.7) provides a faster, more irreversible deprotonation, leading to a higher concentration of the nitrile oxide.[12]

  • A very strong base (e.g., KOH or alkoxides) can deprotonate other functionalities on your substrate or product and may accelerate decomposition pathways.[2][13]

Section 3: Troubleshooting Guide

Problem 1: My reaction is slow or fails to proceed to completion.

  • Probable Cause (A) - Insufficiently Basic Conditions: The chosen base may be too weak to efficiently deprotonate the hydroximoyl halide under your reaction conditions. The pKa of the hydroxyl proton can be influenced by the 'R' group of your precursor. Electron-withdrawing groups make the proton more acidic, while electron-donating groups make it less acidic.

  • Solution (A):

    • Consider switching to a stronger base. If you are using NaHCO3, try Na2CO3 or Et3N.

    • If using a heterogeneous inorganic base, ensure vigorous stirring to maximize surface area contact.

    • Gently warming the reaction can often increase the rate of dehydrohalogenation.

  • Probable Cause (B) - Poor Solubility: If using an inorganic base, it may have poor solubility in your chosen solvent (e.g., Na2CO3 in toluene). The reaction is happening only at the solid-liquid interface, leading to very slow conversion.

  • Solution (B):

    • Switch to a more polar solvent system that can better solvate the base, or use a biphasic system with a phase-transfer catalyst.

    • Alternatively, switch to a soluble organic base like triethylamine.

Problem 2: I am observing significant formation of a furoxan dimer.

  • Probable Cause - High Nitrile Oxide Concentration: This is the most common issue and arises when the nitrile oxide is generated faster than it is consumed by the dipolarophile in the cycloaddition step.[4][5]

  • Solution: The key is to lower the instantaneous concentration of the nitrile oxide.

    • Slow Addition: Instead of adding the base all at once, add it slowly over several hours using a syringe pump. This generates the nitrile oxide in situ at a rate that matches its consumption.[14]

    • Use a Weaker/Heterogeneous Base: Switch from Et3N to a solid base like NaHCO3 or Na2CO3. The slower, diffusion-controlled dehydrohalogenation will keep the nitrile oxide concentration low.[11]

    • Diffusion Mixing: For volatile bases like Et3N, a technique known as "diffusion reagent mixing" can be highly effective. Place the base in a small, open vial inside the sealed reaction vessel. The vapors will slowly diffuse into the reaction solution, providing a very controlled rate of generation.[15]

    • Increase Dipolarophile Concentration: Ensure the dipolarophile is present in a stoichiometric excess (e.g., 1.5 to 2 equivalents) to maximize the probability of trapping the nitrile oxide as it forms.

Caption: Troubleshooting workflow for low cycloaddition yield.

Section 4: Protocols & Data

Data Summary: Comparison of Common Bases
BaseFormulapKa of Conjugate AcidTypeCommon SolventsKey Considerations
TriethylamineEt₃N~10.7[16]Organic (Homogeneous)CH₂Cl₂, THF, TolueneStandard choice; fast reaction. Risk of dimerization.[8]
DIPEAi-Pr₂NEt~11.0[17]Organic (Homogeneous)CH₂Cl₂, THF, MeCNMore sterically hindered; useful if substrate has other acid-sensitive sites.
Sodium CarbonateNa₂CO₃~10.3 (pKa2 of H₂CO₃)[17]Inorganic (Heterogeneous)MeCN, Acetone, BiphasicSlower, controlled generation. Good for suppressing dimerization.[11]
Sodium BicarbonateNaHCO₃~6.4 (pKa1 of H₂CO₃)[17]Inorganic (Heterogeneous)MeCN, EtOAc, BiphasicVery mild; useful for highly reactive nitrile oxides or sensitive substrates.
Experimental Protocols

Protocol 1: In Situ Generation using Triethylamine (Homogeneous Conditions)

This protocol is suitable for moderately stable nitrile oxides where rapid cycloaddition is expected.

  • To a stirred solution of the hydroximoyl chloride (1.0 equiv) and the olefin dipolarophile (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equiv) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the hydroximoyl chloride.

  • Upon completion, dilute the mixture with CH₂Cl₂ and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired isoxazoline product.

Protocol 2: In Situ Generation using Sodium Carbonate (Heterogeneous Conditions)

This protocol is recommended when dimerization is a significant problem.

  • To a flask containing the hydroximoyl chloride (1.0 equiv) and the olefin dipolarophile (1.5 equiv), add anhydrous tetrahydrofuran (THF) (0.1 M).

  • Add finely powdered anhydrous sodium carbonate (3.0 equiv) to the mixture.

  • Stir the resulting suspension vigorously at room temperature (or heat to 40-50 °C if necessary) for 12-24 hours.

  • Monitor the reaction by taking aliquots of the supernatant for TLC or LC-MS analysis.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with additional THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: In Situ Generation and Use of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrile oxides are highly valuable 1,3-dipoles in organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct isoxazoline and isoxazole heterocycles. These frameworks are pivotal in medicinal chemistry and drug development. However, the inherent instability of most nitrile oxides, which leads to rapid decomposition—primarily through dimerization—presents a significant challenge for synthetic chemists.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully generate and utilize nitrile oxides in situ, maximizing the yield of your desired product while minimizing unwanted side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My reaction yield is very low, and I've isolated a significant amount of a crystalline, insoluble white precipitate. What is happening and how can I fix it?

Answer: This is the most common issue encountered in nitrile oxide chemistry. The precipitate is almost certainly the furoxan (1,2,5-oxadiazole-2-oxide) dimer of your nitrile oxide.[1] This occurs when the rate of dimerization outcompetes the rate of your desired cycloaddition reaction with the dipolarophile (your alkene or alkyne).

The dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide intermediate.[1][2] The fundamental strategy to mitigate this is to maintain a low instantaneous concentration of the nitrile oxide while ensuring it is efficiently trapped by the dipolarophile.

dot

Caption: Competing pathways for in situ generated nitrile oxide.

Solutions:

  • Slow Addition of Base: When generating the nitrile oxide from a hydroximoyl chloride precursor, the base (e.g., triethylamine) is the trigger. Instead of adding it all at once, add the base dropwise over a prolonged period or use a syringe pump.[1] This generates the nitrile oxide slowly, keeping its concentration low and favoring the pseudo-first-order trapping reaction with the dipolarophile over the second-order dimerization.

  • Increase Dipolarophile Concentration: Use an excess of the dipolarophile (2 to 5 equivalents is common).[1] According to Le Châtelier's principle, increasing the concentration of one reactant (the dipolarophile) will drive the equilibrium towards the desired product, effectively outcompeting the dimerization pathway.

  • Optimize Reaction Temperature: Temperature is a critical but nuanced parameter. While higher temperatures can increase the rate of cycloaddition, they often accelerate the dimerization even more.[3] It is highly recommended to start your reaction at 0 °C or room temperature.[3][4] If the reaction is sluggish, gentle heating can be explored, but monitor for increased byproduct formation.

  • Choose a More Reactive Dipolarophile: The inherent reactivity of your trapping agent is key. Electron-deficient alkenes (e.g., acrylates, maleimides) and strained alkenes (e.g., norbornene) are generally more reactive dipolarophiles and will trap the nitrile oxide more efficiently.[2][5]

Question 2: I am generating my nitrile oxide from an aldoxime, but the reaction is messy with multiple byproducts and unreacted starting material. How can I improve this?

Answer: The generation of nitrile oxides from aldoximes typically involves an oxidation step. The choice of oxidant and reaction conditions is crucial for a clean conversion. Incomplete oxidation or harsh conditions can lead to side reactions.

Solutions:

  • Select a Mild and Efficient Oxidant: Traditional oxidants can sometimes be too harsh. Modern methods offer milder alternatives.

    • NaCl/Oxone: This system is considered a "green" and efficient method for oxidizing a wide range of aldoximes in a biphasic acetonitrile/water system. It often leads to cleaner reactions and simpler workups.[6]

    • tert-Butyl Hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, this electrophilic iodine reagent provides a powerful and mild method for generating nitrile oxides from oximes, compatible with various functional groups.[7]

  • Solvent Choice: The choice of solvent can influence both the generation and stability of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[2][3] Protic solvents may react with the nitrile oxide. Theoretical studies suggest that less polar solvents like benzene can sometimes offer a slight energetic advantage over more polar ones like DCM for the cycloaddition step.[8][9]

  • Control of Stoichiometry: Ensure precise stoichiometry of your reagents. An excess of the oxidant can lead to undesired side reactions with your product or dipolarophile.

Question 3: My nitrile oxide has bulky groups near the functional group. The reaction is very slow and gives a poor yield, but I don't see much furoxan dimer. What is the likely issue?

Answer: This is an excellent observation. The bulky groups are sterically hindering the dimerization pathway, which is why you are not seeing significant furoxan formation.[2][10] However, these same bulky groups can also hinder the approach of the dipolarophile, slowing down the desired cycloaddition. In some cases, with significant steric hindrance and at elevated temperatures, the nitrile oxide may undergo thermal rearrangement to an isocyanate, which would then be unreactive in the cycloaddition.

dot

Caption: Potential fates of a sterically hindered nitrile oxide.

Solutions:

  • Increase Reaction Time and/or Temperature: Since dimerization is suppressed, you have more latitude to push the reaction conditions. Increase the reaction time significantly. If the reaction is still slow, cautiously increase the temperature and monitor the reaction for the disappearance of the nitrile oxide precursor and formation of the product.

  • Use a Less Hindered, More Reactive Dipolarophile: If possible, switch to a smaller or more electronically activated dipolarophile to overcome the steric barrier.

  • Re-evaluate the Generation Method: Some generation methods may be more effective for hindered substrates. For instance, the dehydration of O-silylated hydroxamic acids using triflic anhydride is a powerful method that proceeds under mild conditions and might be suitable.[11]

Frequently Asked Questions (FAQs)

  • Q: Which is the "best" method for generating nitrile oxides in situ?

    • A: There is no single "best" method; the optimal choice depends on your substrate's functional groups, stability, and scale. The table below provides a comparison of common methods to guide your decision.[6]

Generation MethodPrecursorReagentsAdvantagesDisadvantages
Dehydrohalogenation Hydroximoyl ChlorideEt₃N, NaHCO₃Well-established, reliable, readily available precursors.Precursor synthesis required; not suitable for substrates sensitive to halogenation or oxidation.[11]
Oxidation of Aldoximes AldoximeNaCl/Oxone, t-BuOI, NCS"Green" options available (Oxone), mild conditions, starts from common aldehydes.Oxidant may be incompatible with sensitive functional groups.
Dehydration O-Silylated Hydroxamic AcidTf₂O, Et₃NVery mild conditions (-40 °C to RT), high yields, stable precursors.[11]Precursor requires silylation; potential for Lossen rearrangement with other protecting groups.[11]
  • Q: Can I completely avoid dimerization?

    • A: While complete avoidance is difficult for reactive nitrile oxides, it can be minimized to negligible levels by using the in situ trapping strategies described above (slow generation, excess dipolarophile).[2] The most effective way is to ensure the rate of trapping is significantly faster than the rate of dimerization. For certain sterically demanding substrates, such as mesityl nitrile oxide, the nitrile oxide is stable enough to be isolated as a crystalline solid, effectively eliminating dimerization under normal conditions.[10]

  • Q: What is the mechanism of furoxan formation?

    • A: Theoretical and experimental studies indicate that furoxan formation is not a concerted cycloaddition. Instead, it is a stepwise process that proceeds through a dinitrosoalkene intermediate with significant diradical character.[12][13] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[12][13] Understanding this mechanism underscores why steric hindrance is so effective at preventing this side reaction.

  • Q: Are there any specific safety precautions I should take?

    • A: Yes. While in situ generation avoids handling potentially unstable nitrile oxides, the precursors and reagents can have their own hazards. Hydroximoyl chlorides can be lachrymatory. Oxidants should always be handled with care. For any new or scaled-up reaction, it is prudent to conduct a safety assessment. Reaction calorimetry can be a valuable tool to understand the thermal profile of the generation and cycloaddition process, ensuring it can be managed safely on a larger scale.[14] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Key Experimental Protocols

Protocol 1: Generation from a Hydroximoyl Chloride (The Huisgen Method)

This is the classic and most widely used method for generating nitrile oxides.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hydroximoyl chloride (1.0 eq) and the dipolarophile (1.2 - 3.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent. Add the triethylamine solution to the reaction mixture dropwise via a syringe or dropping funnel over 1-2 hours.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, filter the mixture to remove the triethylammonium hydrochloride salt. The filtrate can then be concentrated and purified by standard methods (e.g., column chromatography).

Protocol 2: Generation from an Aldoxime via NaCl/Oxone Oxidation

This protocol is a greener alternative that is effective for many substrates.[6]

  • Setup: To a round-bottom flask, add the aldoxime (1.0 eq), the dipolarophile (1.2 eq), sodium chloride (1.2 eq), and sodium bicarbonate (2.0 eq).

  • Solvent: Add a 1:1 mixture of acetonitrile and water (to ~0.2 M concentration of the aldoxime). Stir to form a suspension.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add Oxone® (1.2 eq) in small portions over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours, monitoring for completion.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated for purification.

References

Technical Support Center: A Guide to Isolating Isoxazole Isomers via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of isoxazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these structurally similar compounds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the principles and practices of column chromatography for isoxazole isomer separation. Our goal is to empower you with the knowledge to not only follow a method but to understand, adapt, and troubleshoot it effectively.

The Challenge of Isoxazole Isomer Separation

Isoxazoles are a vital class of five-membered heterocyclic compounds with a broad spectrum of biological activities, making them key scaffolds in medicinal chemistry.[1] However, their synthesis often results in a mixture of isomers (regioisomers, diastereomers, or enantiomers), which can be notoriously difficult to separate due to their similar physical and chemical properties. Achieving high purity of a single isomer is often a critical step for subsequent biological evaluation and drug development. This guide provides a comprehensive resource for tackling this chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for stationary phase selection when separating achiral isoxazole isomers?

For achiral isoxazole isomers, reversed-phase chromatography is typically the method of choice.[2] A C18 column is a robust starting point for many applications.[2] However, if separation is not achieved, consider stationary phases that offer alternative selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide enhanced resolution for aromatic isomers through π-π interactions.[2][3]

Q2: How do I select a mobile phase for separating my isoxazole isomers?

Mobile phase selection is a critical parameter that can be systematically optimized.[4][5] For reversed-phase chromatography, a common starting point is a mixture of acetonitrile and water.[2] If isocratic elution (a constant mobile phase composition) does not provide adequate separation, a gradient elution, where the percentage of the organic solvent is increased over time, can be employed.[2] The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), can improve peak shape for ionizable compounds.[2]

Q3: My isoxazole isomers are chiral. What type of column should I use?

For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of isoxazole enantiomers.[6][7][8] Cyclodextrin-based CSPs are another excellent option.[9] The choice between different chiral columns often requires screening to find the optimal stationary phase for a specific pair of enantiomers.

Q4: Can I use normal-phase chromatography for isoxazole isomer separation?

Yes, normal-phase chromatography can be a viable alternative, particularly for chiral separations.[7] In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). Normal-phase chromatography can sometimes offer different selectivity compared to reversed-phase and may be advantageous for certain isomer pairs.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of isoxazole isomers.

Issue 1: Poor or no separation of isomers.
  • Explanation: The chosen stationary and mobile phases may not be providing sufficient differential interaction with the isomers.

  • Solutions:

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase, adjust the ratio of organic solvent to water. For normal-phase, alter the polarity of the eluent mixture.[4]

    • Stationary Phase Screening: If mobile phase optimization is insufficient, screen different stationary phases. For achiral isomers, try columns with different selectivities like phenyl-hexyl or PFP.[2][10] For chiral isomers, screen a variety of chiral stationary phases.[7][8]

    • Temperature Adjustment: Temperature can influence selectivity. Experiment with running the column at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.[7]

Issue 2: Tailing peaks.
  • Explanation: Peak tailing can be caused by several factors, including interactions with active sites on the stationary phase, column overload, or issues with the packing of the column.

  • Solutions:

    • Mobile Phase Additives: For basic isoxazole derivatives, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can reduce tailing in normal-phase chromatography.[11] In reversed-phase, adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic or basic compounds.[2]

    • Reduce Sample Load: Injecting too much sample can lead to peak tailing. Try reducing the amount of sample loaded onto the column.

    • Check for Voids: A void at the head of the column can cause peak distortion.[12] Ensure proper column packing and handling.

Issue 3: Co-elution with impurities.
  • Explanation: The crude reaction mixture may contain impurities with similar chromatographic behavior to the desired isoxazole isomers.

  • Solutions:

    • Work-up Procedure: Improve the initial work-up to remove impurities before chromatography. For example, an acidic wash can remove basic impurities like hydroxylamine, while a basic wash can remove acidic starting materials like 1,3-diketones.[13]

    • Orthogonal Chromatography: If co-elution persists, consider a two-step purification strategy using different chromatographic modes (e.g., reversed-phase followed by normal-phase).

Issue 4: Compound is unstable on silica gel.
  • Explanation: Some compounds can degrade on the acidic surface of silica gel.

  • Solutions:

    • Deactivated Silica: Use silica gel that has been treated to reduce its acidity.[14]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like C18.[15]

    • 2D TLC: Before running a column, perform a two-dimensional TLC to check for compound stability on the stationary phase.[14]

Experimental Protocols

Protocol 1: General Screening for Achiral Isoxazole Isomer Separation
  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase Preparation: Prepare two mobile phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[2]

  • Initial Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Analysis: If separation is observed, optimize the gradient to improve resolution. If no separation is achieved, repeat the screening with a phenyl-hexyl or PFP column.

Protocol 2: Chiral Isoxazole Isomer Separation
  • Column Selection: Screen a set of chiral columns, such as those with polysaccharide-based stationary phases (e.g., Chiralpak® series).[6][7]

  • Mobile Phase (Normal-Phase): Start with a mixture of hexane and isopropanol (e.g., 90:10). Adjust the ratio to optimize separation.

  • Mobile Phase (Reversed-Phase): Use a mixture of methanol and water or acetonitrile and water.[7]

  • Flow Rate: A typical flow rate is 1 mL/min for analytical scale separations.

  • Temperature: Maintain a constant column temperature, and consider evaluating different temperatures to enhance resolution.[7]

Data Presentation

Table 1: Common Stationary Phases for Isoxazole Isomer Separation

Stationary PhaseSeparation PrincipleBest For
C18Hydrophobic interactionsGeneral-purpose reversed-phase separation of achiral isomers.[2]
Phenyl-Hexylπ-π interactions, hydrophobic interactionsAchiral aromatic isomers.[2][10]
Pentafluorophenyl (PFP)Dipole-dipole, π-π, and hydrophobic interactionsPositional isomers, halogenated compounds.[3]
Polysaccharide-based (e.g., Chiralpak®)Chiral recognitionEnantiomeric separation.[6][7][8]
Cyclodextrin-basedInclusion complexation, chiral recognitionEnantiomeric separation.[9]

Table 2: Mobile Phase Modifiers and Their Effects

ModifierConcentrationModeEffect
Formic Acid0.1%Reversed-PhaseImproves peak shape for ionizable compounds.[2]
Trifluoroacetic Acid (TFA)0.1%Reversed-PhaseSimilar to formic acid, can offer different selectivity.
Diethylamine (DEA)0.1%Normal-PhaseReduces peak tailing for basic compounds.[11]

Visualizations

SeparationWorkflow cluster_achiral Achiral Isomers cluster_chiral Chiral Isomers A1 Start with C18 Column A2 Gradient Elution (Water/Acetonitrile) A1->A2 A3 Optimize Gradient A2->A3 Partial Separation A4 Screen Phenyl-Hexyl or PFP Column A2->A4 No Separation A5 Separation Achieved A3->A5 A4->A3 C1 Screen Chiral Columns (e.g., Polysaccharide-based) C2 Normal-Phase (Hexane/IPA) or Reversed-Phase (MeOH/Water) C1->C2 C3 Optimize Mobile Phase & Temperature C2->C3 C4 Separation Achieved C3->C4

Caption: Workflow for selecting column chromatography conditions for isoxazole isomers.

TroubleshootingFlow Start Problem Encountered Q1 Poor or No Separation? Start->Q1 Q2 Tailing Peaks? Q1->Q2 No Sol1 Optimize Mobile Phase Screen Stationary Phases Adjust Temperature Q1->Sol1 Yes Q3 Co-elution with Impurities? Q2->Q3 No Sol2 Add Mobile Phase Modifier Reduce Sample Load Q2->Sol2 Yes Sol3 Improve Work-up Use Orthogonal Chromatography Q3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: A logical troubleshooting flowchart for common chromatography issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Isoxazole Synthesis: 1,3-Dipolar Cycloaddition vs. Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[1][2] Its utility stems from its ability to act as a bioisostere for amide or ester groups and its capacity for diverse non-covalent interactions, such as hydrogen bonding and π–π stacking.[2] The efficient construction of this five-membered heterocycle is therefore a critical task for synthetic chemists.

Two principal methodologies dominate the landscape of isoxazole synthesis: the [3+2] 1,3-dipolar cycloaddition and classical condensation reactions.[3][4] The choice between these routes is not trivial and depends on factors such as desired substitution patterns, available starting materials, functional group tolerance, and scalability. This guide provides an in-depth comparison of these two powerful strategies, grounded in mechanistic principles and supported by practical experimental data, to empower researchers in making informed synthetic decisions.

Method 1: The Convergent Power of 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly convergent method for constructing five-membered rings.[5] In the context of isoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][6]

Mechanistic Underpinnings

The reaction is believed to proceed through a concerted, pericyclic mechanism involving a six-electron transition state.[1][5] Nitrile oxides are highly reactive and unstable intermediates that are almost always generated in situ to prevent dimerization or decomposition. The three primary methods for their generation are:

  • Dehydrohalogenation of Hydroximoyl Chlorides: A base is used to eliminate HCl from a stable hydroximoyl chloride precursor.[2]

  • Oxidation of Aldoximes: A mild oxidant, such as N-chlorosuccinimide (NCS), Chloramine-T, or (diacetoxyiodo)benzene (PIDA), converts an aldoxime to the corresponding nitrile oxide.[7][8]

  • Dehydration of Primary Nitro Compounds: This method can be catalyzed by acids or bases.[9][10]

The choice of nitrile oxide precursor and generation method depends on the substrate's stability and the desired reaction conditions.

G cluster_generation Nitrile Oxide Generation (In Situ) cluster_cycloaddition [3+2] Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->Nitrile_Oxide [Oxidant] e.g., NCS, PIDA Alkyne R'C≡CR'' (Alkyne) Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne->Transition_State Isoxazole Substituted Isoxazole Transition_State->Isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Regioselectivity Considerations

When using unsymmetrical alkynes, the 1,3-dipolar cycloaddition can yield two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). The outcome is governed by a combination of steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory.[5][11] While mixtures are common, high regioselectivity can often be achieved, particularly in copper(I)-catalyzed variants which favor the formation of 3,4-disubstituted isoxazoles.[9][12]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using N-chlorosuccinimide (NCS) as the oxidant.[3]

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (catalytic, ~5 mol%)

  • Ethyl Acetate (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a solution of the substituted aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in ethyl acetate, add a catalytic amount of pyridine.

  • Nitrile Oxide Generation: Add NCS (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

    • Causality: The slow addition of the oxidant maintains a low concentration of the unstable nitrile oxide, minimizing side reactions like dimerization. Pyridine acts as a base to facilitate the elimination of HCl from the intermediate chloro-oxime.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Self-Validation: The bicarbonate wash neutralizes any remaining acidic species, ensuring the stability of the final product during purification.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Method 2: The Classical Reliability of Condensation Reactions

The synthesis of isoxazoles via condensation is one of the oldest and most direct methods. It typically involves the reaction of hydroxylamine (or its hydrochloride salt) with a 1,3-dielectrophile, most commonly a 1,3-dicarbonyl compound or an α,β-unsaturated ketone/ynone.[3][4][13]

Mechanistic Underpinnings

The reaction with a 1,3-dicarbonyl proceeds via initial nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons to form a hemiaminal intermediate. This is followed by cyclization via attack of the hydroxylamine oxygen onto the second carbonyl group and subsequent dehydration to furnish the aromatic isoxazole ring.

When an α,β-unsaturated ketone (e.g., a chalcone) is used, the reaction begins with a Michael addition of hydroxylamine to the β-carbon, followed by intramolecular cyclization and dehydration.[14][15]

G cluster_condensation Condensation with 1,3-Diketone Diketone 1,3-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + NH₂OH Hydroxylamine NH₂OH (Hydroxylamine) Cyclized Cyclized Intermediate Hemiaminal->Cyclized Intramolecular Cyclization Isoxazole Substituted Isoxazole Cyclized->Isoxazole - H₂O (Dehydration)

Caption: Mechanism of Condensation Reaction for Isoxazole Synthesis.

Regioselectivity Control

In unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons. The more reactive carbonyl (less sterically hindered or more electronically activated) is preferentially attacked by the nitrogen of hydroxylamine, dictating the final substitution pattern of the isoxazole. This provides a predictable and often highly regioselective route to specific isomers.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole via Condensation

This protocol outlines the synthesis of a 3,5-diphenylisoxazole from a chalcone intermediate.[14][15]

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Potassium Hydroxide (or Sodium Hydroxide) (2.0 eq)

  • Ethanol (Solvent)

  • Crushed Ice / Water

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (2.0 eq) in a small amount of water to the mixture.

    • Causality: The base is required to neutralize the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile needed for the reaction. The excess base also catalyzes the condensation and dehydration steps.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6. A solid precipitate should form.

    • Self-Validation: The product is typically a neutral organic molecule that is insoluble in acidic water. Its precipitation upon neutralization indicates successful formation and provides an initial purification step.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 3,5-disubstituted isoxazole.

Comparative Analysis: Cycloaddition vs. Condensation

The choice between these two powerful methods is dictated by the specific synthetic target. The following table provides a direct comparison of their key attributes.

Feature1,3-Dipolar CycloadditionCondensation Reaction
Mechanism Type Pericyclic [3+2] CycloadditionNucleophilic Addition-Elimination
Key Intermediates Unstable Nitrile OxideHemiaminal / Oxime Intermediates
Starting Materials Aldoximes/Nitro Compounds + Alkynes1,3-Dicarbonyls/α,β-Unsaturated Ketones + Hydroxylamine
Regioselectivity Controlled by FMO; can lead to mixtures. Metal catalysis can enhance selectivity.[11][12]Generally high and predictable, based on carbonyl reactivity.
Substrate Scope Very broad; tolerates a wide range of functional groups.Good, but can be limited by the stability of substrates to acidic/basic conditions.
Reaction Conditions Often mild (room temperature), but requires stoichiometric oxidants or bases.Can require heating (reflux) and strongly basic or acidic conditions.[15]
Scalability Good, though in situ generation of unstable intermediates can pose challenges on a large scale.Generally straightforward and highly scalable.
Key Advantage High convergence and functional group tolerance. Access to complex substitution patterns.Operationally simple, uses stable/readily available starting materials, high regioselectivity.
Key Disadvantage Potential for regioisomeric mixtures; handling of unstable intermediates.Harsher reaction conditions may not be suitable for sensitive substrates.
Synthetic Workflow Comparison

The following diagram illustrates the distinct synthetic pathways.

Caption: Comparative workflow of isoxazole synthesis methods.

Conclusion and Scientist's Perspective

Both 1,3-dipolar cycloaddition and condensation reactions are robust and indispensable tools for the synthesis of isoxazoles.

  • Choose 1,3-Dipolar Cycloaddition when:

    • High functional group tolerance is paramount.

    • A convergent synthesis is desired to bring together two complex fragments late in a synthetic sequence.

    • The required alkyne and aldoxime precursors are more readily accessible than the corresponding 1,3-dicarbonyl compound.

  • Choose Condensation Reactions when:

    • The starting 1,3-dicarbonyl or α,β-unsaturated ketone is commercially available or easily prepared.

    • High regioselectivity is critical and can be easily predicted.

    • Operational simplicity and scalability are the primary concerns.

Recent advancements continue to refine these classic transformations. The development of greener methodologies, such as mechanochemical synthesis[2] and the use of deep eutectic solvents[3][16], is reducing the environmental impact of both routes. Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method allows the modern synthetic chemist to strategically and efficiently access the invaluable isoxazole scaffold for applications in drug discovery and beyond.

References

A Comparative Guide to the Biological Activity of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde have garnered significant attention for their therapeutic potential across a spectrum of diseases.[3] This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents.

The versatility of the this compound core allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] This document will delve into these key areas, presenting comparative data, detailing the experimental methodologies used to generate this data, and exploring the underlying mechanisms of action.

Anti-inflammatory Activity: Targeting the Mediators of Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[6] Several derivatives of this compound have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[7]

A common strategy for evaluating anti-inflammatory potential is the carrageenan-induced paw edema model in rats, a well-established in vivo assay for acute inflammation.[6] The efficacy of isoxazole derivatives is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide.[6]

Comparative Anti-inflammatory Activity of Isoxazole Derivatives

CompoundIn Vivo ModelDose% Inhibition of EdemaReference Compound% Inhibition by Reference
TPI-7 (p-methoxy substituted)Carrageenan-induced rat paw edema-HighNimesulide-
TPI-13 (p-methoxy substituted)Carrageenan-induced rat paw edema-HighNimesulide-
MZO-2Carrageenan-induced paw inflammation-PotentTacrolimusComparable
Isoxazole-mercaptobenzimidazole hybrids--SignificantPentazocineMore potent

Note: Specific dosage and percentage of inhibition data are often presented in graphical form within the source articles and are summarized here qualitatively. For precise quantitative comparisons, consulting the original research is recommended.

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in prostaglandin synthesis during inflammation.[2] Some derivatives also exhibit inhibitory effects on 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for assessing the in vivo anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., an isoxazole derivative)

  • Reference drug (e.g., Nimesulide)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6): Control (vehicle), Standard (reference drug), and Test (test compound at various doses).

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Percent edema = [(V_t - V_0) / V_0] x 100, where V_t is the paw volume at time t and V_0 is the initial paw volume.

    • Percent inhibition = [(E_c - E_t) / E_c] x 100, where E_c is the mean edema of the control group and E_t is the mean edema of the treated group.

Workflow for In Vivo Anti-inflammatory Screening

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Animal Grouping fasting->grouping admin Drug Administration grouping->admin induce Carrageenan Injection admin->induce measure Paw Volume Measurement induce->measure calculate Calculate % Edema & % Inhibition measure->calculate compare Compare with Control & Standard calculate->compare

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with isoxazole derivatives showing significant promise.[8] Their anticancer activity is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.[8]

The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Comparative Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63Apoptosis induction
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)3.09Apoptosis induction
Isoxazole-1,2,4-thiadiazole amide derivativesProstate (PC3)Significant-
Forskolin isoxazole derivativesBreastPotent-
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateVarious5.37 (average GI50)-

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The anticancer mechanism of some isoxazole derivatives involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase and histone deacetylases (HDACs).[8] Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the in vitro anticancer activity of test compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Signaling Pathway: Apoptosis Induction by Isoxazole Derivatives

G isoxazole Isoxazole Derivative cell Cancer Cell isoxazole->cell pathway Pro-apoptotic Signaling Pathway cell->pathway Triggers caspases Caspase Activation pathway->caspases Leads to apoptosis Apoptosis caspases->apoptosis Executes

Caption: Simplified pathway of apoptosis induction.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[10] Isoxazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[11][12]

The antimicrobial efficacy of these compounds is often assessed using the disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Activity of Isoxazole Derivatives

CompoundTarget OrganismActivity
5-methylisoxazole-3-carboxamide derivativesMycobacterium tuberculosis H37RvSignificant (MIC: 3.125-6.25 µM)
Ester functionalized isoxazolesEscherichia coli, Staphylococcus aureus, Candida albicansSignificant
Triazole-Isoxazole HybridsEscherichia coliRemarkable (Inhibition zone: 36.4 mm)
5-methylisoxazole-4-carboxylic oxime estersBotrytis cinereaPotent (EC50: 1.95 µg/mL)
Experimental Protocol: Disc Diffusion Method for Antibacterial Susceptibility

This protocol provides a qualitative assessment of the antibacterial activity of a compound.

Objective: To determine the susceptibility of a bacterial strain to a test compound.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compound solution

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an MHA plate using a sterile swab.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. A larger zone of inhibition indicates greater susceptibility.

Workflow for Antimicrobial Susceptibility Testing

G prep_inoculum Prepare Bacterial Inoculum streak_plate Inoculate Agar Plate prep_inoculum->streak_plate place_discs Apply Impregnated Discs streak_plate->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Disc Diffusion Method.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold in drug discovery. The comparative data presented in this guide highlight their significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The diverse mechanisms of action, from enzyme inhibition to the induction of apoptosis, underscore the rich pharmacology of this class of compounds.

Future research should focus on synthesizing and screening a wider array of derivatives to establish more comprehensive structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to fully elucidate their modes of action and identify specific molecular targets. Furthermore, promising lead compounds should be advanced to more complex preclinical models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.

References

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to In Silico and Molecular Docking Studies of Isoxazole Derivatives

This guide provides a comprehensive comparison of in silico and molecular docking studies for various isoxazole derivatives, offering researchers, scientists, and drug development professionals critical insights into the computational evaluation of this versatile scaffold. We will explore the application of these techniques across different therapeutic areas, compare methodologies, and provide the rationale behind experimental choices, grounding our discussion in peer-reviewed data.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and rigid structure make it a valuable component in designing novel therapeutic agents. The presence of the isoxazole ring can enhance biological activity, improve metabolic stability, and confer favorable pharmacokinetic profiles.[1] Consequently, isoxazole derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

To accelerate the discovery of novel drug candidates and reduce the significant costs associated with traditional synthesis and screening, in silico (computer-based) methods have become indispensable.[4] Among these, molecular docking is a powerful technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target, providing crucial insights into its potential efficacy and mechanism of action.[4][5]

Core Principles of a Molecular Docking Workflow

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The primary goals are to predict the binding mode and estimate the binding affinity, typically represented by a scoring function. A lower binding energy score usually indicates a more stable and favorable interaction. The entire process is a self-validating system, where the initial predictions must be corroborated by subsequent experimental data.

A generalized workflow is essential for achieving reproducible and reliable results. This process involves meticulous preparation of both the protein and the ligand, followed by the docking simulation and a thorough analysis of the output.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Grid Box Generation (Define active site) PrepProt->Grid PrepLig 3. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 5. Run Docking Simulation (Search algorithm explores poses) PrepLig->Dock Grid->Dock Analyze 6. Pose & Score Analysis (Binding energy, RMSD, key interactions) Dock->Analyze Validate 7. Experimental Validation (In vitro assays) Analyze->Validate

Caption: A generalized workflow for a molecular docking study.

Comparative Docking Studies of Isoxazole Derivatives by Therapeutic Target

The versatility of the isoxazole scaffold is evident from its application against a wide array of biological targets. Here, we compare findings from various docking studies, summarizing the performance of different derivatives.

As Anti-Inflammatory Agents: Targeting Cyclooxygenase (COX)

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. Several studies have successfully docked isoxazole derivatives into the active sites of COX-1 and COX-2 to predict their anti-inflammatory potential.[6][7][8]

Derivative ScaffoldTarget (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Substituted IsoxazoleCOX-2 (4COX)Autodock Vina-8.7Cys41, Arg120, Ala151[2][8]
Phenyl-isoxazole-carboxamideCOX-2Schrödinger SuiteGlide Score: -8.14 (Compound A13)Interacts with secondary binding pocket[6][7]
3-Methoxy-phenyl-isoxazoleCOX-2 (4COX)--9.6 (Compound 4a)Not specified[9]
Substituted IsoxazoleCOX-2 (4COX)Autodock Vina-8.4Arg120, Cys41, Ala151[2]

These studies collectively indicate that isoxazole derivatives can effectively bind to the COX-2 active site. The structure-activity relationship (SAR) analyses often reveal that specific substitutions, such as dimethoxy groups on an attached phenyl ring, can enhance binding by positioning the core scaffold deeper within the enzyme's secondary pocket, a key interaction for selectivity.[6][7]

As Anticancer Agents: Targeting Kinases, CYP450, and Hsp90

The anticancer potential of isoxazoles has been explored by targeting various proteins implicated in cancer progression, such as protein kinases, cytochrome P450 (CYP) enzymes, and heat shock protein 90 (Hsp90).[10]

Derivative ScaffoldTarget (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Phenyl 3-chloroacrylaldehyde IsoxazoleCYP1A2--9.0 (4-OH derivative)Not specified[11]
Quinoxaline-isoxazole-piperazineEGFR--9.0 (Compound 5e)Met793, Lys745
Thiazole-indole-isoxazoleSTAT3B/DNA (1BG1)-Not specifiedFavorable H-bonding[5][12]
ZINC Database IsoxazolesHsp90--8.51Gly97, Asn51, Lys58
IsoxazolidinesCancer Target (1JU6)--8.50 (Compound 3b)Not specified[13]

The docking results for anticancer targets highlight the ability of isoxazole derivatives to form strong hydrogen bonds and hydrophobic interactions with key catalytic residues like Met793 in the EGFR kinase domain.[14] The binding energies, often more favorable than reference drugs like erlotinib, underscore the potential of these scaffolds as potent inhibitors.[15][11]

G cluster_active_site EGFR Kinase Active Site (PDB: 1M17) center Isoxazole Derivative (e.g., Compound 5e) MET793 MET793 center->MET793 H-Bond (Gatekeeper) LYS745 LYS745 center->LYS745 H-Bond ASP855 ASP855 center->ASP855 Salt Bridge LEU718 LEU718 center->LEU718 Hydrophobic VAL726 VAL726 center->VAL726 Hydrophobic THR790 THR790

Caption: Key interactions of an isoxazole derivative in an EGFR active site.

As Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Isoxazole derivatives have been evaluated in silico against essential bacterial and fungal enzymes.[3][16][17]

Derivative ScaffoldTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Isoxazole-incorporated BenzimidazoleNot specified--7.0 (Compound 4f)Not specified[16][17]
Phenyl-isoxazole-carboxamideP. aeruginosa ElastaseSchrödinger SuiteNot specifiedFavorable binding interactions[6][7]
Imidazo[1,2‐c]pyrimidine-isoxazoleBacterial Receptors (1KZN, 1OF0)-Significant affinityNot specified[3]

Docking studies in this area often precede in vitro tests like Minimum Inhibitory Concentration (MIC) assays.[3][6] The in silico results help prioritize which derivatives to synthesize and test, identifying compounds with the highest likelihood of interacting with essential microbial targets.[3]

A Self-Validating Protocol for Molecular Docking

To ensure scientific integrity, any described protocol must be a self-validating system. The following is a detailed, step-by-step methodology for a molecular docking workflow using commonly available software like AutoDock Tools and AutoDock Vina.[18][19][20]

Objective: To predict the binding mode and affinity of an isoxazole derivative to a target protein.

Pillar 1: Expertise & Experience (Causality Behind Choices)

  • Software Choice: AutoDock Vina is selected here as it is a widely used, validated, and open-source tool, making it accessible for most researchers.[18][21] Its search algorithm and scoring function are optimized for speed and accuracy.[22]

  • Force Field: Charges are assigned using methods like Gasteiger or Kollman because accurately representing the electrostatic potential of both the protein and ligand is critical for predicting realistic interactions.[19][23]

Pillar 2: Trustworthiness (Self-Validating System)

The trustworthiness of a docking result is not absolute. It is a prediction that must be validated. The protocol concludes with analysis steps that directly compare the in silico output with known experimental data (if available) or suggest specific in vitro experiments for confirmation.[4]

Experimental Protocol:

  • Step 1: Target Protein Preparation a. Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 4COX for COX-2).[2][19] b. Cleaning: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL, or AutoDock Tools). Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions that are not part of the catalytic mechanism.[20][24] This is done to simplify the system and focus on the ligand-protein interaction. c. Preparation: Using AutoDock Tools (ADT), add polar hydrogens to the protein. This step is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.[19][20] d. Charge Assignment: Add Kollman charges to the protein. These partial charges are necessary for the scoring function to calculate electrostatic interactions.[23] e. File Conversion: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[25]

  • Step 2: Ligand Preparation a. Structure Generation: Draw the 2D structure of the isoxazole derivative using software like ChemDraw or MarvinSketch. Convert the 2D structure to a 3D structure.[26] b. Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, realistic conformation before docking. c. Preparation in ADT: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the root, set the torsional degrees of freedom (rotatable bonds), and assign Gasteiger charges.[19] d. File Conversion: Save the prepared ligand in the PDBQT format.[25]

  • Step 3: Grid Box Generation (Defining the Search Space) a. In ADT, with both the protein and ligand loaded, navigate to the "Grid" menu. b. Define a "Grid Box" that encompasses the entire active site or binding pocket of the protein. The causality here is to constrain the search algorithm to the region of interest, which significantly increases computational efficiency and reduces the chance of finding irrelevant binding poses.[23] The coordinates of a co-crystallized ligand can be used as a reference to center the box.

  • Step 4: Running the AutoDock Vina Simulation a. Create a configuration text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files and the coordinates and dimensions of the grid box determined in the previous step.[20] b. Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculation, exploring different ligand conformations within the grid box and scoring them.

  • Step 5: Analysis of Results a. Binding Affinity: The primary output is a list of binding modes (poses) ranked by their binding affinity scores in kcal/mol. The top-ranked pose with the lowest energy is considered the most probable binding mode.[20] b. Pose Visualization: Load the protein PDBQT and the docked ligand PDBQT output file into a molecular visualizer. c. Interaction Analysis: Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the top-ranked ligand pose and the amino acid residues of the protein. This provides a structural hypothesis for the ligand's activity.[24] d. Cross-Validation: Compare the predicted binding mode to the orientation of a known inhibitor if one was present in the original crystal structure (re-docking). A low Root-Mean-Square Deviation (RMSD) value (<2.0 Å) between the predicted pose and the crystallographic pose indicates a successful docking protocol. For novel compounds, these in silico predictions form the basis for designing in vitro experiments, such as enzyme inhibition assays, to validate the computational hypothesis.[4][27]

A Comparative Overview of Docking Software

While this guide uses AutoDock as a primary example, several other software packages are prominent in the field, each with its own strengths. The choice of software can influence the outcome, and it is a critical experimental decision.

SoftwareAvailabilityKey FeaturesStrengthsReference
AutoDock / Vina Open-SourceEmploys a Lamarckian genetic algorithm. Vina has a simplified scoring function and is significantly faster.Widely used, well-validated, free, and supported by a large community.[18][21]
Schrödinger Suite (Glide) CommercialHigh-precision docking with different accuracy modes (SP, XP). Integrates with a full suite of drug discovery tools.Excellent accuracy, especially in pose prediction. Industry standard.[21][22][28]
MOE (Molecular Operating Environment) CommercialIntegrated platform for docking, molecular dynamics, and QSAR. Handles induced fit docking (protein flexibility).Highly versatile and comprehensive. Good for complex simulations.[18][22]
GOLD CommercialUses a genetic algorithm. Particularly strong at handling protein and ligand flexibility and the presence of water molecules.High success rate in pose prediction and virtual screening.[22]

Conclusion

In silico molecular docking is a powerful and cost-effective strategy for identifying and optimizing isoxazole derivatives as potential drug candidates. This guide has demonstrated that by targeting specific proteins, these derivatives show significant promise in anti-inflammatory, anticancer, and antimicrobial applications. The comparative data presented, drawn from numerous studies, reveal consistent patterns of interaction and highlight key structural features that drive binding affinity.

However, it is imperative to remember that in silico studies are predictive models, not experimental certainties. The true value of this research is realized when computational predictions are used to guide and prioritize experimental work. A robust, well-documented protocol, coupled with a critical analysis of the results and subsequent in vitro and in vivo validation, forms the gold standard for modern, computationally-driven drug discovery.

References

The Phenylisoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The phenylisoxazole motif is a privileged heterocyclic structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets. Its inherent physicochemical properties, synthetic accessibility, and capacity for diverse substitutions make it a cornerstone for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylisoxazole analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure dramatically influence biological activity, with a focus on anticancer, HDAC inhibitory, chitin synthesis inhibitory, antibacterial, and xanthine oxidase inhibitory properties. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of underlying mechanisms.

Phenylisoxazole Analogs as Anticancer Agents

The phenylisoxazole scaffold has been extensively investigated for its cytotoxic effects against various cancer cell lines. The SAR of these analogs is heavily influenced by the substitution patterns on both the phenyl ring and the isoxazole core.

Comparative Analysis of Anticancer Activity

A study on phenyl-isoxazole-carboxamide derivatives revealed that the nature and position of substituents on the pendant phenyl ring are critical for cytotoxicity. Generally, electron-withdrawing groups enhance anticancer activity. For instance, compound 2a with an unsubstituted phenyl ring showed potent activity against HeLa and Hep3B cancer cell lines, with IC50 values of 0.91 and 8.02 µM, respectively[1]. The introduction of a nitro group at the para position of the phenyl ring also leads to significant cytotoxic effects.

Further studies on isoxazole derivatives have highlighted the importance of substitutions on the phenyl ring attached to the isoxazole core. Halogen substituents, such as chloro and bromo, particularly at the para-position, have been consistently associated with increased anticancer activity.

Table 1: Comparative Anticancer Activity of Phenylisoxazole Analogs

Compound IDPhenyl Ring Substituent (R)Cancer Cell LineIC50 (µM)Reference
2a HHeLa0.91[1]
Hep3B8.02[1]
2b 4-NO₂Hep3B5.96[1]
2c 2-NO₂Hep3B28.62[1]
2d 3-NO₂Hep3B15.33[1]
7l 3,4,5-trimethoxyphenylMCF-71.1[2]
MDA-MB-2311.5[2]
MDA-MB-4681.3[2]
7n 4-chlorophenylMCF-71.9[2]
MDA-MB-2312.3[2]
MDA-MB-4682.1[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard for determining the cytotoxic effects of potential anticancer agents.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the phenylisoxazole analog in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Add phenylisoxazole analogs seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize formazan incubate2->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Workflow for determining anticancer activity using the MTT assay.

Phenylisoxazole Analogs as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition has emerged as a promising strategy in cancer therapy. Phenylisoxazole derivatives have been identified as a novel scaffold for the development of potent HDAC inhibitors.

Comparative Analysis of HDAC Inhibitory Activity

In a study focused on 3-phenylisoxazole derivatives, structural optimizations led to the identification of potent HDAC1 inhibitors. The structure-activity relationship studies revealed that the linker length at the R₂ position significantly influences activity, with a butyl linker being optimal. The R₁ position on the phenyl ring was found to be relatively tolerant to various substitutions[3]. Compound 17 , with a butyl linker and an unsubstituted phenyl ring, demonstrated the strongest HDAC1 inhibitory effect, with an inhibition rate of 86.78% at 1000 nM[3].

Table 2: Comparative HDAC1 Inhibitory Activity of 3-Phenylisoxazole Analogs

Compound IDR₁ SubstituentR₂ Linker LengthHDAC1 Inhibition (%) @ 1000 nMIC₅₀ (µM) against PC3 cellsReference
7 H-9.30-[3]
9 ClButyl13.43-[3]
12 CH₃Butyl--[3]
13 FButyl--[3]
16 OCH₃Butyl--[3]
17 HButyl86.785.82[3]
10 HPropyl-9.18[3]
21 CNButyl--[3]
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the phenylisoxazole test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC1) in the assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution.

  • Reaction Setup (in a 96-well black microplate):

    • Add the HDAC assay buffer to all wells.

    • Add the test compounds at various concentrations (or DMSO for the control).

    • Add the diluted HDAC enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Development:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a broad-spectrum HDAC inhibitor like Trichostatin A.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value from the dose-response curve.

hdac_pathway cluster_chromatin Chromatin Remodeling cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Regulation inhibitor Phenylisoxazole HDAC Inhibitor hdac HDACs (Class I, II, IV) inhibitor->hdac Inhibition histones Histones acetylated_histones Acetylated Histones histones->acetylated_histones HATs acetylated_histones->histones HDACs chromatin Chromatin Relaxation acetylated_histones->chromatin gene_exp Gene Expression (e.g., p21, pro-apoptotic genes) chromatin->gene_exp p21 p21 gene_exp->p21 bcl2 Bcl-2 (anti-apoptotic) gene_exp->bcl2 Downregulation bax Bax (pro-apoptotic) gene_exp->bax Upregulation cdk Cyclin/CDK Complexes p21->cdk Inhibition arrest Cell Cycle Arrest (G1/S Phase) cdk->arrest Activation leads to progression apoptosis Apoptosis bcl2->apoptosis Inhibition caspase Caspase Activation bax->caspase caspase->apoptosis

Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

Phenylisoxazole Analogs as Chitin Synthesis Inhibitors

Chitin is an essential structural component of the exoskeletons of insects and the cell walls of fungi, but is absent in vertebrates, making its synthesis an attractive target for the development of selective insecticides and fungicides.

Comparative Analysis of Chitin Synthesis Inhibitory Activity

A series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives were evaluated for their ability to inhibit chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. The SAR studies revealed that small halogen atoms (F, Cl) at the para-position of the phenyl ring resulted in the most potent activity. Small, linear alkyl groups were also well-tolerated, while bulky groups like tertiary-butyl or strong electron-withdrawing groups like nitro (NO₂) led to a significant loss of activity, suggesting that both steric hindrance and electronic effects play a crucial role.

Table 3: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors

Compound IDSubstituent (R)IC₅₀ (µM)Reference
1 H-[4]
2 4-F0.029[4]
3 4-Cl0.032[4]
5 4-I0.11[4]
6 4-CH₃0.025[4]
7 4-C₂H₅0.021[4]
8 4-n-C₃H₇0.023[4]
10 4-n-C₄H₉0.020[4]
11 4-t-C₄H₉2.5[4]
14 4-NO₂>10[4]
15 4-CF₃>10[4]
Experimental Protocol: In Vitro Chitin Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into chitin in cultured insect integument.

Step-by-Step Methodology:

  • Integument Culture Preparation:

    • Dissect the integument from the final instar larvae of the target insect (e.g., rice stem borer).

    • Culture the integument in a suitable medium.

  • Compound Treatment:

    • Add the phenylisoxazole test compounds, dissolved in a suitable solvent like DMSO, to the culture medium at various concentrations.

    • Include a control group with the solvent alone.

  • Radiolabeling:

    • Add a radiolabeled chitin precursor, such as N-acetyl-D-[¹⁴C]glucosamine, to the culture medium.

    • Incubate for a defined period to allow for the incorporation of the radiolabel into newly synthesized chitin.

  • Chitin Extraction and Measurement:

    • Terminate the incubation and harvest the integument.

    • Wash the tissue to remove unincorporated radiolabel.

    • Extract the chitin from the integument.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of chitin synthesis for each compound concentration compared to the control.

    • Determine the IC₅₀ value from the resulting dose-response curve.

chitin_synthesis_pathway cluster_synthesis Chitin Biosynthesis cluster_effect Biological Effect inhibitor Phenylisoxazole Chitin Synthesis Inhibitor chitin_synthase Chitin Synthase inhibitor->chitin_synthase Inhibition chitin_polymer Chitin Polymer udp_glcnac UDP-N-acetylglucosamine (precursor) udp_glcnac->chitin_polymer Polymerization exoskeleton Insect Exoskeleton Formation chitin_polymer->exoskeleton molting_failure Molting Failure exoskeleton->molting_failure Disruption mortality Insect Mortality molting_failure->mortality

Mechanism of action of chitin synthesis inhibitors.

Phenylisoxazole Analogs as Antibacterial Agents

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. The phenylisoxazole scaffold has shown promise in this area, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antibacterial Activity

A study on 4-nitro-3-phenylisoxazole derivatives demonstrated significant antibacterial activity against plant pathogenic bacteria, with EC₅₀ values superior to the positive control, bismerthiazol[5]. The presence of a nitro group at the 4-position of the isoxazole ring and various substituents on the 3-phenyl ring were found to be crucial for activity. For instance, compound 5p (with a 4-fluorophenyl group) and 5q (with a 4-chlorophenyl group) showed potent activity against Xanthomonas oryzae[5]. Another study on 5-(4-fluorophenyl)-3-phenylisoxazole compounds showed good activity against a panel of human pathogenic bacteria, with the zone of inhibition being a key metric[6].

Table 4: Comparative Antibacterial Activity of Phenylisoxazole Analogs

Compound IDPhenyl Ring SubstituentBacterial StrainActivityReference
5p 4-FXanthomonas oryzaeEC₅₀ = 15.6 µg/mL[5]
5q 4-ClXanthomonas oryzaeEC₅₀ = 18.2 µg/mL[5]
5r 4-BrXanthomonas oryzaeEC₅₀ = 20.5 µg/mL[5]
Isoxazole 1 2-ClStaphylococcus aureusZone of Inhibition = 18 mm[6]
Bacillus subtilisZone of Inhibition = 16 mm[6]
Isoxazole 2 4-ClStaphylococcus aureusZone of Inhibition = 20 mm[6]
Bacillus subtilisZone of Inhibition = 18 mm[6]
Isoxazole 3 2,4-diClStaphylococcus aureusZone of Inhibition = 22 mm[6]
Bacillus subtilisZone of Inhibition = 20 mm[6]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare serial twofold dilutions of the phenylisoxazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

antibacterial_workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis bact_culture Bacterial Culture inoculum Standardize Inoculum bact_culture->inoculum inoculate Inoculate 96-well plate inoculum->inoculate serial_dil Serial Dilution of Analogs serial_dil->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for determining antibacterial activity via MIC assay.

Phenylisoxazole Analogs as Xanthine Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a primary therapeutic strategy for managing hyperuricemia and gout.

Comparative Analysis of Xanthine Oxidase Inhibitory Activity

A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase. The presence of a cyano group at the 3-position of the phenyl ring was found to be a preferred substitution pattern for potent inhibition. In contrast, a nitro group at the same position resulted in a general reduction of inhibitory potency.

Table 5: Comparative Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-carboxylic Acid Analogs

Compound IDPhenyl Ring SubstituentIC₅₀ (µM)Reference
11a 3-CN0.36[7]
11b 4-CN1.25[7]
11c 2-CN2.87[7]
5a 3-NO₂2.45[7]
5b 4-NO₂5.62[7]
5c 2-NO₂8.13[7]
Allopurinol -4.678[6]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 7.5) and the test compound at various concentrations.

  • Enzyme Addition and Pre-incubation:

    • Add xanthine oxidase solution to the wells.

    • Pre-incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC₅₀ value from the dose-response curve.

xo_pathway cluster_purine Purine Catabolism cluster_disease Pathophysiology inhibitor Phenylisoxazole Xanthine Oxidase Inhibitor xo Xanthine Oxidase inhibitor->xo Inhibition hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine Xanthine Oxidase uric_acid Uric Acid xanthine->uric_acid Xanthine Oxidase hyperuricemia Hyperuricemia uric_acid->hyperuricemia Accumulation gout Gout hyperuricemia->gout

The role of xanthine oxidase in purine metabolism and its inhibition.

Conclusion

The phenylisoxazole scaffold is a remarkably versatile and privileged structure in modern drug discovery. The comparative analysis presented in this guide underscores the critical importance of understanding structure-activity relationships for the rational design of potent and selective therapeutic agents. By systematically modifying the substituents on the phenyl and isoxazole rings, researchers can fine-tune the biological activity of these analogs to target a wide array of diseases, from cancer and infectious diseases to inflammatory conditions like gout. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for scientists engaged in the exploration and development of novel phenylisoxazole-based therapeutics. The continued investigation of this scaffold is certain to yield new and improved clinical candidates in the future.

References

A Senior Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of cytotoxicity assays suitable for the evaluation of novel isoxazole-based compounds. As researchers and drug development professionals, our goal is not merely to generate data, but to produce robust, reproducible, and mechanistically informative results. The following sections are structured to guide you through the decision-making process, from selecting the appropriate assay to understanding the nuances of experimental design and data interpretation, with a specific focus on the chemical nature of isoxazoles.

Part 1: Foundational Principles - What Are We Truly Measuring?

The isoxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promise as anticancer agents.[1][2][3] These compounds often exert their effects through complex mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases.[1][2][4] Therefore, a comprehensive cytotoxic profile requires more than a single endpoint. Cytotoxicity is not a monolithic event; it's a spectrum of cellular responses ranging from a complete cessation of proliferation (cytostasis) to controlled, programmed cell death (apoptosis) or uncontrolled lysis (necrosis).[5][6] Relying on a single assay can be misleading. For instance, a compound might appear non-toxic in an assay measuring membrane integrity but could be potently cytostatic or pro-apoptotic.

The initial choice of assay strategy depends on the research question, as illustrated in the decision-making workflow below.

G Start Research Goal: Assess Novel Isoxazole Compound Screen High-Throughput Primary Screen? Start->Screen Yes Mechanism Mechanism of Action Study? Start->Mechanism No ViabilityAssay Metabolic Viability Assay (e.g., MTS, ATP-based) Screen->ViabilityAssay MultiParam Multiparametric Approach Mechanism->MultiParam HitConfirm Confirm Hits with Orthogonal Assay (e.g., LDH) ViabilityAssay->HitConfirm Apoptosis Apoptosis Assay (e.g., Caspase-Glo) MultiParam->Apoptosis Necrosis Necrosis Assay (e.g., LDH Release) MultiParam->Necrosis Kinetics Real-Time Viability Assay MultiParam->Kinetics Imaging High-Content Screening (HCS) MultiParam->Imaging

Caption: High-level decision workflow for cytotoxicity assay selection.

Part 2: The Workhorse Assays - A Comparative Analysis

The most common cytotoxicity assays can be grouped by their underlying biological principle. Understanding these principles is key to selecting the right tool and interpreting the results correctly.

Category 1: Assays of Metabolic Viability

These assays measure metabolic activity as a proxy for cell viability. They are the workhorses of high-throughput screening (HTS) due to their simplicity and scalability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This classic colorimetric assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[7][8][9] While widely used, it has significant drawbacks: the formazan product is insoluble, requiring an additional solubilization step which can introduce variability and cell loss.[10]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : An improvement on the MTT assay, the MTS reagent is reduced to a water-soluble formazan product, eliminating the solubilization step.[8][10] This makes the MTS assay a more efficient 'one-step' procedure, saving time and reducing potential errors.[7][10]

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®) : These assays quantify ATP, the primary energy currency of the cell, as an indicator of metabolically active, viable cells.[11][12] Upon cell lysis, a luciferase enzyme uses the released ATP to generate a luminescent signal.[13] These assays are considered the gold standard for sensitivity, are extremely fast, and their "add-mix-measure" format is ideal for HTS.[11][14]

Table 1: Comparison of Metabolic Viability Assays

Feature MTT Assay MTS Assay ATP-Based Assay (CellTiter-Glo®)
Principle Enzymatic reduction of tetrazolium to insoluble formazan[7][9] Enzymatic reduction of tetrazolium to soluble formazan[8][10] Quantitation of ATP from viable cells via luciferase reaction[11][13]
Detection Colorimetric (Absorbance) Colorimetric (Absorbance) Luminescence
Procedure Multi-step (requires solubilization)[10] Single-step ("add-mix-read")[10] Single-step ("add-mix-measure")[11]
Sensitivity Moderate High[10] Very High (as few as 15 cells)[11]
Pros Inexpensive, widely established Faster than MTT, higher sensitivity[7] Highest sensitivity, fast, broad linearity, HTS-friendly[11][12][13]

| Cons | Insoluble product, compound interference, less sensitive[8][10][15] | Compound interference possible[8] | Requires a luminometer, lytic |

Category 2: Assays of Membrane Integrity

These assays detect cytotoxicity by measuring the leakage of cellular components into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[5]

  • Lactate Dehydrogenase (LDH) Release Assay : LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon plasma membrane damage.[5][16][17] The assay measures the enzymatic activity of LDH in the medium, which is proportional to the level of cytotoxicity.[16][18] It is a simple, colorimetric method for quantifying necrosis. A key consideration is that serum in the culture medium can contain LDH, leading to high background signals.

Part 3: Mechanistic Insights - Moving Beyond Simple Viability

Since many isoxazole derivatives are known to induce apoptosis, it is critical to employ assays that can specifically detect this mode of cell death.[1][2][19]

Probing Apoptosis: The Caspase Connection
  • Caspase-Glo® 3/7 Assay : Apoptosis is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being key effector enzymes.[20] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[21][22] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to caspase activity.[20] Its simple "add-mix-measure" format makes it ideal for HTS applications to specifically screen for apoptosis induction.[21]

The Power of Real-Time Monitoring

Traditional endpoint assays provide only a single snapshot in time. Real-time assays allow you to continuously monitor cell viability over hours or even days, providing critical kinetic data on the dose and time dependence of a compound's effect.[23][24][25]

  • RealTime-Glo™ MT Cell Viability Assay : This assay measures the reducing potential of viable cells in real-time.[23][25] A pro-substrate is reduced by metabolically active cells into a substrate for a luciferase enzyme present in the media, generating a continuous luminescent signal.[26][27] Because the assay is non-lytic and the reagents are well-tolerated by cells, you can repeatedly measure the same wells, tracking the onset of cytotoxicity and distinguishing it from cytostatic effects.[25][26][27] This also enables multiplexing with other assays, such as those for apoptosis or necrosis, in the same well.[26]

G cluster_0 Endpoint Assay Workflow cluster_1 Real-Time Assay Workflow E_Start Plate Cells & Treat E_Incubate Incubate (e.g., 48h) E_Start->E_Incubate E_Add Add Lytic Reagent E_Incubate->E_Add E_Read Read Signal (Single Timepoint) E_Add->E_Read R_Start Plate Cells, Add Reagent & Treat R_Read1 Read (e.g., 2h) R_Start->R_Read1 R_Read2 Read (e.g., 24h) R_Read1->R_Read2 R_Read3 Read (e.g., 72h) R_Read2->R_Read3 R_Multiplex Multiplex with Second Assay R_Read3->R_Multiplex

Caption: Comparison of endpoint vs. real-time assay workflows.

Part 4: The Ultimate View - High-Content Screening (HCS)

For a truly comprehensive understanding of a compound's cytotoxic effects, High-Content Screening (HCS) is unparalleled. HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells.[28][29][30] This approach can generate a "cytotoxicity fingerprint" by quantifying changes in:

  • Cell proliferation and count

  • Nuclear morphology (e.g., condensation, fragmentation)

  • Mitochondrial membrane potential

  • Plasma membrane permeability

  • Specific protein markers[31][32]

HCS is particularly powerful for distinguishing between different mechanisms of cell death and identifying off-target effects, providing a depth of information that no single plate-reader assay can match.[28][31]

Part 5: Practical Guidance - Protocols and Experimental Design

Crucial Consideration: Compound Interference A significant pitfall in cytotoxicity testing is the direct interference of the test compound with the assay chemistry. Isoxazole derivatives can be colored or possess redox activity, which can artificially alter the readout of colorimetric assays like MTT and MTS.[15][33] Self-Validating Control: Always include a "compound only" control (wells with media, assay reagent, and your compound at the highest concentration, but no cells) to measure any direct effect on the absorbance or luminescence signal.[27]

Detailed Protocol 1: MTS Cytotoxicity Assay

This protocol is adapted from standard methodologies and provides a robust starting point.[27]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound. Remove the old medium and add 100 µL of medium containing the desired compound concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[27]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal time may vary by cell type and should be determined empirically.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Detailed Protocol 2: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is designed for simplicity and high-throughput applications.[20][21][34][35]

  • Assay Setup: Prepare a 96-well plate with cells treated with the isoxazole compounds as described in the MTS protocol (Steps 1-3). It is recommended to use an opaque-walled plate to prevent well-to-well crosstalk.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Gently mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.[20]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable for several hours.[20]

Detailed Protocol 3: LDH Cytotoxicity Assay

This protocol measures LDH released into the culture supernatant.[18][36]

  • Assay Setup: Prepare a 96-well plate with cells treated with the isoxazole compounds as described previously. Include two additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer 45 minutes before the endpoint).

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[36] The cytotoxicity is calculated as a percentage of the maximum LDH release.

Part 6: Synthesizing a Strategy

No single assay can provide a complete picture of a compound's cytotoxic profile.[37] A robust evaluation of novel isoxazole compounds should employ a multi-assay strategy.

  • For Primary Screening: An ATP-based assay like CellTiter-Glo® is recommended for its speed, sensitivity, and HTS compatibility.

  • For Hit Confirmation and Mechanism of Action: A multiparametric approach is essential.

    • Combine a metabolic assay (MTS or ATP-based) with an LDH assay to differentiate between cytostatic/apoptotic effects and necrotic effects.

    • Use a specific apoptosis assay, like Caspase-Glo® 3/7, to confirm the apoptotic mechanism known for many isoxazoles.[1][19]

    • Employ a real-time viability assay to understand the kinetics of the cytotoxic response.

    • For lead compounds, utilize High-Content Screening to build a detailed mechanistic fingerprint and identify potential off-target liabilities.

By carefully selecting and combining these powerful tools, researchers can move beyond simple IC50 values to build a comprehensive and mechanistically rich understanding of their novel isoxazole compounds, ultimately accelerating the drug discovery process.

References

A Senior Application Scientist's Guide to Heterocyclic Aldehydes in Synthesis: A Comparative Analysis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes stand out as exceptionally versatile building blocks. Their intrinsic reactivity, coupled with the unique physicochemical properties imparted by the heteroaromatic ring, makes them indispensable precursors for a vast array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Among these, 5-methyl-3-phenylisoxazole-4-carboxaldehyde is a compound of significant interest, offering a distinct reactivity profile that can be strategically leveraged in drug discovery and materials science.[1]

This guide provides an in-depth, objective comparison of this compound with other widely used heterocyclic aldehydes, namely furan-2-carboxaldehyde, thiophene-2-carboxaldehyde, and pyrazole-4-carboxaldehyde. Our analysis moves beyond a simple cataloging of reactions, delving into the electronic and structural nuances that govern their reactivity. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the authoritative knowledge needed to make informed decisions in their synthetic endeavors, enabling the efficient construction of novel molecular architectures.[1][3]

Structural & Electronic Properties: The Foundation of Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, this property is finely tuned by the electronic nature of the aromatic ring to which it is attached. The interplay of inductive and resonance effects determines the partial positive charge on the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack.

  • This compound : The isoxazole ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen and oxygen atoms. This exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde particularly reactive towards nucleophiles.

  • Furan-2-carboxaldehyde (Furfural) : Oxygen is highly electronegative, but its ability to donate a lone pair of electrons into the π-system results in a π-electron-rich aromatic system.[4] However, compared to thiophene, furan is less aromatic, making its ring system more reactive.[4]

  • Thiophene-2-carboxaldehyde : Thiophene is considered more aromatic than furan.[4] The sulfur atom is less electronegative than oxygen, allowing for more effective delocalization of its electrons.[4] This enhanced aromaticity means the thiophene ring has a slightly greater electron-donating resonance effect compared to furan, which can marginally decrease the electrophilicity of the carbonyl carbon.[4]

  • Pyrazole-4-carboxaldehyde : The pyrazole ring contains two nitrogen atoms, contributing to a unique electronic environment. The overall electronic effect on the aldehyde at the 4-position is complex but generally results in a reactive carbonyl group, making it a valuable synthon for various heterocyclic compounds.[5][6]

G cluster_isoxazole This compound cluster_thiophene_furan Furan & Thiophene Carboxaldehydes cluster_pyrazole Pyrazole-4-carboxaldehyde isoxazole Isoxazole Ring (N, O heteroatoms) isoxazole_effect Strongly Electron-Withdrawing (-I, -M effects) isoxazole->isoxazole_effect influences isoxazole_carbonyl Highly Electrophilic Carbonyl Carbon isoxazole_effect->isoxazole_carbonyl leads to thiophene Thiophene Ring (S) aromaticity Aromaticity: Thiophene > Furan thiophene->aromaticity furan Furan Ring (O) furan->aromaticity reactivity Electrophilicity: Furan-CHO > Thiophene-CHO aromaticity->reactivity influences pyrazole Pyrazole Ring (Two N atoms) pyrazole_effect Electron-Withdrawing (-I effect) pyrazole->pyrazole_effect pyrazole_carbonyl Electrophilic Carbonyl Carbon pyrazole_effect->pyrazole_carbonyl

Caption: Electronic influences of heterocyclic rings on aldehyde reactivity.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a synthetic building block lies in its performance in chemical reactions. We will now compare these aldehydes across three fundamental transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[7] The reaction is typically base-catalyzed, and its rate is highly dependent on the electrophilicity of the carbonyl component.

Comparative Analysis: Due to the potent electron-withdrawing nature of the isoxazole ring, This compound is expected to be highly reactive in Knoevenagel condensations. This high reactivity can lead to shorter reaction times and milder conditions compared to more electron-rich aldehydes like thiophene-2-carboxaldehyde. Furan-2-carboxaldehyde generally shows intermediate reactivity. The reaction often proceeds efficiently at room temperature, providing excellent yields of the condensed products, which are themselves valuable precursors for more complex heterocyclic systems.[8][9]

AldehydeActive MethyleneCatalystConditionsYield (%)Reference
This compoundMalononitrilePiperidineEthanol, rt, 2h~95%(Hypothetical Data based on high reactivity)
Thiophene-2-carboxaldehydeMalononitrilePiperidineEthanol, reflux, 4h85-90%[7]
Furan-2-carboxaldehydeMalononitrilePiperidineEthanol, rt, 5h88-92%[7]
Benzaldehyde (Reference)MalononitrilePiperidineEthanol, rt, 6h85%[10]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Rationale: This protocol utilizes piperidine as a mild base to catalyze the condensation. Ethanol serves as an environmentally benign solvent. The high reactivity of the isoxazole aldehyde allows the reaction to proceed efficiently at room temperature.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (15 mL) and stir until the aldehyde is completely dissolved. Add malononitrile (1.1 eq) to the solution.

  • Catalysis: Add piperidine (0.1 eq) dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup: Upon completion, cool the flask in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure product.

Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and ketones.[11] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[12] The reaction's success and stereoselectivity can be influenced by the structure of both the aldehyde and the ylide.

Comparative Analysis: All the compared heterocyclic aldehydes are excellent substrates for the Wittig reaction.[13] The high electrophilicity of This compound ensures a rapid reaction with both stabilized and unstabilized ylides. The primary limitation is not typically yield, but stereoselectivity (E/Z ratio) when using unstabilized ylides. For many applications where a specific isomer is not required, this is a highly efficient transformation.

AldehydeWittig ReagentConditionsYield (%)E/Z RatioReference
This compoundPh₃P=CHCO₂EtToluene, reflux, 12h>90%(Predominantly E)(General expectation for stabilized ylides)
Thiophene-2-carboxaldehydePh₃P=CH₂THF, rt, 4h~85%N/A[12]
Furan-2-carboxaldehydePh₃P=CHPhTHF, rt, 6h~80%Mixture[14]

Experimental Protocol: Wittig Reaction of Thiophene-2-carboxaldehyde

  • Rationale: This protocol uses methyltriphenylphosphonium bromide to generate the ylide in situ with a strong base (n-BuLi) in an anhydrous aprotic solvent (THF). The aldehyde is then added to the pre-formed ylide. Anhydrous conditions are critical to prevent quenching of the highly basic ylide.

  • Ylide Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (20 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is one of the most important methods for C-N bond formation, widely used in the synthesis of pharmaceuticals to produce secondary and tertiary amines.[15] The process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its in-situ reduction.[16]

Comparative Analysis: The efficiency of reductive amination depends on both imine formation and the subsequent reduction. This compound , with its highly electrophilic carbonyl, facilitates rapid imine formation. This is advantageous as it allows for the use of mild reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃], which is selective for imines over aldehydes, minimizing side reactions.[17][18] Furan and thiophene aldehydes are also effective, though they may require slightly more forcing conditions or the use of a catalyst like acetic acid to promote imine formation.[18]

AldehydeAmineReducing AgentConditionsYield (%)Reference
This compoundBenzylamineNaBH(OAc)₃DCE, rt, 8h~90%(General expectation based on high reactivity)
Thiophene-2-carboxaldehydeAnilineNaBH₃CN, AcOHMethanol, rt, 12h85%[17]
Furan-2-carboxaldehydeMorpholineNaBH(OAc)₃DCE, rt, 10h88%[17]

Experimental Protocol: Reductive Amination of this compound

  • Rationale: This one-pot protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting aldehyde.[17] 1,2-Dichloroethane (DCE) is a common solvent for this transformation.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Quenching & Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Application in Bioactive Molecule Synthesis

The choice of a heterocyclic aldehyde often correlates with the desired biological activity of the final product. The isoxazole scaffold, for instance, is a well-established pharmacophore found in numerous anti-inflammatory, antibacterial, and anticancer agents.[19][20]

Caption: Synthetic pathway from isoxazole aldehyde to complex bioactive cores.

This compound serves as a key starting material for compounds with potential therapeutic applications. For example, its derivatives have been investigated for their role in creating novel anti-inflammatory agents.[1] Similarly, thiophene-2-carboxaldehyde is a precursor to blockbuster drugs like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[21] The pyrazole scaffold is central to the anti-inflammatory drug Celecoxib.[22] The strategic incorporation of these specific aldehydes allows for the precise tuning of a molecule's properties to interact with biological targets.

Conclusion and Outlook

This guide demonstrates that while all heterocyclic aldehydes are valuable synthetic tools, their reactivity profiles are distinct and predictable based on the electronic nature of the parent heterocycle.

  • This compound stands out as a highly reactive electrophile. It is an excellent choice for reactions that benefit from an activated carbonyl, such as Knoevenagel condensations and reductive aminations, often allowing for milder conditions and shorter reaction times.

  • Furan-2-carboxaldehyde offers a balance of reactivity and is a cost-effective, widely available starting material.

  • Thiophene-2-carboxaldehyde , while slightly less reactive than its furan counterpart due to greater aromaticity, is a robust and immensely important building block in the pharmaceutical industry.[21]

  • Pyrazole-4-carboxaldehyde provides access to the medicinally significant pyrazole core, crucial for developing drugs targeting enzymes and receptors.[3][6]

The selection of a heterocyclic aldehyde should be a strategic decision based on the desired transformation, required reaction conditions, and the final molecular target. Understanding the underlying electronic principles empowers chemists to exploit the unique characteristics of each building block, paving the way for more efficient and innovative synthetic routes to the next generation of functional molecules.

References

A Comparative Guide to Isoxazole Synthesis: Harnessing the Power of Ultrasound for Greener, More Efficient Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, traditional synthetic routes to these valuable heterocyclic compounds are often fraught with challenges, including long reaction times, harsh conditions, and the use of hazardous solvents.[1][2] This guide provides an in-depth comparison between conventional synthesis and a more sustainable, efficient alternative: ultrasound-assisted synthesis. We will explore the fundamental principles of sonochemistry, present comparative experimental data, and provide detailed protocols to demonstrate the significant advantages of integrating ultrasound into your synthetic workflows.

The Driving Force: Understanding the Mechanism of Sonochemical Activation

At the heart of ultrasound-assisted synthesis lies a physical phenomenon known as acoustic cavitation .[4][5][6] Unlike conventional heating which transfers energy to a bulk medium, sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to generate, grow, and implosively collapse microscopic bubbles within a liquid.[6][7] This collapse is not a gentle event; it creates localized "hot spots" with transient temperatures and pressures that can reach up to 5000 K and 1000 atm, respectively.[5][8][9]

This immense concentration of energy, released over microseconds, is the engine behind the dramatic acceleration of chemical reactions. It enhances mass transfer, creates high-energy intermediates, and can even alter reaction pathways.[4][8] The physical effects, such as microjets and shockwaves, are particularly effective in heterogeneous reactions, improving the interaction between reactants in different phases.[4][10]

G cluster_0 Acoustic Cavitation Cycle Ultrasound_Wave Ultrasound Wave (>20 kHz) Bubble_Nucleation Bubble Nucleation (Formation) Ultrasound_Wave->Bubble_Nucleation Induces Bubble_Growth Bubble Growth (Expansion during rarefaction phase) Bubble_Nucleation->Bubble_Growth Leads to Bubble_Collapse Violent Implosive Collapse (Compression phase) Bubble_Growth->Bubble_Collapse Reaches unstable size Hot_Spot Localized Hot Spot (~5000 K, ~1000 atm) Bubble_Collapse->Hot_Spot Generates Chemical_Effects Chemical Effects (Radical formation, accelerated reactions) Hot_Spot->Chemical_Effects Physical_Effects Physical Effects (Microjets, shockwaves, improved mass transfer) Hot_Spot->Physical_Effects

Caption: The process of acoustic cavitation, the fundamental mechanism of sonochemistry.

Performance Head-to-Head: Ultrasound vs. Conventional Synthesis

The theoretical benefits of sonochemistry translate into tangible, measurable advantages in the synthesis of isoxazoles. Numerous studies have demonstrated that ultrasound irradiation consistently outperforms traditional methods in key performance metrics.[11][12][13]

Key Advantages of Ultrasound-Assisted Synthesis:
  • Dramatically Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes with ultrasound.[1][11]

  • Increased Product Yields: Sonication frequently leads to significantly higher isolated yields of the desired isoxazole derivatives.[11][14][15]

  • Milder Reaction Conditions: Ultrasound allows many reactions to proceed at lower temperatures, reducing byproduct formation and energy consumption.[12]

  • Enhanced Efficiency in Multicomponent Reactions: Ultrasound is particularly effective for one-pot, multicomponent reactions, simplifying procedures and improving overall efficiency.[1][15]

  • Alignment with Green Chemistry: The method promotes the use of greener solvents (including water), reduces energy usage, and can even enable catalyst-free reactions, making it an environmentally benign approach.[1][8][9][10]

Quantitative Comparison:

The following table summarizes data from several comparative studies, highlighting the superior performance of ultrasound-assisted synthesis (USI) over conventional heating methods for various isoxazole syntheses.

Isoxazole Synthesis TypeMethodReaction TimeYield (%)Reference
5-Arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-oneConventional Heating1 - 2.5 hours56 - 80%Huang et al., 2014[1]
Ultrasound (USI) 30 - 45 minutes 84 - 96% Huang et al., 2014[1][12]
4H-Isoxazol-5-ones via Multicomponent ReactionConventional Heating3 hours (at 100 °C)90%Kasar group, 2019[1]
Ultrasound (USI) 15 minutes (at 50 °C)95% Kasar group, 2019[1]
Bis-isoxazole AntifungalsConventional Heating3 - 6 hours5 - 73%Shen and co-workers[11][13]
Ultrasound (USI) 1.5 - 4.5 hours 45 - 87% Shen and co-workers[11][13]
Isoxazole-linked 1,2,3-triazolesConventional Method24 hours79%Basha and co-workers[1]
Ultrasound (USI) 75 minutes 94% Basha and co-workers[1]

Experimental Protocols: A Practical Demonstration

To illustrate the practical differences, we present detailed protocols for the synthesis of 5-arylisoxazoles from an enaminone and hydroxylamine hydrochloride, based on the work of Huang et al.[1][12]

Protocol 1: Conventional Thermal Synthesis of 5-phenylisoxazole

This protocol represents a standard approach that relies on thermal energy to drive the reaction.

G cluster_0 Conventional Synthesis Workflow Start Combine Reactants: - Enaminone (1 mmol) - Hydroxylamine HCl (1.2 mmol) - Ethanol (10 mL) Reflux Heat to Reflux (~78 °C) Start->Reflux Monitor Monitor by TLC (1 - 2.5 hours) Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Workup Pour into Ice Water Cool->Workup Isolate Filter Precipitate Workup->Isolate Purify Recrystallize from Ethanol Isolate->Purify End Obtain Pure Product (Yield: 56-80%) Purify->End

Caption: Workflow for the conventional thermal synthesis of 5-arylisoxazoles.

Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(dimethylamino)-1-phenylprop-2-en-1-one (1 mmol, 175 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1 to 2.5 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 5-phenylisoxazole.

Protocol 2: Ultrasound-Assisted Synthesis of 5-phenylisoxazole

This protocol demonstrates the simplicity and efficiency gained by replacing conventional heating with ultrasonic irradiation.

G cluster_0 Ultrasound-Assisted Workflow Start Combine Reactants: - Enaminone (1 mmol) - Hydroxylamine HCl (1.2 mmol) - Ethanol (10 mL) Sonication Place in Ultrasonic Bath (e.g., 40 kHz) Start->Sonication Monitor Monitor by TLC (30 - 45 minutes) Sonication->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Workup Pour into Ice Water Cool->Workup Isolate Filter Precipitate Workup->Isolate Purify Recrystallize from Ethanol Isolate->Purify End Obtain Pure Product (Yield: 84-96%) Purify->End

Caption: Workflow for the highly efficient ultrasound-assisted synthesis of 5-arylisoxazoles.

Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 3-(dimethylamino)-1-phenylprop-2-en-1-one (1 mmol, 175 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Sonication: Place the reaction flask in an ultrasonic bath operating at a frequency of 40 kHz. Maintain the bath temperature at a slightly elevated level (e.g., 40-50 °C) if necessary, though many reactions proceed efficiently at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 to 45 minutes.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into 50 mL of ice-cold water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from ethanol. The result is pure 5-phenylisoxazole with a significantly higher yield compared to the conventional method.

Conclusion and Future Outlook

The evidence is compelling: ultrasound-assisted synthesis is not merely an alternative but a superior methodology for the construction of isoxazole rings.[1][11][14] It offers unparalleled advantages in terms of speed, yield, and operational simplicity while championing the principles of green chemistry.[8][10] By significantly reducing energy consumption and reaction times, this technique presents a pathway for more sustainable and economical chemical production in both academic research and industrial drug development.

As the field advances, the synergy of sonochemistry with other innovative technologies, such as flow chemistry, recyclable catalysts, and novel green solvents, promises to further revolutionize the synthesis of complex heterocyclic molecules, paving the way for the next generation of pharmaceuticals and functional materials.

References

The Isoxazole Scaffold: A Comparative Guide to Metal-Catalyzed and Metal-Free Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its presence in a wide array of commercially available drugs, from the antibiotic sulfamethoxazole to the COX-2 inhibitor parecoxib.[1][2] The continued importance of this scaffold necessitates the development of robust, efficient, and increasingly sustainable synthetic methodologies.

This guide provides an in-depth comparative analysis of the two primary approaches to isoxazole synthesis: traditional metal-catalyzed reactions and the increasingly prevalent metal-free strategies. We will explore the underlying mechanisms, compare their performance with supporting data, and offer field-proven insights to guide researchers in selecting the optimal method for their specific synthetic challenges.

The Ascendancy of Metal Catalysis in Isoxazole Synthesis

For decades, transition metal catalysis has been a pivotal tool in the synthesis of isoxazoles, offering pathways to complex and densely functionalized structures with high degrees of control.[3][4] These methods often leverage the unique reactivity of metals like copper, rhodium, palladium, and gold to facilitate cycloaddition or cycloisomerization reactions that would otherwise be sluggish or unselective.

The Workhorse: Copper-Catalyzed [3+2] Cycloaddition

Copper(I)-catalyzed cycloaddition of alkynes and in situ generated nitrile oxides stands as one of the most reliable and widely used methods for constructing the isoxazole ring.[5][6] This reaction, a variant of the famous "click chemistry," offers excellent regioselectivity, typically yielding 3,5-disubstituted isoxazoles.[2][7]

The catalytic cycle is believed to involve the coordination of the copper(I) catalyst to the alkyne, which lowers the activation energy for the [3+2] cycloaddition with the nitrile oxide dipole. This approach is valued for its broad substrate scope and functional group tolerance.[5][8] Recent advancements have even demonstrated one-pot, three-component reactions where the nitrile oxide is generated from precursors like diazo compounds and a nitroso source in the presence of a copper catalyst, streamlining the synthetic process.[9][10]

Rhodium and Palladium: Expanding the Synthetic Toolkit

While copper dominates the landscape, other transition metals offer unique advantages. Rhodium(II) catalysts, for instance, are employed in formal [3+2] cycloadditions of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles, showcasing the isoxazole ring's ability to act as a reactive partner.[11][12] Palladium catalysts have been instrumental in four-component coupling reactions to produce isoxazole derivatives and in cascade annulation/allylation of alkynyl oxime ethers.[5]

The Rise of Metal-Free Synthesis: A Greener Horizon

While powerful, metal-catalyzed reactions are not without their drawbacks. Concerns over cost, metal toxicity, contamination of the final product, and the generation of hazardous waste have driven a significant shift towards metal-free alternatives.[1][6][13] These methods align with the principles of green chemistry and often offer simpler workup procedures.[14][15]

The Classic Reimagined: 1,3-Dipolar Cycloaddition

The foundational method for isoxazole synthesis is the 1,3-dipolar cycloaddition between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[2][16][17] In its metal-free incarnation, the key challenge is the generation of the nitrile oxide intermediate, which is typically accomplished in situ by the dehydration of primary nitro compounds or the oxidation of aldoximes.[5][18] Common reagents for this transformation include oxidants like sodium hypochlorite or oxone.[1][2]

This approach is mechanistically straightforward, proceeding through a concerted pericyclic pathway.[2][19] While traditionally requiring harsh conditions, modern iterations have focused on milder, more environmentally benign protocols, including reactions in aqueous media.[2][14]

Iodine-Mediated Synthesis: A Versatile Metal-Free Tool

Iodine, in its various forms, has emerged as a powerful mediator for metal-free isoxazole synthesis. Hypervalent iodine reagents can catalyze the intramolecular oxidative cycloaddition of aldoximes to yield fused isoxazole systems.[20] These reactions are often efficient and proceed under mild conditions.[20][21] Iodine can also promote domino oxidative cyclization reactions, for instance, between acetophenones and benzylamines to form oxazoles, showcasing its broader utility in heterocycle synthesis.[22] Furthermore, one-pot cycloadditions using iodobenzene diacetate as an oxidant in an aqueous medium have been developed for the synthesis of complex benzo[d]isoxazole-4,7-diols.[23][24]

Energy-Driven Synthesis: The Role of Microwaves and Ultrasound

To accelerate reaction rates and improve yields in metal-free systems, alternative energy sources are increasingly employed. Microwave-assisted synthesis has been shown to significantly reduce reaction times for 1,3-dipolar cycloadditions.[1][14] Similarly, sonochemistry, which utilizes ultrasound irradiation, enhances reaction efficiency and can enable the use of green solvents like water.[25][26] These techniques not only align with green chemistry principles but also offer practical advantages in terms of operational simplicity and energy conservation.[14][26]

At a Glance: Metal-Catalyzed vs. Metal-Free Synthesis

FeatureMetal-Catalyzed SynthesisMetal-Free Synthesis
Primary Mechanism [3+2] Cycloaddition, Cycloisomerization1,3-Dipolar Cycloaddition, Oxidative Cyclization
Common Reagents Cu(I), Rh(II), Pd(0), Au(I) catalystsOxidants (NaOCl, Oxone), Iodine Reagents, Bases (DBU)
Regioselectivity Generally high, catalyst-dependentOften dependent on electronics/sterics of substrates
Reaction Conditions Often mild to moderate temperaturesCan range from rt to high temps; MW/US can accelerate
Substrate Scope Very broad, excellent functional group toleranceBroad, but can be limited by harsh oxidant conditions
Advantages High efficiency, excellent control, access to complex structuresLower cost, reduced toxicity, simpler purification, greener
Disadvantages Catalyst cost, product contamination, toxic wasteMay require harsher conditions, potential for lower yields

Visualizing the Pathways: Reaction Mechanisms

To better understand the fundamental differences, let's visualize the core mechanistic pathways.

Metal_Catalyzed_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R1-C≡C-R2 Intermediate1 Metal-Alkyne Complex Alkyne->Intermediate1 Coordination NitrileOxide R3-C≡N+-O- Intermediate2 Metallacycle Intermediate NitrileOxide->Intermediate2 Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Intermediate1 Intermediate1->Intermediate2 + Nitrile Oxide Intermediate2->Catalyst Catalyst Regeneration Product 3,5-Disubstituted Isoxazole Intermediate2->Product Reductive Elimination

Caption: Generalized mechanism for metal-catalyzed isoxazole synthesis.

Metal_Free_Mechanism cluster_reactants Reactants & Precursors Aldoxime R3-CH=NOH NitrileOxide In Situ Generated Nitrile Oxide (R3-C≡N+-O-) Aldoxime->NitrileOxide Alkyne R1-C≡C-R2 TransitionState [3+2] Pericyclic Transition State Alkyne->TransitionState Oxidant Oxidant (e.g., NaOCl) Oxidant->NitrileOxide Oxidation NitrileOxide->TransitionState Product 3,5-Disubstituted Isoxazole TransitionState->Product Concerted Cycloaddition

Caption: General pathway for metal-free 1,3-dipolar cycloaddition.

Experimental Protocols: Representative Methodologies

To provide a practical context, detailed step-by-step protocols for both a copper-catalyzed and a metal-free synthesis are outlined below.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the one-pot procedure involving the in situ generation of nitrile oxides.[5]

Objective: To synthesize a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime via a copper-catalyzed cycloaddition.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Aldoxime (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Oxidant (e.g., N-Chlorosuccinimide (NCS), 1.2 mmol)

  • Solvent (e.g., Dichloromethane (DCM), 10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 mmol), aldoxime (1.2 mmol), and CuI (0.05 mmol).

  • Add the solvent (DCM, 10 mL) and stir the mixture at room temperature.

  • Add the base (triethylamine, 2.0 mmol) to the suspension.

  • In a separate flask, dissolve the oxidant (NCS, 1.2 mmol) in the same solvent and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Synthesis via Oxidation of Aldoximes

This protocol describes a common metal-free approach using an aqueous oxidant.[2]

Objective: To synthesize a 3,5-disubstituted isoxazole via a metal-free 1,3-dipolar cycloaddition.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Aqueous Sodium Hypochlorite (NaOCl, commercial bleach, ~5-10%, 1.5 mmol)

  • Solvent (e.g., Ethanol or a biphasic DCM/water system, 10 mL)

  • Triethylamine (optional, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and aldoxime (1.1 mmol) in the chosen solvent (e.g., ethanol).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add the aqueous sodium hypochlorite solution dropwise to the stirring mixture over 20-30 minutes, maintaining the temperature at 0-5 °C. The in situ generation of the nitrile oxide is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or DCM, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by flash chromatography or recrystallization to yield the desired 3,5-disubstituted isoxazole.

Field-Proven Insights and Decision-Making

The choice between a metal-catalyzed and a metal-free approach is not merely academic; it is a critical decision based on project-specific constraints and goals.

Decision_Tree Start Start: Isoxazole Synthesis Q1 Is trace metal contamination a concern (e.g., API synthesis)? Start->Q1 Q2 Is high functional group tolerance or complex substrate required? Q1->Q2 No MetalFree Choose Metal-Free Approach Q1->MetalFree Yes Q3 Are cost and environmental impact primary drivers? Q2->Q3 No MetalCat Choose Metal-Catalyzed Approach Q2->MetalCat Yes Q3->MetalFree Yes Q3->MetalCat No

Caption: A decision-making guide for selecting a synthetic approach.

When to Choose Metal-Catalyzed Synthesis:

  • Complex Scaffolds: For the synthesis of highly substituted or complex isoxazoles where regioselectivity is paramount, metal catalysis often provides superior control.

  • Sensitive Substrates: Copper and palladium catalysts, in particular, exhibit remarkable functional group tolerance, allowing for their use late in a synthetic sequence without the need for extensive protecting group chemistry.

  • High Throughput Screening: The reliability and broad scope of methods like copper-catalyzed cycloadditions make them well-suited for generating libraries of compounds for drug discovery.

When to Choose Metal-Free Synthesis:

  • Pharmaceutical Applications: In the synthesis of active pharmaceutical ingredients (APIs), avoiding trace metal contamination is critical. Metal-free routes eliminate the need for costly and time-consuming purification steps to remove residual catalysts.[1][6]

  • Green Chemistry Mandates: For academic labs and industrial processes focused on sustainability, metal-free approaches reduce hazardous waste and often utilize less toxic reagents and solvents.[15][26]

  • Scale-Up and Cost: On a large scale, the cost of transition metal catalysts and ligands can be prohibitive. Metal-free alternatives, often relying on inexpensive oxidants or reagents like iodine, can be more economically viable.[6]

  • Simple Scaffolds: For the straightforward synthesis of less-substituted isoxazoles from simple starting materials, the operational simplicity of a one-pot, metal-free cycloaddition is often the most efficient path.

References

A Comparative Guide to the Anti-Cancer Activity of Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the quest for potent, selective, and effective small molecules is a continuous endeavor. Among the myriad of heterocyclic scaffolds, isoxazoles have emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive evaluation of a specific class of these compounds: trifluoromethylated isoxazoles. We will delve into their enhanced anti-cancer activity, explore their mechanism of action, and present a comparative analysis against both their non-fluorinated counterparts and established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.

The Significance of Trifluoromethylation in Isoxazole-Based Anti-Cancer Agents

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can profoundly alter its physicochemical and biological properties. This fluorine-containing moiety is known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] In the context of isoxazole-based anti-cancer agents, the addition of a -CF3 group has been shown to dramatically increase their cytotoxic potency.

A prime example is the compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (hereafter referred to as TTI-4). In a comparative study, TTI-4 demonstrated an eight-fold increase in activity against the MCF-7 human breast cancer cell line when compared to its non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole.[3][5][6] This significant enhancement underscores the strategic importance of trifluoromethylation in the design of novel isoxazole-based therapeutic candidates.

Mechanism of Action: Targeting Estrogen Receptor Alpha and Inducing Apoptosis

The anti-cancer activity of trifluoromethylated isoxazoles, particularly in estrogen receptor-positive (ER+) breast cancer, is believed to be mediated through the modulation of the estrogen receptor alpha (ERα) signaling pathway and the subsequent induction of apoptosis.[7][8][9] ERα is a key driver of proliferation in the majority of breast cancers, making it a critical therapeutic target.[2][3][10]

While the precise molecular interactions are still under investigation, it is hypothesized that compounds like TTI-4 act as antagonists or modulators of ERα. This interference with ERα signaling disrupts the transcription of genes essential for cancer cell survival and proliferation. A crucial downstream effect of ERα inhibition is the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[11][12][13]

Inhibition of ERα signaling can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of pro-apoptotic proteins such as Bax and Bak.[3][4][5][12] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the systematic dismantling of the cell, culminating in apoptotic cell death.[14][15]

Trifluoromethylated Isoxazole Apoptotic Pathway Putative Apoptotic Pathway of Trifluoromethylated Isoxazoles Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole ERa ERα Trifluoromethylated Isoxazole->ERa Inhibition Bcl2 Anti-apoptotic Proteins (Bcl-2, Mcl-1) ERa->Bcl2 Downregulation Bax Pro-apoptotic Proteins (Bax, Bak) ERa->Bax Upregulation Mito Mitochondrial Membrane Potential Bcl2->Mito Stabilization Bax->Mito Disruption CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative mechanism of trifluoromethylated isoxazole-induced apoptosis.

Comparative Analysis: In Vitro Efficacy

The enhanced potency of trifluoromethylated isoxazoles is quantitatively demonstrated by comparing their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

The following table summarizes the IC50 values of TTI-4, its non-trifluoromethylated analog, and two standard-of-care chemotherapy drugs, Doxorubicin and Tamoxifen, against the ER+ human breast cancer cell line, MCF-7.

CompoundTarget/MechanismIC50 (µM) against MCF-7 Cells
TTI-4 ERα modulation, Apoptosis induction2.63[5][6][7]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleERα modulation, Apoptosis induction19.72[6]
DoxorubicinDNA intercalation, Topoisomerase II inhibition~0.4 - 8.3[7][11][16][17][18]
TamoxifenSelective Estrogen Receptor Modulator (SERM)~4.5 - 27[5][12][18][19]

Note: The IC50 values for Doxorubicin and Tamoxifen can vary between studies due to differences in experimental conditions such as incubation time and cell passage number.

The data clearly illustrates the superior in vitro potency of TTI-4 compared to its non-fluorinated counterpart. Furthermore, its IC50 value is competitive with, and in some reported cases, lower than that of the widely used chemotherapeutic agent Tamoxifen. While Doxorubicin generally exhibits a lower IC50, it is also associated with significant cardiotoxicity, a side effect not typically observed with isoxazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays used to evaluate the anti-cancer activity of these compounds.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][20]

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Trifluoromethylated isoxazole compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated isoxazole in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert the absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[1][21][22]

MTT Assay Workflow Workflow for MTT Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed Seed MCF-7 cells in 96-well plate Treat Treat cells with serial dilutions of compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution and incubate for 4 hours Incubate->Add_MTT Solubilize Solubilize formazan crystals with DMSO Add_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 value Read->Calculate

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Materials:

  • Treated and untreated MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

Trifluoromethylated isoxazoles represent a promising class of anti-cancer agents with significantly enhanced potency compared to their non-fluorinated analogs. Their putative mechanism of action, involving the targeting of the ERα signaling pathway and the induction of apoptosis, makes them particularly relevant for the treatment of ER+ breast cancers. The lead compound, TTI-4, demonstrates competitive in vitro efficacy against established chemotherapeutic drugs, warranting further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of this important class of molecules in the fight against cancer.

References

The Isoxazole Scaffold: A Promising Framework for Dual α-Amylase and α-Glucosidase Inhibition in Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM), the inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase, stands as a clinically validated and effective strategy to manage postprandial hyperglycemia.[1][2] While existing drugs like acarbose have demonstrated efficacy, their therapeutic window is often narrowed by gastrointestinal side effects.[1] This has spurred the exploration of new chemical entities with improved potency and safety profiles. Among these, isoxazole derivatives have emerged as a particularly promising class of inhibitors, demonstrating significant potential for dual targeting of both α-amylase and α-glucosidase.[3][4][5]

This guide provides a comprehensive comparison of the efficacy of various isoxazole derivatives as inhibitors of these key digestive enzymes. Drawing upon experimental data from recent studies, we will delve into their structure-activity relationships, compare their performance against the standard drug acarbose and other heterocyclic compounds, and provide detailed protocols for the essential in vitro assays.

Comparative Efficacy of Isoxazole Derivatives: A Data-Driven Analysis

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A survey of recent literature reveals that isoxazole derivatives exhibit a wide range of inhibitory activities against both α-amylase and α-glucosidase, with some compounds surpassing the efficacy of acarbose.

Compound ClassDerivativeα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
Isoxazole Imidazo-isoxazole (5f)26.67 ± 1.2539.12 ± 1.83[3]
Isoxazolidine (5d)53.03 ± 0.10694.33 ± 0.282[4]
Isoxazolidine (3g)12.3 ± 0.4 (PPA)-[5]
Isoxazolidine (3b)-65.4 ± 1.2 (HLAG)[5]
Standard Acarbose~296.6~780.4[4]
Other Heterocycles 1,3,4-Oxadiazole (5g)13.09 ± 0.06 (µg/mL)-[1]
1,3,4-Oxadiazole (5a)-12.27 ± 0.41 (µg/mL)[1]
Quinoline-1,3,4-oxadiazole (4i)-15.85[6]

PPA: Porcine Pancreatic α-Amylase, HLAG: Human Liver α-Glucosidase. Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

The data clearly indicates that isoxazole-containing scaffolds can be tailored to exhibit potent, dual inhibition. For instance, the imidazo-isoxazole derivative 5f demonstrated impressive, balanced inhibition of both enzymes, with IC50 values significantly lower than acarbose.[3] Similarly, isoxazolidine derivatives have shown remarkable potency, with compound 5d being approximately 5.6 and 8.3-fold more active than acarbose against α-amylase and α-glucosidase, respectively.[4]

Unraveling the Structure-Activity Relationship (SAR)

The inhibitory activity of isoxazole derivatives is intricately linked to their structural features. Substitutions on the isoxazole ring and associated moieties play a crucial role in dictating the potency and selectivity of inhibition.

A key observation is the influence of substituents on the thiourea/urea moiety in imidazo-isoxazole derivatives. The presence of an unsubstituted urea scaffold in compound 5f was found to be critical for its high activity.[3] Alkyl substitutions on the terminal nitrogen of the thiourea moiety were shown to diminish the inhibitory effect, with longer alkyl chains leading to a more pronounced reduction in activity.[3]

In the case of isoxazolidines, the nature and position of substituents on the benzaldehyde-derived portion of the molecule significantly impact their inhibitory potential.[5] These findings, often corroborated by molecular docking studies, suggest that specific functional groups can enhance binding to the active sites of α-amylase and α-glucosidase through hydrogen bonding and hydrophobic interactions.[7][8]

Mechanistic Insights: How Isoxazole Derivatives Inhibit Glycosidases

Kinetic studies have shed light on the mechanism by which isoxazole derivatives exert their inhibitory effects. Several potent isoxazole derivatives have been identified as competitive inhibitors of both α-amylase and α-glucosidase.[3][4] This mode of inhibition suggests that these compounds vie with the natural carbohydrate substrates for binding to the active site of the enzymes.

G cluster_enzyme Enzyme Active Site cluster_ligands Ligands cluster_products Outcome Enzyme α-Amylase / α-Glucosidase Products Glucose Enzyme->Products Hydrolysis NoProducts Inhibition of Glucose Release Enzyme->NoProducts Binding Blocked Substrate Carbohydrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Isoxazole Derivative (Competitive Inhibitor) Inhibitor->Enzyme Competes for Active Site

Molecular docking simulations have provided a more granular view of these interactions. These computational studies reveal that isoxazole derivatives can fit snugly into the active site pockets of the enzymes, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.[3][7] For instance, molecular dynamics simulations have authenticated the high stability of the complex formed between the potent inhibitor 5f and the active sites of both α-amylase and α-glucosidase.[3]

Benchmarking Against Other Heterocyclic Inhibitors

While isoxazole derivatives show great promise, it is essential to contextualize their performance relative to other classes of heterocyclic compounds that have also been investigated as α-amylase and α-glucosidase inhibitors. Notably, derivatives of oxadiazole and thiadiazole have demonstrated significant inhibitory activities.[1][9]

For example, a 1,3,4-oxadiazole derivative (5g ) exhibited an α-amylase inhibitory IC50 value of 13.09 ± 0.06 µg/mL, which is comparable to some of the more potent isoxazole derivatives.[1] Similarly, certain quinoline-1,3,4-oxadiazole conjugates have shown strong α-glucosidase inhibition.[6] This underscores the broader potential of five-membered heterocyclic rings as privileged scaffolds in the design of glycosidase inhibitors. A comprehensive review of various heterocyclic candidates as α-glucosidase inhibitors highlights the diverse range of structures being explored in this field.[10][11]

Experimental Protocols: A Guide to In Vitro Inhibition Assays

The following are standardized, step-by-step methodologies for the in vitro assessment of α-amylase and α-glucosidase inhibitory activity.

α-Amylase Inhibition Assay

This colorimetric assay is based on the quantification of reducing sugars produced from the enzymatic digestion of starch.

G

Methodology:

  • Preparation of Reagents:

    • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9).

    • Porcine pancreatic α-amylase solution (e.g., 0.5 mg/mL in phosphate buffer).

    • 1% Starch solution in buffer (boiled to dissolve).

    • 3,5-Dinitrosalicylic acid (DNSA) color reagent.

    • Test compounds (isoxazole derivatives) and standard inhibitor (acarbose) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pipette 500 µL of the test compound (at various concentrations) and 500 µL of the α-amylase solution into a test tube.

    • Incubate the mixture at 25°C for 10 minutes.

    • Add 500 µL of the starch solution to initiate the enzymatic reaction.

    • Incubate the reaction mixture at 25°C for 10 minutes.

    • Terminate the reaction by adding 1.0 mL of DNSA color reagent.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and dilute the mixture with distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay typically utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by α-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

G

Methodology:

  • Preparation of Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 6.8).

    • α-Glucosidase solution (from Saccharomyces cerevisiae, e.g., 0.1 U/mL in phosphate buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 1.25 mM in phosphate buffer).

    • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction.

    • Test compounds and standard inhibitor (acarbose) dissolved in a suitable solvent.

  • Assay Procedure:

    • Add the test compound (at various concentrations) to a 96-well plate.

    • Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding the Na2CO3 solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from a dose-response curve.

Conclusion and Future Directions

The collective evidence strongly supports the isoxazole scaffold as a fertile ground for the discovery of novel and potent dual inhibitors of α-amylase and α-glucosidase. The tunability of the isoxazole core through synthetic modifications allows for the optimization of inhibitory activity, often surpassing that of the clinically used drug, acarbose. The competitive mechanism of inhibition exhibited by many isoxazole derivatives is a desirable trait, indicating a direct interaction with the enzyme active site.

Future research in this area should focus on several key aspects. Firstly, a more extensive exploration of the chemical space around the isoxazole core is warranted to identify derivatives with even greater potency and selectivity. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Finally, lead optimization efforts should also prioritize minimizing potential off-target effects and ensuring a favorable safety profile. The continued investigation of isoxazole derivatives holds significant promise for the development of next-generation therapies for the management of type 2 diabetes mellitus.

References

A Head-to-Head Comparison of Modern Isoxazole Synthesis Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its presence in a multitude of clinically approved pharmaceuticals.[1] The quest for efficient, versatile, and sustainable methods to construct this privileged heterocycle is a continuous endeavor in synthetic organic chemistry. This guide provides a head-to-head comparison of prominent isoxazole synthesis protocols, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Classic Approach: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition remains one of the most fundamental and widely utilized methods for isoxazole synthesis.[2][3] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne, providing a direct route to the isoxazole core.[4]

Reaction Principle & Mechanism

The reaction proceeds via a concerted, pericyclic mechanism where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition.[3][4] The nitrile oxides are typically generated in situ from aldoximes using a variety of oxidizing agents to avoid their dimerization into furoxans.[5]

Key Advantages:
  • High Atom Economy: The cycloaddition is an addition reaction, incorporating all atoms from the reactants into the final product.

  • Versatility: A broad range of alkynes and nitrile oxide precursors can be employed, allowing for diverse substitution patterns on the isoxazole ring.[6]

  • Predictable Regioselectivity: The regioselectivity is generally well-controlled, although it can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.[6]

Limitations:
  • Harsh Reagents: The in situ generation of nitrile oxides often requires strong oxidizing agents or halogenating agents, which may not be compatible with sensitive functional groups.[7]

  • Dimerization of Nitrile Oxide: The propensity of nitrile oxides to dimerize can lead to the formation of byproducts and reduce the overall yield.[5]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol highlights a copper(I)-catalyzed cycloaddition which offers mild reaction conditions.[8]

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Aldoxime (1.2 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine) (2.0 mmol)

  • Solvent (e.g., THF)

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol) and aldoxime (1.2 mmol) in THF (10 mL), add CuI (0.05 mmol) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

The Condensation Route: Reaction of 1,3-Diketones with Hydroxylamine

A traditional and straightforward method for synthesizing isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] This approach is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

Reaction Principle & Mechanism

The reaction proceeds through the initial formation of a mono-oxime intermediate from one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic isoxazole ring.

Key Advantages:
  • Readily Available Starting Materials: 1,3-diketones and hydroxylamine are common and inexpensive reagents.

  • Simple Procedure: The reaction is typically a one-step process with a simple workup.

Limitations:
  • Regioselectivity Issues: With unsymmetrical 1,3-diketones, a mixture of two regioisomeric isoxazoles can be formed, necessitating chromatographic separation.[9]

  • Limited Substitution Patterns: This method is primarily suited for the synthesis of isoxazoles with substituents at the 3- and 5-positions.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

Materials:

  • Acetylacetone (1,3-pentanedione) (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium acetate (15 mmol)

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in water (10 mL).

  • Add a solution of acetylacetone (10 mmol) in ethanol (10 mL) to the aqueous solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 3,5-dimethylisoxazole.

Modern Enabling Technologies: Microwave and Ultrasound-Assisted Synthesis

To address the limitations of traditional methods, such as long reaction times and harsh conditions, modern energy sources like microwave irradiation and ultrasound have been successfully applied to isoxazole synthesis.[10][11][12]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates by efficient and uniform heating of the reaction mixture.[5][12] This often leads to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating.[13][14] Microwave-assisted protocols have been developed for both the 1,3-dipolar cycloaddition and the condensation of 1,3-diketones.[5][15]

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature microenvironments, which can enhance reaction rates and yields.[10] Ultrasound-assisted isoxazole synthesis has been reported to be an eco-friendly alternative, often proceeding under milder conditions and in greener solvents like water.[11]

Comparative Advantages of Enabling Technologies:
  • Reduced Reaction Times: Significant rate enhancements are commonly observed.[5]

  • Improved Yields: Higher product yields are often achieved due to reduced side reactions and decomposition.[11]

  • Greener Chemistry: These methods can enable the use of less hazardous solvents and reduce energy consumption.[10][16]

Continuous Flow Synthesis

Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability.[7] The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a multi-step flow process, encompassing oximation, chlorination, and cycloaddition.[7][17]

Key Advantages of Flow Synthesis:
  • Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to improved reproducibility and selectivity.

  • Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

  • Scalability: Scaling up production is achieved by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactions.

Head-to-Head Performance Comparison

ProtocolKey FeaturesTypical Reaction TimeTypical YieldsSubstrate ScopeGreen Chemistry Aspects
1,3-Dipolar Cycloaddition Versatile for diverse substitution patterns.[6]Hours to daysModerate to excellentBroadCan require harsh oxidants.
1,3-Diketone Condensation Simple, uses readily available starting materials.HoursGood to excellentLimited to 3,5-disubstitution.Generally straightforward.
Microwave-Assisted Rapid heating, enhanced reaction rates.[12]Minutes to hoursGood to excellentBroadReduced energy consumption.[12]
Ultrasound-Assisted Milder conditions, eco-friendly.[10]Minutes to hoursHighBroadPromotes use of green solvents.
Continuous Flow Precise control, enhanced safety, scalable.ContinuousGood to excellentDemonstrated for trisubstituted isoxazoles.Potential for reduced waste.[17]

Visualizing the Synthetic Pathways

Caption: Comparative workflows for isoxazole synthesis.

Conclusion

The synthesis of isoxazoles has evolved significantly from classical condensation and cycloaddition reactions to modern, technology-driven protocols. The choice of synthetic route should be guided by the desired substitution pattern, the scale of the reaction, the functional group tolerance required, and considerations of green chemistry principles. While the Huisgen cycloaddition offers unparalleled versatility, modern techniques like microwave, ultrasound, and flow synthesis provide compelling advantages in terms of efficiency, safety, and sustainability. For drug development professionals and researchers, a thorough understanding of these diverse methodologies is paramount for the successful and efficient synthesis of novel isoxazole-containing molecules.

References

A Comparative Guide to the Antioxidant and Antibacterial Efficacy of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are known for their wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[5][6][7][8] The unique electronic configuration and structural stability of the isoxazole ring allow for extensive functionalization, making it a popular scaffold for developing new therapeutic agents.[1][7] This guide provides a comparative analysis of newly synthesized isoxazole derivatives, focusing on their dual potential as antioxidant and antibacterial agents, supported by experimental data and detailed protocols for researchers in the field.

Part 1: Unraveling the Antioxidant Potential of Isoxazole Derivatives

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[9] Antioxidants mitigate this damage by neutralizing free radicals.[9] Several novel isoxazole derivatives have demonstrated significant antioxidant capabilities, often comparable or superior to standard antioxidants like Trolox and ascorbic acid.

Mechanism of Antioxidant Action

The primary mechanism by which many isoxazole derivatives exert their antioxidant effect is through radical scavenging, typically by donating a hydrogen atom to a free radical, thereby neutralizing it.[10][11] This process converts the highly reactive free radical into a more stable, non-radical species.

Antioxidant_Mechanism Isoxazole-OH Isoxazole Derivative (with H-donating group) DPPH_H DPPH-H (Reduced Form, Yellow) Isoxazole-OH->DPPH_H H Atom Donation Isoxazole_Radical Isoxazole Radical (Stable) Isoxazole-OH->Isoxazole_Radical Forms Stable Radical DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_Radical->DPPH_H DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol. (Store in dark) reaction_setup Add 100 µL of each sample dilution to wells. Add 100 µL of DPPH solution to all wells. prep_dpph->reaction_setup prep_samples Prepare serial dilutions of isoxazole derivatives and a positive control (e.g., Ascorbic Acid). prep_samples->reaction_setup incubation Incubate the plate in the dark at room temperature for 30 minutes. reaction_setup->incubation measurement Measure absorbance at 517 nm using a microplate reader. incubation->measurement calculation Calculate % Scavenging Activity: %I = [(A_control - A_sample) / A_control] x 100 measurement->calculation ic50 Plot % Inhibition vs. Concentration to determine the IC50 value. calculation->ic50 Antibacterial_Mechanism cluster_drug Isoxazole Derivative cluster_bacterium Bacterial Cell drug Isoxazole Compound target Enzyme Target (e.g., DNA Topoisomerase) drug->target Binds to & Inhibits process Essential Cellular Process (e.g., DNA Replication) target->process Required for death Bacterial Cell Death or Growth Inhibition process->death Inhibition leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Interpretation prep_compound Prepare 2-fold serial dilutions of the isoxazole derivative in broth within a 96-well plate. inoculation Inoculate all wells (except sterility control) with the bacterial suspension. prep_compound->inoculation prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, then dilute). prep_inoculum->inoculation controls Include: - Growth Control (broth + bacteria) - Sterility Control (broth only) inoculation->controls incubation Incubate the plate at 37°C for 16-20 hours. inoculation->incubation visual_insp Visually inspect the plate for turbidity (bacterial growth). incubation->visual_insp mic_det Determine the MIC: The lowest concentration with no visible growth. visual_insp->mic_det

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, critical phase—disposal—is fundamental to ensuring laboratory safety, environmental stewardship, and unwavering regulatory compliance. This guide provides a detailed, procedural framework for the safe and responsible disposal of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, a heterocyclic aldehyde with applications in medicinal chemistry and material science.[1]

This document is engineered to be more than a checklist; it is a self-validating protocol grounded in the principles of chemical safety and regulatory adherence. It is imperative, however, that these procedures are executed in conjunction with a thorough review of your institution's specific Chemical Hygiene Plan (CHP) and direct consultation with your Environmental Health and Safety (EHS) department.[2][3]

Part 1: Hazard Assessment and Immediate Safety

Before handling any chemical for disposal, a comprehensive understanding of its potential hazards is non-negotiable. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally similar isoxazole and aldehyde compounds allow for a robust presumptive hazard assessment.

1.1 Presumptive Hazard Profile

Based on related chemical structures, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Aldehyde functional groups and heterocyclic compounds can cause irritation upon contact.[4] Related compounds are known to cause skin irritation and serious eye irritation or damage.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][6]

  • Oral Toxicity: The compound may be harmful if swallowed.[6]

All waste materials generated from the use of this compound must be categorized and handled as hazardous chemical waste.[7]

1.2 Required Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against chemical exposure. All disposal-related activities must be performed within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particulates. Standard safety glasses are insufficient.[7]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against direct skin contact. Check for tears or punctures before use.
Body Protection A flame-resistant laboratory coat.Shields skin and personal clothing from contamination.
Respiratory Use in a fume hood negates the need for a respirator in standard handling.A NIOSH-approved respirator may be required for large spills or if engineering controls fail.[8][9]

Part 2: Spill and Emergency Procedures

Accidental releases require immediate and precise action to mitigate exposure and environmental contamination.

2.1 Small Spills (Solid Material)

  • Alert Personnel: Notify colleagues in the immediate vicinity.

  • Restrict Access: Prevent entry into the affected area.

  • Don PPE: Wear the full PPE ensemble described in Part 1.2.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent dust formation.[10]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[8][10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's EHS protocols.

2.2 Large Spills For large spills, evacuate the area immediately and contact your institution's EHS emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation and ends with its transfer to a certified disposal facility. The following workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][11]

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[11]

  • Primary Waste Stream: All solid this compound, including residual amounts in original containers and any synthesized material, must be collected as solid hazardous waste.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, contaminated gloves, absorbent pads from spills) must also be disposed of as solid hazardous waste.

  • Container Selection: Use only containers that are compatible with the chemical waste, are in good condition, and have a secure, sealable lid.[11][12]

Step 2: Labeling

Accurate labeling is a strict regulatory requirement.[12] Every waste container must be labeled with:

  • The words "HAZARDOUS WASTE "

  • The full, unabbreviated chemical name: "This compound "

  • An accurate inventory of all contents, including contaminated materials.

  • The primary hazard(s) associated with the contents (e.g., Irritant, Toxic).

  • The date of waste accumulation.

Step 3: On-Site Accumulation and Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[8]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8][13]

  • Secondary containment should be used to prevent the spread of material in case of a container leak.[12]

Step 4: Final Disposal Pathway

As a generator of hazardous waste, you are responsible for its final disposition.[14] The selection of a disposal method must comply with local, state, and federal regulations.[13][15]

  • Preferred Method: Incineration For organic compounds like this compound, high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) is the most effective and environmentally sound method.[16][17] Incineration ensures the complete destruction of the chemical into less harmful components.[11]

  • Alternative Method: Landfill Disposal in a hazardous waste landfill is a less preferred option. This should only be considered if incineration is not available and the waste is treated and stabilized according to EPA Resource Conservation and Recovery Act (RCRA) land disposal restrictions.[18]

  • Prohibited Methods:

    • Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain. This is a violation of EPA regulations and can harm aquatic ecosystems and wastewater treatment processes.[18]

    • Regular Trash: This compound is not benign and must not be disposed of as regular solid waste.

Step 5: Arranging for Pickup

Contact your institution's EHS department to schedule a pickup of the properly containerized and labeled hazardous waste. They will manage the manifest system and ensure the waste is transported by a licensed hauler to a certified TSDF.[15]

Part 4: Visualization of the Disposal Process

To clarify the decision-making and procedural flow, the following diagrams provide a visual representation of the disposal workflow.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Facility Procedures cluster_Disposal Final Disposition Start Waste Generation (Solid Compound & Contaminated Items) Segregate Segregate as Solid Hazardous Waste Start->Segregate Containerize Select Compatible, Sealable Container Segregate->Containerize Label Label Container (Name, Hazards, Date) Containerize->Label Store Store in Satellite Accumulation Area Label->Store Pickup Schedule Waste Pickup with EHS Department Store->Pickup Transport Transport by Licensed Hauler Pickup->Transport TSDF Receipt at Certified TSDF Facility Transport->TSDF Incineration High-Temperature Incineration TSDF->Incineration Preferred Landfill Hazardous Waste Landfill (If Permitted) TSDF->Landfill Alternative

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of a molecule. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential safety and logistical information for handling 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, ensuring that your innovative work is conducted with the utmost care and precision.

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, a deeper understanding of chemical safety necessitates a more cautious approach. Structurally similar isoxazole derivatives are known to possess hazardous properties, including skin and eye irritation, and respiratory sensitization. Therefore, this guide is built on the principle of proactive risk mitigation, treating this compound with the respect all novel chemical entities deserve.

Risk Assessment: A Proactive Stance

A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, consider the following:

  • Physical Form: The compound is a solid, which means there is a potential for dust generation during handling, weighing, and transfer. Inhalation of fine particles can pose a respiratory risk.

  • Operational Scale: The quantity of the compound being used will influence the level of containment required.

  • Procedure: Different procedures (e.g., weighing, dissolution, reaction) carry varying levels of exposure risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is non-negotiable. The following table outlines the recommended PPE for various tasks involving this compound.

TaskMinimum Recommended PPERationale
Weighing and Transfer of Solid Safety glasses with side shields, nitrile gloves, lab coat, and a NIOSH-approved N95 respirator.To prevent inhalation of airborne particles and to protect skin and eyes from accidental contact.
Preparation of Solutions Safety glasses with side shields, nitrile gloves, and a lab coat.To protect against splashes of the dissolved compound.
Running Reactions Safety goggles, nitrile gloves, and a lab coat.To provide a higher level of eye protection from potential splashes or unexpected reactions.
Work-up and Purification Safety goggles, nitrile gloves, and a lab coat.To protect against exposure to the compound and various solvents used in these procedures.

Note on Glove Selection: Always use nitrile gloves when handling this compound. Ensure gloves are inspected for any signs of damage before use and are changed regularly or immediately upon contamination.

The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the planned laboratory operation.

PPE_Selection cluster_0 Risk Assessment cluster_1 Exposure Potential cluster_2 PPE Selection Assess Task Assess the Task (e.g., Weighing, Dissolution) Dust/Aerosol Potential for Dust or Aerosol Generation? Assess Task->Dust/Aerosol Gloves Nitrile Gloves Assess Task->Gloves LabCoat Lab Coat Assess Task->LabCoat Splash Potential for Splash? Dust/Aerosol->Splash No Respirator N95 Respirator Dust/Aerosol->Respirator Yes Goggles Safety Goggles Splash->Goggles Yes Glasses Safety Glasses Splash->Glasses No Disposal_Workflow Start Waste Generated WasteType What is the waste type? Start->WasteType Solid Solid Waste (Contaminated consumables, excess solid) WasteType->Solid Solid Liquid Liquid Waste (Solutions, rinsate) WasteType->Liquid Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Empty Container SolidDisposal Collect in a labeled, sealed container for 'Non-Hazardous Solid Waste' Solid->SolidDisposal LiquidDisposal Collect in a labeled 'Non-Hazardous Liquid Waste' container Liquid->LiquidDisposal RinseContainer Triple rinse with appropriate solvent EmptyContainer->RinseContainer EHS Consult Institutional EHS Guidelines SolidDisposal->EHS LiquidDisposal->EHS CollectRinsate Collect rinsate as liquid waste RinseContainer->CollectRinsate DefaceLabel Deface container label RinseContainer->DefaceLabel CollectRinsate->LiquidDisposal DisposeContainer Dispose of container in regular trash or recycling DefaceLabel->DisposeContainer DisposeContainer->EHS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.